molecular formula C8H9ClO B167369 2-Chloro-1-phenylethanol CAS No. 1674-30-2

2-Chloro-1-phenylethanol

Cat. No.: B167369
CAS No.: 1674-30-2
M. Wt: 156.61 g/mol
InChI Key: XWCQSILTDPAWDP-UHFFFAOYSA-N
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Description

2-Chloro-1-phenylethanol is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCQSILTDPAWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937321
Record name 2-Chloro-1-phenylethan-1-ol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674-30-2
Record name α-(Chloromethyl)benzenemethanol
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Record name 2-Chloro-1-phenylethanol
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Record name 2-Chloro-1-phenylethan-1-ol
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Record name 2-chloro-1-phenylethanol
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Record name 2-CHLORO-1-PHENYLETHANOL
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Foundational & Exploratory

2-Chloro-1-phenylethanol physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1-phenylethanol

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral compound significant in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a workflow for its synthesis and characterization.

Core Physical Properties

This compound, also known as Styrene chlorohydrin, is a chiral alcohol.[3][4] It exists as a racemic mixture ((±)-2-Chloro-1-phenylethanol) and as two separate enantiomers: (R)-(-)-2-Chloro-1-phenylethanol and (S)-(+)-2-Chloro-1-phenylethanol.[1][2] The physical properties can vary slightly between these forms, particularly their optical activity.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy comparison.

PropertyRacemic ((±))(R)-(-) Enantiomer(S)-(+) EnantiomerCitations
Molecular Formula C₈H₉ClOC₈H₉ClOC₈H₉ClO[1][2][5]
Molecular Weight 156.61 g/mol 156.61 g/mol 156.61 g/mol [1][2][6]
Appearance Colorless to amber clear liquidColorless, slightly orange or yellow clear liquidColorless, slightly orange or yellow clear liquid[1][2]
Density 1.187 g/cm³1.185 g/mL at 25 °C1.19 g/mL[2][3][6]
Boiling Point 254.9 °C at 760 mmHg; 114 °C at 10 mmHg109 - 111 °C at 6 mmHg114 °C at 6 mmHg[1][2][3]
Refractive Index (n20/D) 1.55001.5521.55[1][2][3][6]
Optical Rotation ([α]20/D) Not Applicable-48° (c=1 in Cyclohexane)+47° (c=1.1 in Cyclohexane)[1][2][6]
Flash Point 114.2 °C113 °C (closed cup)Not Specified[3][6]
Water Solubility Not miscible or difficult to mix with waterNot SpecifiedNot Specified[3][7]
Vapor Pressure 0.004 mmHg at 25°CNot SpecifiedNot Specified[3]
pKa 13.21 ± 0.20 (Predicted)Not SpecifiedNot Specified[3]

Experimental Protocols

The determination of the physical properties of organic compounds like this compound involves standardized experimental procedures.[8]

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For liquids, this is commonly determined using simple distillation.[9]

Methodology:

  • A sample of this compound is placed in a round-bottom flask.

  • A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.[9]

  • The flask is heated, and the temperature is monitored.[9]

  • The boiling point is recorded as the temperature at which the vapor temperature stabilizes during distillation.[9]

Determination of Density

Density is the mass per unit volume of a substance.[10]

Methodology:

  • An empty, dry pycnometer (a small glass flask of known volume) is weighed.

  • The pycnometer is filled with the this compound sample, and any excess is removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

  • A few drops of the this compound sample are placed on the prism of a refractometer.

  • The prism is closed, and the light source is adjusted.

  • The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • The refractive index is read from the instrument's scale.

Determination of Optical Rotation

For chiral molecules like the enantiomers of this compound, a polarimeter is used to measure the extent to which the substance rotates plane-polarized light.

Methodology:

  • A solution of known concentration of the chiral sample (e.g., (R)-(-)-2-Chloro-1-phenylethanol in cyclohexane) is prepared.[1]

  • The polarimeter tube is filled with the solution.

  • The tube is placed in the polarimeter, and the angle of rotation is measured.

  • The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the tube in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

Spectroscopic methods are crucial for confirming the structure and purity of this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the hydroxyl (-OH) group.[4]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.[4]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Physical Property Characterization cluster_output Output start Starting Materials (e.g., Styrene Oxide) reaction Chemical Reaction (e.g., Ring Opening) start->reaction Reagents workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product Purified this compound purification->product boiling_point Boiling Point Determination product->boiling_point density Density Measurement product->density refractive_index Refractive Index Measurement product->refractive_index spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy optical_rotation Optical Rotation (for enantiomers) product->optical_rotation final_data Verified Physical Property Data boiling_point->final_data density->final_data refractive_index->final_data spectroscopy->final_data optical_rotation->final_data

Synthesis and Characterization Workflow for this compound.

References

2-Chloro-1-phenylethanol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-1-phenylethanol

This guide provides a comprehensive overview of this compound, a significant chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It serves as a crucial intermediate for creating compounds with specific chiral properties, which is vital for enhancing the efficacy and safety of medications.[1][2] This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications.

Chemical Structure and IUPAC Nomenclature

This compound is a chiral alcohol containing a phenyl group, a hydroxyl group, and a chloro-substituted methyl group attached to a central carbon chain.

IUPAC Name: The systematic IUPAC name for the racemic mixture is This compound .[3] The individual enantiomers are designated as:

  • (1S)-2-chloro-1-phenylethanol[4]

  • (1R)-2-chloro-1-phenylethanol

Chemical Structure:

Synonyms: The compound is also known by several other names, including Styrene chlorohydrin, 1-phenyl-2-chloroethanol, and α-(Chloromethyl)benzyl alcohol.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data is provided for the racemic mixture and the individual (R) and (S) enantiomers where available.

PropertyValueReference(s)
Molecular Formula C₈H₉ClO[3][4]
Molecular Weight 156.61 g/mol [3][4]
Appearance Colorless to yellow or yellow/green clear liquid[1][5]
Density 1.185 g/mL at 25 °C[6][7][8]
Boiling Point 114 °C at 10 mmHg
109 - 111 °C at 6 mmHg[2]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Refractive Index n20/D 1.552[6]
Optical Rotation (S)-enantiomer: [α]20/D = +47° (c=1.1 in Cyclohexane)[1]
(R)-enantiomer: [α]20/D = -48° (c=2.8 in Cyclohexane)[6]
CAS Number Racemate: 1674-30-2[3][5]
(S)-enantiomer: 70111-05-6[1][4]
(R)-enantiomer: 56751-12-3[2][6]

Experimental Protocols

Asymmetric Synthesis of (S)-2-chloro-1-phenylethanol via Biocatalysis

This protocol describes a method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives using baker's yeast as a biocatalyst. The process relies on the enantioselective reduction of a corresponding ketone precursor.[9]

Materials:

  • 2-chloro-1-phenylethanone (or a substituted derivative)

  • Baker's yeast (dry)

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Methanol (co-substrate)

  • Ethyl acetate or n-hexane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Shaking incubator

  • Centrifuge

  • Gas Chromatograph (GC) with a chiral column

Methodology:

  • Yeast Activation: In a conical flask, add 25 mL of pH 7.0 phosphate buffer, 2.25 g of dry baker's yeast, and 1.25 g of glucose. Activate the yeast by incubating the mixture in a shaking incubator (e.g., 140 rpm) for 30 minutes at 30°C.[9]

  • Substrate Addition: Add the ketone substrate (e.g., 2-chloro-1-phenylethanone) to the activated yeast culture. A typical concentration would be around 0.06 mol/L. Add a co-substrate, such as methanol, at a concentration of 5% (v/v).[9]

  • Biocatalytic Reduction: Place the flask back into the shaking incubator (140 rpm) at 30°C and allow the reaction to proceed for 12-60 hours.[9] The progress of the reaction can be monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or GC.

  • Product Extraction: After the reaction is complete, add an organic solvent (e.g., n-hexane or ethyl acetate) to the reaction mixture. Shake vigorously for 10-15 minutes to extract the product.[9]

  • Separation and Drying: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer. Centrifuge the organic layer to remove any suspended yeast cells. Dry the clear organic extract over anhydrous Na₂SO₄.

  • Analysis: Analyze the final product using a Gas Chromatograph equipped with a chiral column to determine the yield and the enantiomeric excess (e.e.). This method can achieve yields above 74% and an e.e. greater than 97%.[9]

Purity Determination by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of a this compound sample, as referenced by supplier specifications.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).

  • Helium or Nitrogen as the carrier gas.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute. Hold at 250°C for 5 minutes.

    • Carrier Gas Flow Rate: 1-2 mL/minute.

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared sample into the GC. The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity is often reported as ≥96-98% (GC).[1][5]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the biocatalytic synthesis of (S)-2-chloro-1-phenylethanol.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Downstream Processing Yeast Baker's Yeast Activation Yeast Activation (30°C, 30 min) Yeast->Activation Buffer Phosphate Buffer (pH 7.0) Buffer->Activation Glucose Glucose Glucose->Activation Reaction Asymmetric Reduction (30°C, 12-60h) Activation->Reaction Activated Yeast Culture Substrate 2-Chloro-1-phenylethanone Substrate->Reaction Extraction Solvent Extraction (n-Hexane) Reaction->Extraction Separation Phase Separation & Drying (Na2SO4) Extraction->Separation Analysis GC Analysis (Yield & e.e.) Separation->Analysis Final_Product (S)-2-Chloro-1-phenylethanol Analysis->Final_Product

Caption: Workflow for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol.

Applications

This compound is a highly valued intermediate in several industrial sectors.

  • Pharmaceutical Development: Its primary application is as a chiral building block in asymmetric synthesis.[1] It is a key precursor for producing enantiomerically pure active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of the side chain for the cholesterol-lowering drug Atorvastatin and in the creation of phenethylimidazole antifungal agents.[7][9]

  • Flavor and Fragrance Industry: The compound is also employed in the formulation and synthesis of unique flavoring agents and fragrances, contributing specific aromatic profiles to consumer products.[1][2]

  • Material Science: There is ongoing exploration of its use in the development of novel polymers with specialized properties.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4]

Standard personal protective equipment, including gloves, eye shields, and appropriate respiratory protection, should be used when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated area.

References

2-Chloro-1-phenylethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 2-Chloro-1-phenylethanol, a chiral compound significant in pharmaceutical and fragrance development. It serves as a crucial intermediate in the asymmetric synthesis of various commercial products. This document details its chemical properties, experimental protocols for its synthesis, and visual representations of its stereoisomeric forms and synthetic workflow.

Chemical and Physical Properties

This compound exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). The physical and chemical properties vary between these forms, which is critical for their application in stereospecific synthesis.[1][2] The molecular formula for this compound is C₈H₉ClO, and its molecular weight is approximately 156.61 g/mol .[1][3]

Below is a summary of the key quantitative data for the different forms of this compound.

PropertyRacemic (+/-)(R)-(-)-2-Chloro-1-phenylethanol(S)-(+)-2-Chloro-1-phenylethanol
CAS Number 1674-30-2[3][4]56751-12-3[1]70111-05-6[2][5]
Molecular Weight 156.61 g/mol [3]156.61 g/mol [1]156.61 g/mol [2]
Appearance -Colorless to slightly yellow liquid[1]Colorless to slightly yellow liquid[2]
Density -1.185 - 1.19 g/mL[1]1.19 g/mL[2]
Boiling Point -109 - 111 °C / 6 mmHg[1]114 °C / 6 mmHg[2]
Refractive Index -n20/D 1.55[1]n20/D 1.55[2]
Optical Rotation Not Applicable-48° (c=1 in Cyclohexane)[1]+47° (c=1.1 in Cyclohexane)[2]
Synonyms Styrene chlorohydrin[3][4](R)-(-)-α-(Chloromethyl)benzyl alcohol[1](S)-(+)-α-(Chloromethyl)benzyl alcohol[2]

Experimental Protocols

The asymmetric synthesis of optically active (S)-2-chloro-1-phenylethanol derivatives is crucial for the production of certain pharmaceuticals. A common method involves the biocatalytic reduction of a corresponding ketone precursor using baker's yeast (Saccharomyces cerevisiae).[6]

Protocol: Asymmetric Synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol [6]

This protocol details the biocatalytic reduction of 2,2',4'-trichloroacetophenone to (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol.

1. Activation of Baker's Yeast:

  • Add 25 mL of a pH 6.2 phosphate buffer to an Erlenmeyer flask.

  • Suspend 2.5 g of dry baker's yeast (100 g/L) and 1.25 g of glucose (50 g/L) in the buffer.

  • Place the flask in a temperature-controlled shaker at 28°C and agitate at 140 rpm for 30 minutes to activate the yeast.

2. Biocatalytic Reduction:

  • To the activated yeast culture, add 33.5 mg of the substrate, 2,2',4'-trichloroacetophenone (final concentration of 0.006 mol/L).

  • Add methanol as a co-substrate to a final concentration of 5% (v/v).

  • Return the flask to the shaker (28°C, 140 rpm) and allow the reaction to proceed for 36 hours.

3. Product Extraction and Analysis:

  • After the reaction period, add n-hexane to the reaction mixture.

  • Shake the flask at 100 rpm for 10 minutes to extract the product.

  • Transfer the mixture to a separatory funnel, shake again to ensure complete extraction, and allow the layers to separate.

  • Collect the upper organic layer and centrifuge to remove any suspended yeast cells.

  • Decant the clear supernatant and dry it over anhydrous Na₂SO₄.

  • Analyze the final product concentration and enantiomeric excess (ee) using gas chromatography (GC).

Expected Outcome: This procedure is reported to yield (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol with a product yield of approximately 62.4% and an enantiomeric excess of 93.2%.[6]

Mandatory Visualizations

The following diagrams illustrate the stereochemical relationships of this compound and the workflow for its asymmetric synthesis.

G racemic Racemic Mixture (+/-)-2-Chloro-1-phenylethanol (CAS: 1674-30-2) s_enantiomer (S)-(+)-Enantiomer (CAS: 70111-05-6) racemic->s_enantiomer Contains 50% r_enantiomer (R)-(-)-Enantiomer (CAS: 56751-12-3) racemic->r_enantiomer Contains 50%

Caption: Stereoisomers of this compound.

cluster_prep Yeast Preparation cluster_reaction Biocatalytic Reaction cluster_extraction Product Isolation cluster_analysis Analysis p1 Activate Baker's Yeast (Phosphate Buffer, Glucose, 30 min) r1 Add Substrate (2,2',4'-trichloroacetophenone) p1->r1 Step 1 r2 Add Co-substrate (Methanol) r1->r2 r3 Incubate (36 hours, 28°C, 140 rpm) r2->r3 e1 Extract with n-Hexane r3->e1 Step 2 e2 Separate Organic Layer e1->e2 e3 Dry over Na2SO4 e2->e3 a1 Gas Chromatography (GC) Analysis (Yield and Enantiomeric Excess) e3->a1 Step 3

Caption: Workflow for Asymmetric Synthesis.

References

Spectroscopic Analysis of 2-Chloro-1-phenylethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1-phenylethanol (CAS RN: 1674-30-2), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₈H₉ClO, possesses a chiral center at the carbon bearing the hydroxyl group. Its structure consists of a phenyl ring attached to a two-carbon chain containing a hydroxyl group and a chlorine atom. The spectroscopic techniques discussed herein provide complementary information to elucidate and confirm this structure. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits signals corresponding to the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-Cl), and the hydroxyl proton.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3Multiplet5HAromatic protons (C₆H₅)
~4.9Triplet1HMethine proton (-CH(OH)-)
~3.6-3.7Multiplet2HMethylene protons (-CH₂Cl)
VariableSinglet (broad)1HHydroxyl proton (-OH)
¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbon (C-ipso)
~128.5Aromatic methine carbons (C-ortho, C-meta)
~126Aromatic methine carbon (C-para)
~74Methine carbon (-CH(OH)-)
~50Methylene carbon (-CH₂Cl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
1200-1000StrongC-O stretch (alcohol)
800-600StrongC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.

m/zRelative IntensityAssignment
156/158~3:1Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
107High[M - CH₂Cl]⁺ (loss of chloromethyl radical)
79High[C₆H₇]⁺
77High[C₆H₅]⁺ (phenyl cation)

The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][2][3]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, the number of scans can vary to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using the neat liquid technique. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Obtained cluster_interpretation Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios Isotopic Pattern Fragmentation MS->MS_Data NMR_Interp Carbon-Hydrogen Framework NMR_Data->NMR_Interp IR_Interp Functional Groups (O-H, C-O, C-Cl, C₆H₅) IR_Data->IR_Interp MS_Interp Molecular Weight Elemental Composition (Cl) MS_Data->MS_Interp Structure Confirmed Structure of This compound NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of (S)-(+)-2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Chloro-1-phenylethanol is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals and other biologically active molecules. Its specific stereochemistry is often crucial for the desired therapeutic effects. This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-(+)-2-Chloro-1-phenylethanol, focusing on two prominent and effective methods: biocatalytic asymmetric reduction using Saccharomyces cerevisiae (baker's yeast) and the chemospecific Corey-Bakshi-Shibata (CBS) reduction. This document furnishes detailed experimental protocols, comparative data on reaction performance, and thorough characterization methodologies, including spectroscopic analysis.

Introduction

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The enantiomer (S)-(+)-2-Chloro-1-phenylethanol serves as a key precursor for the synthesis of various active pharmaceutical ingredients. The asymmetric synthesis of this compound is of paramount importance to ensure enantiomeric purity, which directly impacts the efficacy and safety of the final drug product. This guide explores both a green chemistry approach utilizing whole-cell biocatalysis and a well-established chemical asymmetric reduction, providing researchers with the necessary information to select and implement the most suitable method for their needs.

Synthesis Methodologies

The synthesis of (S)-(+)-2-Chloro-1-phenylethanol is primarily achieved through the enantioselective reduction of the prochiral ketone, 2-chloroacetophenone. Below are detailed protocols for two highly effective methods.

Biocatalytic Asymmetric Reduction with Saccharomyces cerevisiae

The use of baker's yeast (Saccharomyces cerevisiae) as a whole-cell biocatalyst for the asymmetric reduction of ketones is a well-established, cost-effective, and environmentally benign method. The enzymes within the yeast, primarily alcohol dehydrogenases, catalyze the stereoselective reduction of 2-chloroacetophenone to the corresponding (S)-alcohol with high enantiomeric excess.

Experimental Protocol:

  • Yeast Activation: In an Erlenmeyer flask, suspend dry baker's yeast (100 g/L) and glucose (50 g/L) in a phosphate buffer solution (pH 6.8). Incubate the mixture in a temperature-controlled shaker at 30°C with agitation (140 rpm) for 30 minutes to activate the yeast.[1]

  • Substrate Addition: To the activated yeast suspension, add 2-chloroacetophenone as the substrate. The concentration of the substrate can be varied, but a typical starting point is 0.01 mol/L. An organic co-solvent, such as ethanol (5% v/v), can be added to improve substrate solubility.[1]

  • Bioreduction: Continue the incubation in the shaker at 30°C and 140 rpm for 24 to 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Work-up and Extraction: After the reaction is complete, add an equal volume of n-hexane to the reaction mixture. Extract the product by shaking at 100 rpm for 10 minutes. Separate the organic layer using a separatory funnel.[1]

  • Purification and Isolation: The organic extract is then centrifuged to remove any suspended yeast cells. The clear supernatant is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (S)-(+)-2-Chloro-1-phenylethanol.[1] Further purification can be achieved by flash column chromatography on silica gel.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[2] It utilizes a chiral oxazaborolidine catalyst, which complexes with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to deliver a hydride stereoselectively to the ketone.

Experimental Protocol:

  • Catalyst Preparation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equivalents) in anhydrous tetrahydrofuran (THF). To this solution, add trimethylborate (0.055 equivalents) and stir at room temperature for 30 minutes.[3]

  • Borane Addition: Add a 1 M solution of borane-THF complex (1 equivalent) to the flask and stir for an additional 15 minutes at 0°C.[3][4]

  • Substrate Reduction: Prepare a solution of 2-chloroacetophenone (1 equivalent) in anhydrous THF. Slowly add this solution to the reaction mixture dropwise over a period of at least 10 minutes at -78°C.[3][4]

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to -40°C and stir for an additional 30 minutes.[4] The reaction can be monitored by TLC. Once complete, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Work-up and Extraction: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with diethyl ether or ethyl acetate (3 times).[5]

  • Purification and Isolation: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-(+)-2-Chloro-1-phenylethanol.[3][5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the two primary synthesis methods described.

ParameterBiocatalytic Reduction (S. cerevisiae)Corey-Bakshi-Shibata (CBS) Reduction
Starting Material 2-Chloroacetophenone2-Chloroacetophenone
Key Reagents Baker's yeast, Glucose(S)-CBS catalyst, Borane-THF complex
Typical Yield > 74%[1]High (specific yield for this substrate not cited, but generally high)
Enantiomeric Excess (ee) > 97%[1]93-97%[6]
Reaction Temperature 30°C[1]-78°C to -40°C[4]
Reaction Time 24 - 48 hours[1]1 - 2 hours
Advantages Environmentally friendly, low cost, mild conditionsHigh enantioselectivity, short reaction times, broad substrate scope[2]
Disadvantages Longer reaction times, potential for lower yields with some substratesRequires anhydrous conditions, more expensive reagents

Characterization of (S)-(+)-2-Chloro-1-phenylethanol

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physical Properties
PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol [7]
Appearance Colorless to light yellow liquid
Boiling Point 114 °C at 6 mmHg
Density 1.185 g/mL at 25 °C[8]
Optical Rotation [α]₂₀/D = +47° (c = 1.1 in cyclohexane)
Refractive Index n₂₀/D = 1.552[8]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For (S)-(+)-2-Chloro-1-phenylethanol, the expected signals are:

  • Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

  • Methine proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.9-5.0 ppm.

  • Methylene protons (-CH₂Cl): Two doublets of doublets (due to diastereotopicity) in the range of δ 3.6-3.8 ppm.

  • Hydroxyl proton (-OH): A broad singlet which can appear over a wide range and is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the different carbon environments. The expected chemical shifts are:

  • Aromatic carbons: Signals between δ 125-142 ppm.

  • Methine carbon (-CH(OH)-): A signal around δ 70-75 ppm.

  • Methylene carbon (-CH₂Cl): A signal around δ 50-55 ppm.

IR (Infrared) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for (S)-(+)-2-Chloro-1-phenylethanol include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

  • C-O stretch: A strong band around 1050-1150 cm⁻¹.

  • C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a critical parameter for chiral compounds and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Chiral HPLC:

  • Sample Preparation: Prepare a dilute solution of the synthesized (S)-(+)-2-Chloro-1-phenylethanol in the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase separations. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_product Product 2_Chloroacetophenone 2-Chloroacetophenone S_Product (S)-(+)-2-Chloro-1-phenylethanol 2_Chloroacetophenone->S_Product Asymmetric Reduction

Caption: General synthesis pathway for (S)-(+)-2-Chloro-1-phenylethanol.

Biocatalytic Reduction Workflow

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Baker's Yeast (Phosphate Buffer, Glucose, 30°C) B Add 2-Chloroacetophenone and Co-solvent A->B C Incubate with Shaking (30°C, 24-48h) B->C D Extract with n-Hexane C->D E Separate Organic Layer D->E F Dry (Na₂SO₄) and Concentrate E->F G Purify by Column Chromatography F->G

Caption: Experimental workflow for biocatalytic reduction.

CBS Reduction Workflow

CBS_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reduction Reduction cluster_purification Work-up & Purification A Prepare (S)-CBS Catalyst in situ (Anhydrous THF) B Add Borane-THF Complex (0°C) A->B C Add 2-Chloroacetophenone Solution (-78°C) B->C D Stir and Warm to -40°C C->D E Quench with Methanol and HCl D->E F Extract with Ethyl Acetate E->F G Wash, Dry (MgSO₄), and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for CBS reduction.

Conclusion

This technical guide has detailed two robust and highly enantioselective methods for the synthesis of (S)-(+)-2-Chloro-1-phenylethanol. The biocatalytic approach offers a green and cost-effective route, while the CBS reduction provides a rapid and highly reliable chemical synthesis. The choice between these methods will depend on the specific requirements of the researcher, including scale, cost, time constraints, and available equipment. The provided characterization data and protocols will aid in the successful synthesis, purification, and verification of this important chiral building block.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-chloro-1-phenylethanol. This chiral alcohol is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its physicochemical properties essential for drug development and formulation.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉ClO[1]
Molecular Weight156.61 g/mol [1]
AppearanceClear colorless to yellow or yellow/green liquid[2]
Density1.185 g/mL at 25 °C[3][4]
Boiling Point114 °C at 10 mmHg[5]
Flash Point114 °C[5]
pKa (Predicted)13.21 ± 0.20[6]
LogP (Predicted)1.95880[6]

Solubility Profile

Qualitative Solubility:

  • Water: "Not miscible or difficult to mix with water."[6][7][8] This suggests low aqueous solubility.

  • Organic Solvents: As a rule of thumb, organic compounds with polar functional groups like the hydroxyl group in this compound are generally soluble in polar organic solvents. It is expected to be soluble in alcohols (e.g., methanol, ethanol), ethers, and other common organic solvents. One source confirms its miscibility with DMSO.

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityNotes
WaterPoorly solubleBased on qualitative descriptions.
MethanolSolubleInferred from the solubility of similar aromatic alcohols.
EthanolSolubleInferred from the solubility of similar aromatic alcohols.
AcetoneSolubleInferred from the solubility of similar aromatic alcohols.
Dimethyl Sulfoxide (DMSO)MiscibleSupported by general knowledge of DMSO as a strong organic solvent.[9]
AcetonitrileSolubleCommonly used as a solvent in HPLC analysis of similar compounds.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[12]

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[12]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate in temperature-controlled shaker (24-48h) B->C D Withdraw supernatant C->D E Filter through 0.45 µm syringe filter D->E F Dilute filtrate E->F G Quantify by HPLC F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter, particularly for its use in pharmaceutical applications. While specific stability data is limited, potential degradation pathways can be inferred from its structure and the behavior of similar compounds.[15]

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related halohydrins, the following degradation pathways are plausible:

  • Hydrolysis: Under aqueous conditions, particularly at basic pH, intramolecular displacement of the chloride by the adjacent hydroxyl group can occur to form styrene oxide. This epoxide can then undergo further hydrolysis to yield 1-phenyl-1,2-ethanediol (styrene glycol).[15][16]

  • Thermal Decomposition: At elevated temperatures, this compound may undergo elimination of hydrogen chloride (HCl) to form phenylacetaldehyde or styrene. The thermal decomposition of the related compound 2-chloroethanol yields acetaldehyde and hydrogen chloride.[17][18]

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of 2-chloroacetophenone.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to light, potentially leading to a variety of degradation products through complex reaction pathways.

G CPE This compound SO Styrene Oxide CPE->SO Hydrolysis (intramolecular) PA Phenylacetaldehyde CPE->PA Thermal Decomposition (Elimination) S Styrene CPE->S Thermal Decomposition (Elimination) CAP 2-Chloroacetophenone CPE->CAP Oxidation DP Other Degradation Products CPE->DP Photodegradation SG 1-Phenyl-1,2-ethanediol SO->SG Hydrolysis (external water)

Caption: Inferred Degradation Pathways for this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[1][19][20][21][22]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile, methanol)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., water/acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with HCl at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the sample solution with NaOH at room temperature.

    • Oxidative Degradation: Treat the sample solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be stored under the same conditions to exclude thermal degradation.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

  • Sample Neutralization (for acidic and basic hydrolysis): Neutralize the samples before analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare solution of this compound Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photodegradation Start->Photo Analyze Analyze by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][19][20][21][22]

Recommended HPLC Method Parameters

The following table provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary based on the specific degradation products formed.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 10-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Injection Volume 10 µL

Summary and Recommendations

This technical guide has summarized the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination.

  • Solubility: this compound is poorly soluble in water but is expected to be soluble in common organic solvents. The shake-flask method is recommended for quantitative solubility determination.

  • Stability: While specific stability data is lacking, potential degradation pathways include hydrolysis, thermal decomposition, oxidation, and photodegradation. Forced degradation studies are essential to identify potential degradants and to develop and validate a stability-indicating analytical method.

It is strongly recommended that comprehensive experimental studies be conducted to generate quantitative solubility and stability data for this compound to support its use in pharmaceutical development. The protocols and inferred degradation pathways provided in this guide offer a solid foundation for these investigations.

References

The Cornerstone of Chirality: A Technical Guide to 2-Chloro-1-phenylethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Application of a Key Chiral Building Block.

Introduction

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is often intrinsically linked to its biological activity, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. 2-Chloro-1-phenylethanol, a chiral chlorohydrin, has emerged as a versatile and highly valuable building block for the asymmetric synthesis of a wide array of complex molecules. Its two enantiomers, (R)- and (S)-2-chloro-1-phenylethanol, serve as key starting materials for the synthesis of important pharmaceuticals, including beta-blockers and antifungal agents, as well as in the flavor and fragrance industry.[1][2] This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure this compound, its applications, and detailed experimental protocols for its preparation and use.

Properties and Significance

This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, making it a chiral molecule. The physical and chemical properties of its enantiomers are identical, except for their interaction with other chiral entities and the direction in which they rotate plane-polarized light. The true value of these enantiomers lies in their ability to introduce a specific stereochemistry into a target molecule, a crucial aspect in drug design and development where the U.S. Food and Drug Administration (FDA) often requires chiral drugs to be marketed as single enantiomers.[3]

Synthesis of Enantiomerically Pure this compound

The most common and efficient method for producing enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic methods, each offering distinct advantages.

Biocatalytic Asymmetric Reduction

Biocatalysis has gained significant traction as a green and highly selective method for the synthesis of chiral compounds. Enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases found in various microorganisms, can reduce 2-chloroacetophenone to the corresponding alcohol with high enantioselectivity and under mild reaction conditions.

One of the most widely used biocatalysts is baker's yeast (Saccharomyces cerevisiae). It is inexpensive, readily available, and contains a variety of reductases that can catalyze the asymmetric reduction of ketones.[4] Additionally, specific enzymes, such as Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) and its mutants, have been shown to be highly effective in producing both (R)- and (S)-2-chloro-1-phenylethanol with excellent enantiomeric excess (e.e.).[3][5]

Table 1: Biocatalytic Asymmetric Reduction of Substituted 2-Haloacetophenones

SubstrateBiocatalystProduct EnantiomerConversion (%)e.e. (%)Reference
2-ChloroacetophenoneSaccharomyces cerevisiae B5(R)>99>99[6]
2-ChloroacetophenoneTeSADH Mutant (ΔP84/A85G)(S)>99>99[3]
2-Chloro-4'-fluoroacetophenoneTeSADH Mutant (P84S/I86A)(S)>99>99[7]
2-Chloro-4'-chloroacetophenoneTeSADH Mutant (P84S/I86A)(R)66>99[7]
2-Chloro-4'-bromoacetophenoneTeSADH Mutant (P84S/I86A)(R)>99>99[7]
Chemocatalytic Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used chemical method for the enantioselective reduction of prochiral ketones.[8][9] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex, to achieve high yields and excellent enantioselectivities.[8] The stereochemical outcome of the reduction is predictable based on the chirality of the oxazaborolidine catalyst used.

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Substituted Acetophenones

SubstrateCatalystProduct EnantiomerYield (%)e.e. (%)Reference
Acetophenone(R)-Me-CBS(R)9991
2'-Chloroacetophenone(R)-Me-CBS(R)-96.5[10]
3'-Chloroacetophenone(R)-Me-CBS(R)-96.7[10]
4'-Chloroacetophenone(R)-Me-CBS(R)-97.3[10]

Applications in Organic Synthesis

Enantiomerically pure this compound is a versatile intermediate that can be transformed into other valuable chiral building blocks, most notably chiral styrene oxide. The intramolecular cyclization of this compound under basic conditions proceeds via an SN2 reaction to yield the corresponding epoxide with inversion of stereochemistry. For example, (R)-2-chloro-1-phenylethanol is converted to (S)-styrene oxide.

G R_CPE (R)-2-Chloro-1-phenylethanol S_SO (S)-Styrene Oxide R_CPE->S_SO Intramolecular Cyclization (NaOH) S_BB (S)-Beta-Blocker S_SO->S_BB Ring-opening with Amine (e.g., Isopropylamine)

Synthetic utility of (R)-2-chloro-1-phenylethanol.

Chiral styrene oxides are crucial intermediates in the synthesis of various pharmaceuticals, including beta-blockers like propranolol and atenolol. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functionalities with high regioselectivity.

Synthesis of Beta-Blockers

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias. The therapeutic activity of most beta-blockers resides in the (S)-enantiomer. (S)-Styrene oxide, derived from (R)-2-chloro-1-phenylethanol, can be ring-opened with an appropriate amine to furnish the desired (S)-beta-blocker.

G cluster_synthesis Synthesis of (S)-Propranolol R_CPE (R)-2-Chloro-1-phenylethanol S_SO (S)-Styrene Oxide R_CPE->S_SO NaOH S_Propranolol (S)-Propranolol S_SO->S_Propranolol Isopropylamine

Synthesis of (S)-Propranolol.
Beta-Adrenergic Signaling Pathway

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade. The binding of an agonist to the β-adrenergic receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate. Beta-blockers block this initial binding step, thereby inhibiting the entire downstream cascade.

G Epinephrine Epinephrine (Agonist) BetaReceptor β-Adrenergic Receptor (GPCR) Epinephrine->BetaReceptor Binds BetaBlocker Beta-Blocker (Antagonist) BetaBlocker->BetaReceptor Blocks GsProtein Gs Protein (inactive) BetaReceptor->GsProtein Activates GsProtein_active Gs Protein (active) GsProtein->GsProtein_active GTP/GDP Exchange AdenylylCyclase Adenylyl Cyclase GsProtein_active->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA_active->CellularResponse Phosphorylates Target Proteins

Beta-Adrenergic Signaling Pathway.

Experimental Protocols

Asymmetric Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae B5[6][12]

This protocol describes the biocatalytic reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol.

Materials:

  • Saccharomyces cerevisiae B5

  • 2'-Chloroacetophenone

  • Ethanol

  • Phosphate buffer (pH 8.0)

  • Growth medium for yeast cultivation

  • Shaker incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Cultivate Saccharomyces cerevisiae B5 in an appropriate growth medium under aerobic conditions.

  • Harvest the yeast cells by centrifugation and wash them with phosphate buffer (pH 8.0).

  • Prepare a suspension of the yeast cells in the phosphate buffer (e.g., 10.75 g/L dry cell weight).

  • To the yeast suspension, add ethanol to a final concentration of 5% (v/v) as a co-substrate for cofactor regeneration.

  • Add 2'-chloroacetophenone to the reaction mixture (e.g., 1 g/L).

  • Incubate the reaction mixture in a shaker at 25°C for 24 hours.

  • After the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • Determine the yield and enantiomeric excess of (R)-2'-chloro-1-phenylethanol by GC or HPLC analysis on a chiral column.

Corey-Bakshi-Shibata (CBS) Reduction of 2'-Chloroacetophenone[11][13]

This protocol outlines the chemical asymmetric reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol.

Materials:

  • 2'-Chloroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Apparatus for reactions under an inert atmosphere (e.g., Schlenk line)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone)

  • Extraction solvent (e.g., diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Set up a flame-dried flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) in anhydrous THF to the flask.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add the borane source (e.g., 1.0 equivalent of BMS) to the catalyst solution and stir for a few minutes.

  • Add a solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography.

  • Determine the yield and enantiomeric excess of (R)-2'-chloro-1-phenylethanol by chiral GC or HPLC.

Synthesis of (S)-Styrene Oxide from (R)-2-Chloro-1-phenylethanol

This protocol describes the intramolecular cyclization to form the epoxide.

Materials:

  • (R)-2-Chloro-1-phenylethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve (R)-2-chloro-1-phenylethanol in a suitable organic solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide with vigorous stirring.

  • Continue stirring at low temperature for several hours or until the reaction is complete (monitor by TLC).

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude (S)-styrene oxide.

  • The product can be purified by vacuum distillation if necessary.

Synthesis of (S)-Propranolol from (S)-Styrene Oxide[1][2][5]

This protocol details the ring-opening of the epoxide with isopropylamine.

Materials:

  • (S)-Styrene Oxide

  • Isopropylamine

  • Methanol or other suitable solvent

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve (S)-styrene oxide in an excess of isopropylamine or in a suitable solvent like methanol with an excess of isopropylamine.

  • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess isopropylamine under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure (S)-propranolol.

Conclusion

This compound stands out as a pivotal chiral building block in the realm of asymmetric synthesis. The development of efficient biocatalytic and chemocatalytic methods for its enantioselective preparation has made both (R)- and (S)-enantiomers readily accessible. Its successful application in the synthesis of pharmaceuticals, such as beta-blockers, underscores its importance in drug development. The detailed protocols and data presented in this guide aim to provide researchers and scientists with the necessary tools and information to effectively utilize this versatile chiral intermediate in their synthetic endeavors, ultimately contributing to the advancement of chiral chemistry and the development of novel, life-enhancing molecules.

References

The Diverse Biological Activities of 2-Chloro-1-phenylethanol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylethanol and its derivatives represent a class of chemical compounds with a growing body of research highlighting their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of these activities, with a focus on antimicrobial, cytotoxic, and enzyme-inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this chemical scaffold.

The core structure of this compound, characterized by a phenyl group and a chloroethyl alcohol moiety, provides a versatile backbone for chemical modifications, leading to a wide array of derivatives with distinct biological profiles. The stereochemistry of these compounds, particularly the chirality at the carbinol carbon, often plays a crucial role in their biological efficacy.

Antimicrobial Activity

A significant area of investigation for this compound derivatives has been their potential as antimicrobial agents. Research has demonstrated efficacy against a range of fungal and bacterial pathogens.

Antifungal Activity

Derivatives of this compound have shown notable promise as antifungal agents. The primary mechanism of action for many of these compounds is believed to be the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell wall.

One notable derivative, 2-chloro-N-phenylacetamide , has demonstrated significant activity against various strains of Candida and Aspergillus. Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, indicating its potential to both inhibit fungal growth and kill fungal cells.[1][2] For instance, against clinical isolates of Candida albicans and Candida parapsilosis, 2-chloro-N-phenylacetamide exhibited MIC values ranging from 128 to 256 µg/mL and MFC values from 512 to 1024 µg/mL.[1] Against Aspergillus flavus, the MIC values were found to be between 16 and 256 µg/mL, with MFC values ranging from 32 to 512 µg/mL.[2]

Another important class of antifungal derivatives is based on the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold. These compounds are structurally related to azole antifungal drugs and are believed to act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol synthesis. Aromatic ester and carbamate derivatives of this scaffold have shown potent activity against Candida species, with some compounds exhibiting greater potency than the commercially available drug fluconazole.[3] For example, certain biphenyl ester derivatives displayed mean MIC values of 1.7 ± 1.4 µg/mL against C. albicans and 1.9 ± 2.0 µg/mL against non-albicans Candida species.[3] The stereochemistry of these derivatives is critical, with the (-) isomers showing significantly higher activity (up to 500 times more) than the (+) isomers.[3]

Table 1: Antifungal Activity of this compound Derivatives

Derivative ClassFungal SpeciesActivity MetricValueReference
2-chloro-N-phenylacetamideCandida albicansMIC128 - 256 µg/mL[1]
Candida parapsilosisMIC128 - 256 µg/mL[1]
Candida albicansMFC512 - 1024 µg/mL[1]
Candida parapsilosisMFC1024 µg/mL[1]
Aspergillus flavusMIC16 - 256 µg/mL[2]
Aspergillus flavusMFC32 - 512 µg/mL[2]
2-(1H-imidazol-1-yl)-1-phenylethanol biphenyl ester derivativesCandida albicansMIC (mean)1.7 ± 1.4 µg/mL[3]
non-albicans Candida spp.MIC (mean)1.9 ± 2.0 µg/mL[3]
Antibacterial Activity

The antibacterial properties of phenylethanol derivatives have also been explored, with their mechanism of action often linked to their ability to disrupt bacterial cell membranes. A study on 2-phenylethanol and its derivatives demonstrated a correlation between their hydrophobicity and their bacteriostatic activity against Escherichia coli.[4] While direct data on a wide range of this compound derivatives is limited, this structure-activity relationship suggests that modifications affecting lipophilicity could modulate their antibacterial potency.

Table 2: Antibacterial Activity of 2-Phenylethanol Derivatives against E. coli

CompoundMIC50 (mM)
2-Phenylethanol~15
Phenylacetic acid~20
Methyl phenylacetate~6.3
Phenyllactic acid~45
Tyrosol~30

(Data adapted from a study on 2-phenylethanol derivatives, providing a comparative context for potential antibacterial activity.)[4]

Cytotoxic Activity

The evaluation of cytotoxicity is a critical aspect of drug development, and some this compound derivatives have been assessed for their effects on mammalian cells. The available data is currently limited but suggests that the cytotoxic profile can vary significantly with structural modifications.

For instance, a study on aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol reported low cytotoxicity against the human monocytic cell line U937. One of the biphenyl ester derivatives (6a) showed a half-maximal cytotoxic concentration (CC50) greater than 128 µg/mL, indicating a favorable therapeutic window when compared to its potent antifungal activity.[3]

Further research is warranted to establish a comprehensive understanding of the structure-cytotoxicity relationships within this class of compounds against a broader panel of cancer and non-cancer cell lines.

Table 3: Cytotoxicity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

DerivativeCell LineActivity MetricValueReference
Biphenyl ester derivative (6a)U937 (human monocytic)CC50>128 µg/mL[3]

Enzyme Inhibitory Activity

The potential for this compound derivatives to act as enzyme inhibitors is an emerging area of interest. As previously mentioned, imidazole-based derivatives are known to inhibit fungal lanosterol 14α-demethylase (CYP51).[3] However, the broader enzyme inhibitory profile of this class of compounds is not yet well-defined. Given the structural similarities of some derivatives to known pharmacophores, it is plausible that they may interact with various mammalian enzymes, such as kinases, proteases, or oxidoreductases. Further screening and mechanistic studies are required to elucidate these potential interactions and their therapeutic implications.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing (MIC and MFC Determination)

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MFC).

General Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., fungal or bacterial strain) is prepared in a suitable broth medium to a defined concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The plates are incubated to allow for the growth of any surviving microorganisms. The MFC is the lowest concentration of the compound from which no microbial growth occurs on the sub-culture plates.[1][2]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability and proliferation of mammalian cells.

General Protocol:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

While specific signaling pathways in mammalian cells directly modulated by this compound derivatives are not yet well-elucidated in the current literature, a general workflow for the discovery and characterization of biologically active compounds can be outlined. The primary antifungal mechanism appears to be the inhibition of ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.

Below are diagrams illustrating a general workflow for antimicrobial drug discovery and the proposed mechanism of action for antifungal 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

antimicrobial_discovery_workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary Screening & Potency cluster_3 Selectivity & Safety cluster_4 Mechanism of Action Synthesis Synthesis of This compound Derivatives Antimicrobial_Screening Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Antimicrobial_Screening Library MIC_MFC MIC/MFC Determination Antimicrobial_Screening->MIC_MFC Active Hits Cytotoxicity Cytotoxicity Assays (e.g., MTT) MIC_MFC->Cytotoxicity Potent Hits MoA Mechanism of Action Studies Cytotoxicity->MoA Selective Hits

General workflow for antimicrobial drug discovery.

antifungal_moa Derivative 2-(1H-imidazol-1-yl)- 1-phenylethanol Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Derivative->CYP51 Inhibition Ergosterol_precursor Ergosterol Precursor CYP51->Ergosterol_precursor Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Cell_Membrane Required for membrane integrity

Proposed mechanism of action for antifungal imidazole derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the antimicrobial field. The existing data demonstrates potent antifungal activity for specific derivatives, with some compounds outperforming established drugs. However, the exploration of other biological activities, such as anticancer, anti-inflammatory, and neuroprotective effects, remains largely in its infancy.

Future research should focus on:

  • Broadening the scope of biological screening: A wider range of derivatives should be synthesized and screened against a diverse panel of biological targets to uncover new therapeutic applications.

  • Quantitative structure-activity relationship (QSAR) studies: Systematic modifications of the this compound core and subsequent quantitative analysis of biological activity will be crucial for optimizing potency and selectivity.

  • Mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds in mammalian cells is essential for understanding their therapeutic potential and potential side effects.

  • In vivo studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety in a physiological context.

References

2-Chloro-1-phenylethanol: A Technical Guide to its Biochemical Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-phenylethanol, a chiral alcohol, is a versatile molecule predominantly utilized as a key intermediate in the synthesis of pharmaceuticals, particularly antifungal agents and the cholesterol-lowering drug Atorvastatin. While its primary application lies in synthetic chemistry, its structural similarity to endogenous catecholamines and other bioactive molecules suggests potential interactions with biological systems. This technical guide provides an in-depth exploration of the hypothesized and observed biochemical mechanisms of action of this compound, drawing from available scientific literature. The primary focus will be on its potential role as an inhibitor of Phenylethanolamine N-Methyltransferase (PNMT) and its interactions with cellular membranes. Furthermore, its established role as a substrate in enzymatic reactions for chiral resolution will be detailed. This document aims to serve as a comprehensive resource for researchers investigating the biochemical and pharmacological properties of this compound.

Introduction

This compound (also known as styrene chlorohydrin) is a synthetic organic compound with the chemical formula C₈H₉ClO. It exists as a racemic mixture of (R)- and (S)-enantiomers, both of which are valuable chiral building blocks in organic synthesis.[1][2] Its utility in the pharmaceutical and fragrance industries is well-documented.[1] However, a comprehensive understanding of its direct biochemical and pharmacological effects remains an area of active investigation. This guide will synthesize the current knowledge regarding its potential mechanisms of action at the molecular and cellular levels.

Hypothesized Mechanism of Action: Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthetic pathway, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[3] Inhibition of PNMT is a therapeutic strategy for various conditions, including those related to the sympathetic nervous system. The structural resemblance of this compound to the substrates and known inhibitors of PNMT suggests it may act as an inhibitor of this enzyme.

Structure-Activity Relationship with Known PNMT Inhibitors

Numerous studies have explored the structure-activity relationships of PNMT inhibitors. Notably, chloro-substituted 1,2,3,4-tetrahydroisoquinolines have been identified as potent inhibitors of PNMT.[4][5] These molecules share a core structure that can be conceptually related to this compound. The presence of a chlorine atom and a phenyl group in both classes of compounds suggests that these moieties may play a crucial role in binding to the active site of PNMT. While direct kinetic data for this compound is not available in the reviewed literature, the inhibitory activity of these related compounds provides a strong rationale for investigating it as a potential PNMT inhibitor.

Potential Signaling Pathway

Inhibition of PNMT by this compound would lead to a decrease in the biosynthesis of epinephrine. This would consequently alter the signaling pathways mediated by adrenergic receptors.

PNMT_Inhibition_Pathway cluster_synthesis Catecholamine Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Catalyzes Adrenergic_Receptors Adrenergic Receptors Epinephrine->Adrenergic_Receptors Activates This compound This compound This compound->PNMT Inhibits Cellular_Response Altered Cellular Response Adrenergic_Receptors->Cellular_Response Membrane_Fluidity_Workflow Start Start Prepare_Liposomes Prepare liposomes (e.g., from PC/PS) Start->Prepare_Liposomes Incorporate_DPH Incorporate DPH probe into liposomes Prepare_Liposomes->Incorporate_DPH Add_Compound Add varying concentrations of This compound Incorporate_DPH->Add_Compound Incubate Incubate at a constant temperature Add_Compound->Incubate Measure_Fluorescence Measure fluorescence polarization Incubate->Measure_Fluorescence Analyze_Data Analyze data to determine changes in membrane fluidity Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Navigating the Safety Landscape of 2-Chloro-1-phenylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-1-phenylethanol (CAS No: 1674-30-2), a versatile chiral building block utilized in the synthesis of pharmaceuticals and fragrances.[1] Adherence to stringent safety protocols is paramount when working with this compound to mitigate potential health risks. This document collates critical data on its hazard profile, handling procedures, and emergency responses, supplemented with insights into its toxicological properties based on available data and studies of structurally related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for its hazard identification.

GHS Hazard Classification:

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[2][3]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin.[2][3]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation.[4]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS). Key preventative measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5][7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C₈H₉ClO[3]
Molecular Weight 156.61 g/mol [3]
Appearance Colorless, slightly orange or yellow clear liquid.[1][8]
Boiling Point 114 °C at 6 mmHg[8] / 109 - 111 °C at 6 mmHg[1]
Density 1.19 g/mL[1][8] / 1.185 g/mL at 25 °C[9][10]
Flash Point 113 °C (closed cup)[10][11]
Solubility Not miscible or difficult to mix with water.[12]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a certified chemical fume hood.[2][5][13]

    • Avoid contact with skin, eyes, and clothing.[2][13]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles with side-shields, and a lab coat.[2][5][13]

    • Prevent the formation of aerosols and vapors.[2]

    • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2][13]

    • Wash hands thoroughly after handling.[13][14]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][14]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[13]

    • Store away from incompatible materials and foodstuff containers.[2] Recommended storage temperature is between 2 - 8 °C.[8]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2][13][14]
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2][14][15]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[2][14][15]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[2][14]

Toxicological Information and Potential Signaling Pathways

Metabolism

It is anticipated that this compound undergoes biotransformation in the body. The metabolism of the structurally related compound styrene primarily involves its conversion to styrene oxide, an epoxide intermediate.[2] This suggests that this compound could also be metabolized via oxidative pathways.

A study on the closely related 2-chloroethanol (2-CE) indicates that its metabolism is mediated by cytochrome P450 2E1 (CYP2E1), leading to the formation of chloroacetaldehyde and reactive oxygen species (ROS).[7] This metabolic activation is a key step in its toxicity.

Potential Mechanisms of Toxicity and Signaling Pathways

Based on studies of 2-chloroethanol, the toxicity of this compound may involve the following pathways:

  • Oxidative Stress: The metabolism of 2-CE by CYP2E1 generates ROS, leading to oxidative stress within cells.[7] This can result in damage to cellular components, including lipids, proteins, and DNA.

  • ERK1/2 and SP1 Signaling: The upregulation of CYP2E1 expression, and subsequent oxidative damage, has been shown to be partially mediated by the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Specificity Protein 1 (SP1) signaling pathways.[7]

Below is a diagram illustrating the potential signaling pathway for this compound-induced toxicity, extrapolated from studies on 2-chloroethanol.

Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Activation & Signaling Cascade CPE This compound CYP2E1 CYP2E1 CPE->CYP2E1 Metabolism cluster_1 cluster_1 ROS Reactive Oxygen Species (ROS) CYP2E1->ROS ERK12 ERK1/2 ROS->ERK12 Activates Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage SP1 SP1 ERK12->SP1 Activates SP1->CYP2E1 Upregulates Expression Apoptosis Apoptosis Oxidative_Damage->Apoptosis Acute_Oral_Toxicity_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose Dose 3 Animals start->dose observe Observe for 14 Days (Mortality, Clinical Signs) dose->observe decision Outcome? observe->decision lower_dose Dose 3 Animals at Lower Dose Level decision->lower_dose Mortality higher_dose Dose 3 Animals at Higher Dose Level decision->higher_dose No Mortality stop_classify Stop and Classify decision->stop_classify Sufficient Data lower_dose->observe higher_dose->observe

References

Commercial Availability and Technical Guide for 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for 2-Chloro-1-phenylethanol. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chiral intermediate for pharmaceutical and fine chemical synthesis. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, primarily as a racemic mixture and as individual (R)- and (S)-enantiomers. The typical purity offered is ≥97%. Below is a summary of prominent suppliers and their product offerings.

SupplierProduct NameCAS NumberPurityAvailable Forms
Thermo Scientific Chemicals (formerly Alfa Aesar) (+/-)-2-Chloro-1-phenylethanol1674-30-2≥96.0% (GC)Liquid
Sigma-Aldrich (R)-(-)-2-Chloro-1-phenylethanol56751-12-397%Liquid
(S)-(+)-2-Chloro-1-phenylethanol70111-05-6≥98% (GC)Liquid
Tokyo Chemical Industry (TCI) This compound1674-30-2>98.0% (GC)Liquid
Chem-Impex International (R)-(-)-2-Chloro-1-phenylethanol56751-12-3-Liquid
(S)-(+)-2-Chloro-1-phenylethanol70111-05-6≥ 98% (GC)Liquid
LookChem (+/-)-2-Chloro-1-phenylethanol1674-30-295.00% to 97%Liquid

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound based on data from supplier specifications and Certificates of Analysis.[1][2]

Table 2.1: General Properties
PropertyValueReference
Molecular Formula C₈H₉ClO[2]
Molecular Weight 156.61 g/mol [1]
Appearance Clear colorless to yellow or yellow/green liquid[2]
CAS Number (Racemate) 1674-30-2[2]
CAS Number (R)-enantiomer 56751-12-3[1]
CAS Number (S)-enantiomer 70111-05-6
Table 2.2: Physical and Chemical Properties
PropertyValueConditions
Purity (GC) ≥96.0% - >98.0%-
Refractive Index (n20/D) 1.5455 - 1.5535@ 20°C
Density 1.185 g/mL@ 25°C
Boiling Point 114 °C@ 10 mmHg
Flash Point 114.2 °CClosed cup
Optical Rotation ([α]20/D) -48° (c=2.8 in cyclohexane) for (R)-enantiomer-

Applications in Drug Development

This compound, particularly its chiral enantiomers, serves as a crucial building block in the synthesis of various pharmaceuticals. Its primary application lies in the construction of chiral side chains of blockbuster drugs.[3]

One of the most notable applications is in the synthesis of the cholesterol-lowering drug Atorvastatin (Lipitor) . The chiral side chain of Atorvastatin is synthesized from (R)-2-chloro-1-phenylethanol, highlighting the importance of enantiopurity in the final drug's efficacy.[3] It is also a key intermediate for a class of antifungal agents. The configuration of the this compound core is a determining factor for the stereochemistry of phenethylimidazole antifungal drugs like tioconazole.[4]

G cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_application Pharmaceutical Applications 2-Chloroacetophenone 2-Chloroacetophenone This compound This compound 2-Chloroacetophenone->this compound Reduction Styrene Styrene Styrene->this compound Halohydrin Formation Atorvastatin_Side_Chain Atorvastatin Side Chain This compound->Atorvastatin_Side_Chain Chiral Synthesis Antifungal_Agents Antifungal Agents (e.g., Tioconazole) This compound->Antifungal_Agents Further Elaboration

Synthesis Pathways of this compound and its Applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis Protocols

This method is adapted from the synthesis of the analogous 2-bromo-1-phenylethanol.[5]

Materials:

  • Styrene

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve styrene (1 equivalent) in a 1:1 mixture of DMSO and water.

  • Cool the mixture in an ice bath and add N-Chlorosuccinimide (1.1 equivalents) portion-wise with stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

This protocol is based on a patented method utilizing baker's yeast for the asymmetric reduction of 2-chloroacetophenone.[4]

Materials:

  • 2-Chloroacetophenone

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Erlenmeyer flask

  • Orbital shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Activate the baker's yeast by suspending it in a phosphate buffer (pH 7.0) containing glucose in an Erlenmeyer flask.

  • Incubate the mixture in an orbital shaker at 30°C for 30 minutes.

  • Add 2-chloroacetophenone to the activated yeast culture.

  • Continue the incubation in the orbital shaker at 30°C for 24-48 hours. Monitor the reaction progress by GC or TLC.

  • After the reaction is complete, extract the mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting (S)-2-chloro-1-phenylethanol can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

G cluster_synthesis Asymmetric Synthesis Workflow Start Start Yeast_Activation Activate Baker's Yeast (Phosphate Buffer, Glucose, 30°C) Start->Yeast_Activation Substrate_Addition Add 2-Chloroacetophenone Yeast_Activation->Substrate_Addition Incubation Incubate (Orbital Shaker, 30°C, 24-48h) Substrate_Addition->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification Analysis Analyze Enantiomeric Excess (Chiral HPLC) Purification->Analysis End End Analysis->End

Biocatalytic Synthesis Workflow.

Analytical Protocols

This is a general method adaptable for the analysis of this compound, based on protocols for similar compounds.[6][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-300

This protocol provides a starting point for the chiral separation of this compound enantiomers, based on general methods for chiral alcohols.[8][9][10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

HPLC Conditions:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

G cluster_hplc Chiral HPLC Analysis Workflow Start_HPLC Start Sample_Prep Prepare Sample (Dissolve in Mobile Phase) Start_HPLC->Sample_Prep Injection Inject Sample onto Chiral HPLC Column Sample_Prep->Injection Separation Elute with Mobile Phase (Hexane/Isopropanol) Injection->Separation Detection Detect Enantiomers (UV Detector at 210 nm) Separation->Detection Quantification Quantify Peak Areas to Determine Enantiomeric Excess Detection->Quantification End_HPLC End Quantification->End_HPLC

Chiral HPLC Analysis Workflow.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Chloro-1-phenylethanol using Baker's Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Chloro-1-phenylethanol is a valuable chiral building block in the synthesis of various pharmaceuticals. Its asymmetric synthesis is of significant interest, and biocatalysis using baker's yeast (Saccharomyces cerevisiae) offers an environmentally benign and cost-effective alternative to traditional chemical methods. Baker's yeast contains a consortium of oxidoreductase enzymes that can catalyze the stereoselective reduction of prochiral ketones, such as 2-chloroacetophenone, to the corresponding chiral alcohol with high enantiomeric excess (e.e.). This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-2-Chloro-1-phenylethanol utilizing baker's yeast.

Principle of the Biocatalytic Reduction

The asymmetric reduction of 2-chloroacetophenone by baker's yeast relies on the enzymatic activity of alcohol dehydrogenases. These enzymes transfer a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the substrate. The stereochemical outcome of the reduction is determined by the specific enzyme(s) involved and the orientation of the substrate in the enzyme's active site. The regeneration of the consumed cofactor is crucial for the reaction to proceed and is typically achieved by the yeast's metabolism of a co-substrate, such as glucose.

Biochemical Pathway

Biochemical Pathway sub 2-Chloroacetophenone enzyme Alcohol Dehydrogenase (from Baker's Yeast) sub->enzyme prod (S)-2-Chloro-1-phenylethanol nadph NADPH + H+ nadph->enzyme nadp NADP+ glucose Glucose g6p Glucose-6-phosphate glucose->g6p Glycolysis g6p->nadph Pentose Phosphate Pathway enzyme->prod enzyme->nadp

Caption: Biochemical pathway for the asymmetric reduction of 2-chloroacetophenone.

Applications

(S)-2-Chloro-1-phenylethanol is a key chiral intermediate in the synthesis of:

  • Pharmaceuticals: Including antidepressants and other central nervous system agents.

  • Agrochemicals: As a precursor for stereospecific pesticides and herbicides.

  • Fine Chemicals: Used in the synthesis of chiral ligands and other complex organic molecules.

Experimental Protocols

This section provides a detailed methodology for the asymmetric synthesis of (S)-2-Chloro-1-phenylethanol using baker's yeast.

Materials and Reagents
  • Dry Baker's Yeast (Saccharomyces cerevisiae)

  • 2-Chloroacetophenone

  • Glucose

  • Phosphate Buffer (pH 6.2 - 7.0)

  • Methanol or Isopropanol (as co-substrate)

  • Ethyl Acetate or n-Hexane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Protocol 1: Asymmetric Reduction of 2-Chloroacetophenone

This protocol is adapted from a method for producing the (S)-enantiomer of a related derivative and can be optimized for 2-chloroacetophenone.

  • Yeast Activation:

    • In a 250 mL Erlenmeyer flask, add 25 mL of pH 6.2 phosphate buffer.

    • Add 2.5 g of dry baker's yeast (100 g/L) and 1.25 g of glucose (50 g/L).

    • Place the flask in a temperature-controlled shaker at 28°C and 140 rpm for 30 minutes to activate the yeast.[1]

  • Bioreduction Reaction:

    • To the activated yeast suspension, add 33.5 mg of 2-chloroacetophenone (assuming a similar molar concentration to the derivative, approximately 0.006 mol/L).

    • Add methanol to a final concentration of 5% (v/v) as a co-substrate.[1]

    • Seal the flask and continue shaking at 28°C and 140 rpm for 36 hours.[1]

  • Product Extraction and Isolation:

    • After the reaction, add an equal volume of n-hexane to the reaction mixture.

    • Shake the mixture at 100 rpm for 10 minutes to extract the product.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the upper organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • The solvent can be removed under reduced pressure to yield the crude product.

  • Analysis:

    • The concentration of the substrate and product, as well as the enantiomeric excess, can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Experimental Workflow

Experimental Workflow A Yeast Activation (Phosphate Buffer, Glucose, 28°C, 0.5h) B Bioreduction (Add 2-Chloroacetophenone & Co-substrate) A->B C Incubation (28°C, 140 rpm, 36h) B->C D Extraction (n-Hexane) C->D E Phase Separation D->E F Drying Organic Layer (Anhydrous Na2SO4) E->F G Analysis (Chiral GC/HPLC) F->G

Caption: Step-by-step experimental workflow for the asymmetric synthesis.

Data Presentation

The following tables summarize quantitative data from various studies on the baker's yeast-mediated reduction of chloroacetophenone derivatives. These can serve as a baseline for optimizing the synthesis of (S)-2-Chloro-1-phenylethanol.

Table 1: Reaction Conditions and Outcomes for the Synthesis of (S)-2-chloro-1-(2′,4′-dichlorophenyl)ethanol[1]

ParameterValue
Yeast Concentration 120 g/L
Substrate Concentration 0.006 mol/L
Co-substrate Methanol (5% v/v)
pH 6.8
Temperature 30°C
Reaction Time 48 hours
Yield 74.5%
Enantiomeric Excess (e.e.) 97.0%

Table 2: Influence of Reaction Parameters on the Synthesis of a Chloro-phenylethanol Derivative[1]

Yeast Conc. (g/L)Substrate Conc. (mol/L)Co-substrateTemp (°C)Time (h)Yield (%)e.e. (%)
1000.006Methanol (5%)283662.493.2
900.06Methanol (5%)303660.396.1
800.1Isopropanol (5%)354845.991.6

Note: While some studies report the synthesis of the (R)-enantiomer with high yield and e.e.[2][3][4], the conditions outlined in the patent (CN101503714A) are specifically for the (S)-enantiomer of a substituted derivative.[1] Researchers should carefully select and optimize conditions to favor the desired (S)-stereoisomer. The choice of yeast strain can also significantly influence the stereoselectivity.[2][4]

References

Application Notes and Protocols for the Grignard Synthesis of 1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-phenylethanol via the Grignard reaction. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, making it a crucial tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2][3][4] This protocol outlines the reaction of a Grignard reagent, in this case, either phenylmagnesium bromide with acetaldehyde or methylmagnesium bromide with benzaldehyde, to produce 1-phenylethanol.[1][2][5]

Reaction Scheme

The synthesis of 1-phenylethanol can be achieved through two primary Grignard reaction pathways:

Route A: Reaction of Phenylmagnesium Bromide with Acetaldehyde

Route B: Reaction of Methylmagnesium Bromide with Benzaldehyde

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
BromobenzeneC₆H₅Br157.011.495156
Magnesium TurningsMg24.311.741090
AcetaldehydeC₂H₄O44.050.78420.2
BenzaldehydeC₇H₆O106.121.044178.1
Methylmagnesium Bromide (3.0 M in Diethyl Ether)CH₃MgBr119.24~0.834.6 (ether)
1-PhenylethanolC₈H₁₀O122.161.012203-205
Diethyl Ether (anhydrous)(C₂H₅)₂O74.120.71334.6
Tetrahydrofuran (THF) (anhydrous)C₄H₈O72.110.88966

Experimental Protocol

This protocol details the synthesis of 1-phenylethanol using phenylmagnesium bromide and acetaldehyde. All glassware must be scrupulously dried in an oven and assembled while hot under a dry atmosphere to exclude moisture, which can quench the Grignard reagent.[5][6][7] Anhydrous solvents are critical for the success of this reaction.[6][8]

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Place 2.0 g of magnesium turnings into a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing anhydrous calcium chloride), and a pressure-equalizing dropping funnel.[1][2]

  • In the dropping funnel, prepare a solution of 8.0 mL of bromobenzene in 60 mL of anhydrous diethyl ether or tetrahydrofuran (THF).[1][2]

  • Add approximately 15 mL of the bromobenzene solution to the flask containing the magnesium turnings.[1][2]

  • The reaction should initiate spontaneously, which is indicated by the development of turbidity and gentle boiling of the ether.[1][2] If the reaction does not start, gentle warming with a heat gun or the addition of a small crystal of iodine can be used for initiation.[3][9]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a steady reflux.[1][8] This addition should take approximately 20-30 minutes.[1]

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The solution of the Grignard reagent should appear cloudy and grayish-brown.[9][10]

2. Reaction with Acetaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[1][2]

  • Prepare a solution of 4.5 mL of acetaldehyde in 15.5 mL of anhydrous THF (or a 4.0 M solution in ether) in the dropping funnel.[1][2]

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.[9][10] This is an exothermic reaction.[1][2] The addition should take about 10-15 minutes.[1][2] A thick sludge of the magnesium alkoxide salt will precipitate.[1][2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30 minutes.[11]

3. Work-up and Purification

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 50 g of crushed ice and 30 mL of a saturated aqueous ammonium chloride solution or 25 mL of 10% sulfuric acid.[2][9] This will quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 20 mL portions of diethyl ether.[9]

  • Combine all the organic extracts and wash them with brine (saturated NaCl solution).[9]

  • Dry the organic layer over anhydrous sodium sulfate.[9]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 1-phenylethanol.[9]

  • The crude product can be purified by distillation under reduced pressure.[1]

Visualizations

Grignard_Synthesis_Workflow cluster_0 Grignard Formation Steps cluster_1 Reaction Steps cluster_2 Work-up & Purification cluster_3 Purification Steps Reagents Reactants: - Magnesium Turnings - Bromobenzene - Anhydrous Ether/THF Grignard_Formation Grignard Reagent Formation Reagents->Grignard_Formation Initiation Initiation: - Add small portion of  bromobenzene solution - Gentle warming if needed Grignard_Reagent Phenylmagnesium Bromide Solution Addition Dropwise addition of remaining bromobenzene solution Initiation->Addition Reaction Reaction with Acetaldehyde Grignard_Reagent->Reaction Aldehyde Reactant: - Acetaldehyde in  anhydrous Ether/THF Aldehyde->Reaction Cooling Cool Grignard reagent to 0 °C Alkoxide Magnesium Alkoxide Intermediate Aldehyde_Addition Dropwise addition of acetaldehyde solution Cooling->Aldehyde_Addition Workup Work-up Alkoxide->Workup Quenching Quench with aq. NH4Cl or dilute acid Purification Purification Extraction Extraction with Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Drying->Purification Evaporation Solvent Removal (Rotary Evaporation) Product 1-Phenylethanol (Pure Product) Distillation Vacuum Distillation Evaporation->Distillation Distillation->Product

Caption: Experimental workflow for the synthesis of 1-phenylethanol.

Reaction_Mechanism Grignard Grignard Reagent (R-MgX) Nucleophilic_Attack Nucleophilic Attack Grignard->Nucleophilic_Attack Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Forms C-C bond Acid_Workup Acidic Workup (H3O+) Alkoxide_Intermediate->Acid_Workup Alcohol_Product Alcohol Product Acid_Workup->Alcohol_Product Protonation

Caption: Generalized mechanism of the Grignard reaction.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-chloro-1-phenylethanol is a critical building block in the synthesis of various pharmaceuticals, particularly antifungal agents and other biologically active molecules. The stereochemistry of this intermediate often dictates the efficacy and safety of the final drug product. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure chiral alcohols. This approach utilizes whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone, with high stereoselectivity under mild reaction conditions.

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of chiral this compound, targeting both (R)- and (S)-enantiomers. The information is intended to guide researchers in developing efficient and selective biocatalytic processes.

Data Presentation: Comparison of Biocatalytic Systems

The following table summarizes the performance of various biocatalysts in the asymmetric reduction of 2-chloroacetophenone. This data allows for a direct comparison of different systems based on their yield and enantioselectivity.

BiocatalystSubstrate ConcentrationCo-substrate/Cofactor RegenerationReaction Time (h)Temperature (°C)pHConversion/Yield (%)Enantiomeric Excess (e.e.) (%)Enantiomer
Saccharomyces cerevisiae B51 g/L5% (v/v) Ethanol24258.0>99%>99%(R)
Candida pseudotropicalis 10436 g/LGlucose24--58.4 mmol/L>99%(S)
Rhodotorula sp. AS2.2241 (immobilized)12 mM--258.598.3%>99%(S)
Candida parapsilosis (immobilized)3.0 mmol/L98.1 mmol/L 2-propanol1305.095.2%>99.9%-
Carbonyl Reductase (CRED)10 g/L30% (v/v) Isopropanol---HighHigh-

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast) for (R)-2-Chloro-1-phenylethanol

This protocol describes the use of commercially available baker's yeast for the asymmetric reduction of 2-chloroacetophenone to produce (R)-2-chloro-1-phenylethanol.

Materials:

  • Dry baker's yeast (Saccharomyces cerevisiae)

  • 2-Chloroacetophenone

  • Glucose

  • Phosphate buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 6.2-8.0)

  • Ethanol (as co-substrate)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Activation: In a sterile Erlenmeyer flask, prepare a suspension of baker's yeast (e.g., 100 g/L) and glucose (e.g., 50 g/L) in the phosphate buffer. Incubate the flask in a shaking incubator (e.g., 140 rpm) at a controlled temperature (e.g., 28-30°C) for 30-60 minutes to activate the yeast.

  • Substrate Addition: Dissolve 2-chloroacetophenone in a minimal amount of a suitable co-solvent if necessary, although direct addition is often possible at low concentrations. Add the substrate to the activated yeast suspension to a final concentration of, for example, 0.006 mol/L.

  • Co-substrate Addition: Add a co-substrate such as ethanol to a final concentration of 5% (v/v) to aid in cofactor regeneration.

  • Bioreduction: Incubate the reaction mixture in the shaking incubator at a controlled temperature (e.g., 28°C) and agitation (e.g., 140 rpm) for 24-36 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC or TLC.

  • Work-up and Extraction: After the reaction is complete, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and extract it three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Analyze the yield and enantiomeric excess of the purified this compound by chiral gas chromatography.

Protocol 2: Bioreduction using an Alcohol Dehydrogenase (ADH) with Cofactor Regeneration

This protocol provides a general method for the asymmetric reduction of 2-chloroacetophenone using an isolated alcohol dehydrogenase with an enzymatic cofactor regeneration system.

Materials:

  • Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) selective for the desired enantiomer

  • 2-Chloroacetophenone

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Cofactor regeneration system:

    • Glucose Dehydrogenase (GDH) and Glucose, or

    • Formate Dehydrogenase (FDH) and Sodium Formate, or

    • Isopropanol (as a co-substrate if the primary ADH has sufficient activity for its oxidation)

  • Buffer solution (e.g., Tris-HCl or Potassium Phosphate buffer, pH 7.0-8.0)

  • Reaction vessel with temperature and pH control

  • Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution containing the ADH/KRED enzyme, the cofactor (NAD⁺ or NADP⁺) at a catalytic concentration (e.g., 0.1-1 mM), and the components of the cofactor regeneration system.

    • For GDH system: Add glucose (e.g., 1.1 equivalents relative to the substrate) and GDH.

    • For FDH system: Add sodium formate (e.g., 1.5 equivalents) and FDH.

    • For isopropanol system: Add isopropanol as a co-solvent (e.g., 10-30% v/v).

  • Substrate Addition: Add 2-chloroacetophenone to the desired final concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent to avoid high local concentrations that could inactivate the enzyme.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30°C) and pH (e.g., 7.5). Gentle stirring is required to ensure homogeneity.

  • Monitoring: Follow the progress of the reaction by analyzing samples for substrate consumption and product formation using GC or HPLC.

  • Extraction: Once the reaction has reached the desired conversion, stop the reaction and extract the product with an organic solvent.

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the product if necessary and determine the yield and enantiomeric excess by chiral GC analysis.

Protocol 3: Chiral Gas Chromatography (GC) Analysis of this compound

This protocol outlines a general method for the separation and quantification of the enantiomers of this compound.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., based on derivatized cyclodextrins like β-DEX or γ-DEX). The specific phase should be selected based on preliminary screening for optimal separation of the enantiomers.

GC Conditions (Example):

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100-120°C), hold for a few minutes, then ramp up at a slow rate (e.g., 2-5°C/min) to a final temperature (e.g., 180-200°C) and hold. The exact program will need to be optimized for the specific column used.

  • Injection: Split injection of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).

Analysis:

  • Inject a racemic standard of this compound to determine the retention times of the two enantiomers.

  • Inject a standard of one of the pure enantiomers (if available) to identify the elution order.

  • Inject the sample from the biocatalytic reaction.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Mandatory Visualizations

Biocatalytic_Reaction_Pathway sub 2-Chloroacetophenone (Prochiral Ketone) enzyme_S ADH / KRED (S-selective) sub->enzyme_S enzyme_R ADH / KRED (R-selective) sub->enzyme_R prod_S (S)-2-Chloro-1-phenylethanol (Chiral Alcohol) prod_R (R)-2-Chloro-1-phenylethanol (Chiral Alcohol) enzyme_S->prod_S nadp NAD(P)+ enzyme_S->nadp enzyme_R->prod_R enzyme_R->nadp nadph NAD(P)H nadph->enzyme_S Hydride Donation nadph->enzyme_R Hydride Donation Experimental_Workflow start Start prep Biocatalyst Preparation (e.g., Yeast Activation or Enzyme Solution) start->prep reaction Biocatalytic Reduction - Substrate Addition - Cofactor Regeneration - Controlled T & pH prep->reaction workup Reaction Work-up & Product Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis - Yield (GC/HPLC) - Enantiomeric Excess (Chiral GC) purification->analysis end End analysis->end

Application Notes and Protocols: Synthesis of Amino Alcohols from 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and serve as indispensable chiral building blocks (synthons) in the pharmaceutical industry.[1][2] Specifically, 2-amino-1-phenylethanol and its derivatives are key intermediates in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and compounds used in neurological research.[1][3] Their stereochemistry is often critical for biological activity, making enantioselective synthesis a primary focus in medicinal chemistry.[2]

The reaction of 2-chloro-1-phenylethanol with amines represents a direct and efficient method for synthesizing these valuable amino alcohols. This process typically proceeds through a nucleophilic substitution mechanism, offering a reliable pathway to optically active products when chiral starting materials are used. These application notes provide detailed protocols for this synthesis, summarize key reaction data, and illustrate the underlying chemical principles for researchers in drug discovery and development.

Reaction Mechanism: Nucleophilic Substitution

The synthesis of 2-amino-1-phenylethanol derivatives from this compound and an amine proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, the amine acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. This attack occurs from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry at the chiral center.[4] The use of a base, such as an excess of the reacting amine or a non-nucleophilic base like triethylamine, is often required to neutralize the hydrogen chloride (HCl) formed during the reaction.[4][5]

Caption: SN2 reaction mechanism showing inversion of stereochemistry.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of representative amino alcohols from this compound. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions and moisture contamination.[4]

Protocol 1: Synthesis of (S)-2-(Benzylamino)-1-phenylethanol

This protocol is adapted from the synthesis using the analogous 2-bromo-1-phenylethanol and is applicable for primary amines.[4]

Materials:

  • (R)-2-Chloro-1-phenylethanol (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Acetonitrile (solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Water and Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (R)-2-Chloro-1-phenylethanol (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add benzylamine (1.2 eq) followed by triethylamine (1.5 eq) to the solution. Triethylamine acts as a base to neutralize the HCl formed.[4]

  • Attach a reflux condenser and heat the reaction mixture to 60-70 °C with stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

  • Once complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[4]

  • Separate the organic layer and wash it sequentially with water and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography to yield pure (S)-2-(benzylamino)-1-phenylethanol.[4]

Protocol 2: Synthesis of (R)-2-Amino-1-phenylethanol

This protocol describes the synthesis using aqueous ammonia.[3]

Materials:

  • (R)-2-Chloro-1-phenylethanol (1.0 eq)

  • 30% Ammonium Hydroxide (NH₄OH) solution (large excess)

  • Methanol (solvent)

Procedure:

  • Dissolve (R)-2-Chloro-1-phenylethanol in methanol in a suitable flask.

  • Add a large excess of 30% aqueous ammonium hydroxide solution to the flask.[3]

  • Stir the reaction mixture at room temperature for 2-3 days.[3]

  • Monitor the reaction for the disappearance of the starting material via TLC.

  • After completion, evaporate the methanol and excess ammonia under reduced pressure.

  • The resulting crude product, (R)-2-Amino-1-phenylethanol, can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of amino alcohols from halo-phenylethanol precursors.

Starting MaterialAmineSolventTemperatureTimeYieldEnantiomeric Excess (ee)Reference
(R)-2-Chloro-1-phenylethanol30% NH₄OHMethanolRoom Temp.2-3 days~85%95%[3]
(R)-2-Bromo-1-phenylethanolBenzylamineAcetonitrile60-70 °C12-24 hoursHighHigh[4]

General Experimental Workflow

The synthesis and purification of 2-amino-1-phenylethanol derivatives follow a standard sequence of steps common in organic synthesis.

Workflow setup 1. Reaction Setup - Dissolve chloroalcohol in solvent - Add amine and base - Equip for heating/stirring reaction 2. Reaction - Heat mixture to target temp - Stir for specified duration setup->reaction monitor 3. Monitoring - Track progress using TLC reaction->monitor monitor->reaction Continue if incomplete workup 4. Workup - Cool reaction - Solvent removal - Liquid-liquid extraction monitor->workup Proceed if complete purify 5. Purification - Column chromatography - or Recrystallization workup->purify characterize 6. Characterization - NMR, MS, etc. - Determine yield and purity purify->characterize

Caption: General workflow for the synthesis of amino alcohols.

Applications in Drug Development

The amino alcohol scaffold is a cornerstone in medicinal chemistry. These compounds serve as building blocks for a variety of therapeutic agents.[1] For instance, they are integral to the structure of certain beta-blockers, antiviral medications, and anticancer drugs.[2] The chirality of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[6][7] The synthetic methods described here provide a reliable means to access enantiomerically pure amino alcohols, which is crucial for the development of safe and effective chiral drugs.[6][7] Furthermore, the amino and hydroxyl groups offer convenient points for chemical modification, allowing for the creation of diverse molecular libraries to screen for new biological activities.[6]

References

Chiral Resolution Techniques for Racemic 2-Chloro-1-phenylethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-Chloro-1-phenylethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. The following methods are covered: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral Chromatography (HPLC and GC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Application Notes:

Lipases from various sources, such as Candida antarctica (CALB), Pseudomonas cepacia (lipase PS), and Candida rugosa, have demonstrated high efficiency in the kinetic resolution of 1-phenylethanol and its derivatives. The choice of enzyme, acyl donor, solvent, and reaction conditions significantly impacts the conversion rate and enantiomeric excess (e.e.). Vinyl acetate is a commonly used and effective acyl donor. Non-polar organic solvents like n-hexane and toluene are generally preferred to minimize enzyme denaturation and side reactions. Immobilized lipases, such as Novozym 435 (immobilized CALB), offer advantages in terms of reusability and stability.

A study on the resolution of racemic (R,S)-2-chloro-1-phenylethanol using Pseudomonas fluorescens lipase (PFL) immobilized in different forms showed that spheres of the immobilized enzyme enhanced biocatalysis, achieving a 40% conversion rate with 94% enantiomeric purity[1].

Quantitative Data Summary:
EnzymeAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)e.e. of Product (%)e.e. of Substrate (%)Reference
Novozym 435 (CALB)Vinyl Acetaten-Hexane421.25~50>99>99Adapted from[2][3]
Burkholderia cepacia LipaseVinyl Acetaten-Heptane/[EMIM][BF4]3716840.198.9-[4]
Pseudomonas cepacia Lipase (immobilized)Vinyl Acetate--150>99>99[5]
Candida rugosa LipaseVinyl AcetateToluene50----[6]
Experimental Protocol: Kinetic Resolution using Novozym 435

This protocol is adapted from studies on 1-phenylethanol and is expected to be effective for this compound[2][3].

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., sealed glass bioreactor)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 25 mL sealed glass bioreactor, add racemic this compound (e.g., 240 mM) dissolved in 5 mL of n-hexane.

  • Add Novozym 435 (e.g., 11 mg/mL).

  • Add vinyl acetate (e.g., 3-5 molar equivalents relative to the substrate).

  • Seal the reactor and stir the mixture at a constant temperature (e.g., 42°C) and speed (e.g., 200-400 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Once the desired conversion (typically around 50%) is reached (e.g., after 75 minutes), stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted alcohol.

  • Separate the product (ester) from the unreacted alcohol using column chromatography.

  • Determine the enantiomeric excess of both the product and the unreacted substrate by chiral GC or HPLC analysis.

G cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_analysis Analysis Racemate Racemic 2-Chloro-1- phenylethanol in Hexane Reaction Stirring at 42°C Racemate->Reaction Enzyme Novozym 435 Enzyme->Reaction AcylDonor Vinyl Acetate AcylDonor->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Analysis Chiral GC/HPLC Chromatography->Analysis

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric derivatives. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.

Application Notes:
General Experimental Protocol:

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (S)-Mandelic acid or a derivative of tartaric acid)

  • Suitable solvent for crystallization (e.g., ethanol, methanol, toluene, or mixtures)

  • Apparatus for heating, cooling, and filtration

Procedure:

  • Dissolve the racemic this compound in a suitable solvent.

  • Add an equimolar amount of the chiral resolving agent.

  • Heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization of the less soluble diastereomer.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The mother liquor, enriched in the more soluble diastereomer, can be processed separately.

  • Analyze the diastereomeric purity of the crystals.

  • Regenerate the enantiomerically enriched alcohol from the diastereomeric salt by an appropriate chemical reaction (e.g., hydrolysis for esters or treatment with acid/base for salts).

  • Determine the enantiomeric excess of the resolved alcohol by chiral GC or HPLC.

G cluster_formation Salt Formation cluster_crystallization Crystallization cluster_separation Separation & Regeneration cluster_analysis Analysis Racemate Racemic Alcohol Dissolution Dissolve in Solvent & Heat Racemate->Dissolution ResolvingAgent Chiral Resolving Agent ResolvingAgent->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Fractional Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Liberation Liberate Enantiomer Filtration->Liberation Analysis Chiral GC/HPLC Liberation->Analysis

Caption: General Workflow for Diastereomeric Salt Formation.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Application Notes:

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the chiral resolution of this compound.

  • Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used and have shown broad applicability for a range of chiral compounds. Normal-phase chromatography with mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures is often effective.

  • Chiral GC: Cyclodextrin-based CSPs are commonly used for the separation of volatile chiral compounds like alcohols. Derivatized cyclodextrins, such as permethylated β-cyclodextrin, offer excellent enantioselectivity for a variety of analytes[2][9][10][11].

Quantitative Data Summary:

Chiral HPLC

Column Mobile Phase Flow Rate (mL/min) Detection Rs Reference
Chiralcel® OD-H n-Hexane/Isopropanol (90:10) 1.0 UV (e.g., 220 nm) >1.5 General Method[12][13][14][15][16]

| Chiralpak® AD-H | Methanol/Diethylamine (100:0.2) | - | - | >3.0 | For analogous compounds[12][13][14][15][16] |

Chiral GC

Column Carrier Gas Temperature Program Detection Rs Reference

| β-Cyclodextrin based (e.g., Rt-βDEXsa) | Hydrogen | e.g., 60°C to 200°C at 2°C/min | FID | >1.5 | General Method[2][9][10][11] |

Experimental Protocols:

Protocol 1: Chiral HPLC

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiralcel® OD-H column (or similar polysaccharide-based column)

  • Mobile phase: n-Hexane/Isopropanol (90:10, v/v)

  • Sample: Racemic this compound dissolved in mobile phase

Procedure:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Monitor the separation at a suitable UV wavelength (e.g., 220 nm).

  • The two enantiomers should be resolved as two separate peaks.

  • Calculate the resolution factor (Rs) to assess the quality of the separation.

G Start Start PrepareSample Prepare Sample in Mobile Phase Start->PrepareSample Equilibrate Equilibrate HPLC Column PrepareSample->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Elute with Mobile Phase Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze End End Analyze->End

Caption: Workflow for Chiral HPLC Analysis.

Protocol 2: Chiral GC

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Rt-βDEXsa or similar cyclodextrin-based column)

  • Carrier gas: Hydrogen or Helium

  • Sample: Racemic this compound, potentially derivatized for better volatility and peak shape

Procedure:

  • Install the chiral GC column and condition it according to the manufacturer's instructions.

  • Set the GC parameters:

    • Injector temperature: e.g., 250°C

    • Detector temperature: e.g., 250°C

    • Oven temperature program: e.g., start at 60°C, hold for 1 min, then ramp to 200°C at 2°C/min.

    • Carrier gas flow rate: Set for optimal resolution.

  • Inject a small volume (e.g., 1 µL) of the sample solution (split injection is common).

  • The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

G Start Start PrepareSample Prepare Sample Start->PrepareSample SetGC Set GC Parameters PrepareSample->SetGC Inject Inject Sample SetGC->Inject Separate Temperature Programmed Elution Inject->Separate Detect FID Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze End End Analyze->End

Caption: Workflow for Chiral GC Analysis.

References

Application Note: HPLC Method for Enantiomeric Excess Determination of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-1-phenylethanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. As enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, the stereochemical purity of such intermediates is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers, enabling the precise determination of enantiomeric excess (e.e.).[1][2][3] This application note provides a detailed protocol for the direct enantioselective analysis of this compound using a polysaccharide-based CSP.

The direct method of chiral separation is often preferred due to its simplicity, as it avoids the need for derivatization of the analyte.[2] The success of this approach relies on the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and subsequent separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the resolution of a wide array of chiral compounds, including alcohols.[1][5]

Experimental Protocols

This section details the methodology for the enantiomeric separation of this compound by chiral HPLC.

Materials and Equipment
  • Reagents:

    • Racemic this compound (for method development and as a standard)

    • (S)-2-Chloro-1-phenylethanol and/or (R)-2-Chloro-1-phenylethanol (as reference standards for peak identification)

    • HPLC grade n-Hexane

    • HPLC grade Isopropanol (IPA)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Chiral HPLC Column: A cellulose-based column such as a CHIRALCEL® OB-H or a similar coated polysaccharide-based CSP is recommended.

    • Analytical balance

    • Volumetric flasks

    • Syringe filters (0.45 µm)

    • HPLC vials

Chromatographic Conditions

The following table summarizes the recommended HPLC method parameters for the enantiomeric separation of this compound.

ParameterCondition
HPLC Column CHIRALCEL® OB-H (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25°C
Injection Volume 10 µL (typical)
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

Analysis Procedure
  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Standard Injection: Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (e.g., resolution).

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times with those of the individual enantiomer standards, if available. Based on available data, the (S)-enantiomer has a retention time of approximately 20.1 minutes under the specified conditions.[6]

  • Integration: Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Enantiomeric Excess (e.e.) Calculation: Calculate the enantiomeric excess using the following formula:

    % e.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound based on the described method.

AnalyteChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Retention Time (min)
(S)-2-Chloro-1-phenylethanolOB-Hn-Hexane:Isopropanol (95:5)1.021020.1[6]
(R)-2-Chloro-1-phenylethanolOB-Hn-Hexane:Isopropanol (95:5)1.0210Not specified, but resolved from the (S)-enantiomer

Method Development and Optimization

While the provided protocol is a robust starting point, chiral separations can be highly sensitive to experimental conditions. If separation is not optimal, consider the following adjustments:

  • Mobile Phase Composition: The ratio of the alcohol modifier (isopropanol) is a critical parameter. Decreasing the isopropanol percentage (e.g., to 98:2) will generally increase retention times and may improve resolution. Conversely, increasing the percentage may decrease analysis time but could reduce separation.

  • Flow Rate: A lower flow rate (e.g., 0.5-0.8 mL/min) increases the interaction time between the analyte and the CSP, which can enhance resolution.

  • Temperature: Temperature can influence enantioselectivity. Using a column oven to test different temperatures (e.g., 15°C, 25°C, 40°C) may improve the separation.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of enantiomeric excess of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane:IPA 95:5) B Prepare Racemic Standard (~1 mg/mL) A->B C Prepare Sample Solution (~1 mg/mL) A->C D Filter all Solutions (0.45 µm filter) B->D C->D E Equilibrate HPLC System & Chiral Column D->E F Inject Racemic Standard E->F G Inject Sample F->G H Data Acquisition (UV @ 210 nm) G->H I Integrate Enantiomer Peak Areas H->I J Calculate % Enantiomeric Excess I->J K Final Report J->K

Caption: Workflow for HPLC enantiomeric excess determination.

References

Application Note: Chiral GC Analysis for the Separation of 2-Chloro-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the enantioselective separation of 2-Chloro-1-phenylethanol using chiral gas chromatography (GC). The accurate determination of the enantiomeric composition of this compound is critical in pharmaceutical development and asymmetric synthesis, where the biological activity is often enantiomer-specific. This protocol outlines the use of a cyclodextrin-based chiral stationary phase, providing the necessary parameters for achieving baseline separation of the (R)- and (S)-enantiomers. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies often mandate the development of enantiopure drugs.[1][2] Consequently, the development of precise and accurate analytical methods for determining enantiomeric purity is of paramount importance.[3] Chiral gas chromatography offers high resolution, speed, and sensitivity for the analysis of volatile and thermally stable compounds, making it an ideal technique for this application.[3][4] This note provides a detailed protocol for the successful separation of this compound enantiomers.

Experimental Protocols

While a specific, published chromatogram for the chiral GC separation of this compound is not widely available, a robust method can be extrapolated from the analysis of structurally similar compounds like 1-phenylethanol and other halohydrins.[3] The most effective chiral stationary phases for such separations are typically based on derivatized cyclodextrins.[3][5]

Sample Preparation:

A stock solution of racemic this compound (1 mg/mL) should be prepared in a suitable solvent such as methanol or dichloromethane. Serial dilutions can be made from the stock solution to determine the limit of detection and quantification. For the analysis of enantiomeric excess in a synthesized sample, dissolve the sample in the chosen solvent to a similar concentration.

Instrumentation and Conditions:

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Chiral Capillary Column β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column[3]
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100°C (hold for 2 min), Ramp: 5°C/min to 180°C, Final Hold: 180°C for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Data Acquisition System Agilent OpenLab CDS or equivalent

Derivatization (Optional):

For certain challenging separations or to improve peak shape and resolution, derivatization of the hydroxyl group of this compound can be performed. Acylation with acetic anhydride or trifluoroacetic anhydride is a common approach.[1] This converts the alcohol into its corresponding ester, which may exhibit better chromatographic behavior. However, direct analysis without derivatization is often successful on modern chiral stationary phases.

Data Presentation

The following table presents expected and hypothetical quantitative data for the chiral separation of this compound based on the analysis of similar compounds. Actual retention times and resolution may vary.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-2-Chloro-1-phenylethanol~15.2> 1.5
(S)-2-Chloro-1-phenylethanol~15.8> 1.5

Note: The elution order of the enantiomers must be confirmed by injecting a standard of a pure enantiomer.[3]

Visualization of Experimental Workflow

The logical workflow for the chiral GC analysis of this compound is depicted in the following diagram.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_validation Method Validation racemic_standard Racemic Standard Preparation injection Sample Injection racemic_standard->injection elution_order Confirm Elution Order racemic_standard->elution_order sample_prep Test Sample Preparation sample_prep->injection separation Chiral Column Separation injection->separation detection FID Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Enantiomeric Excess (ee%) Calculation integration->calculation system_suitability System Suitability Tests calculation->system_suitability elution_order->system_suitability

Caption: Workflow for Chiral GC Analysis of this compound.

Discussion

The successful chiral separation of this compound relies heavily on the selection of the appropriate chiral stationary phase. Cyclodextrin-based columns, particularly those with β-cyclodextrin derivatives, have demonstrated broad applicability for resolving a wide range of chiral compounds, including those structurally similar to the analyte of interest.[3][5] The proposed method provides a strong starting point for method development.

Key parameters to consider for optimization include the oven temperature ramp rate and the carrier gas flow rate. A slower temperature ramp can often improve resolution, while a higher flow rate can decrease analysis time. The choice of carrier gas (Helium vs. Hydrogen) will also impact the speed and efficiency of the separation.

It is crucial to perform system suitability tests to ensure the method is performing adequately. This includes monitoring the resolution between the enantiomer peaks, peak symmetry (tailing factor), and the reproducibility of retention times and peak areas. The elution order should be confirmed by injecting a non-racemic or enantiopure standard if available.

Conclusion

This application note provides a comprehensive protocol for the chiral GC analysis of this compound enantiomers. By utilizing a cyclodextrin-based chiral stationary phase and the detailed experimental conditions provided, researchers can achieve reliable and reproducible separation. This method is suitable for quality control in pharmaceutical manufacturing, monitoring asymmetric synthesis, and for research purposes where the determination of enantiomeric purity is essential. Further optimization may be required to meet specific analytical needs and instrumentation.

References

Application Note: Purification of 2-Chloro-1-phenylethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of racemic 2-chloro-1-phenylethanol from a crude reaction mixture using silica gel column chromatography. The optimized protocol employs a straightforward mobile phase of ethyl acetate in hexane, providing high purity and yield of the target compound. This method is suitable for researchers and professionals in drug development and organic synthesis requiring a reliable purification strategy for this key intermediate.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its proper purification is critical to ensure the quality and efficacy of the final products. Column chromatography is a widely used technique for the purification of organic compounds, offering a balance of efficiency, scalability, and cost-effectiveness. This note provides a detailed protocol for the purification of racemic this compound using a standard silica gel stationary phase and a hexane/ethyl acetate mobile phase.

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (40 mm internal diameter)

  • Cotton wool

  • Sand (acid washed)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

  • Standard laboratory glassware

Instrumentation:

  • Analytical balance

  • Fume hood

Experimental Protocol

1. Preparation of the Column:

A glass chromatography column with a 40 mm internal diameter was securely clamped in a vertical position inside a fume hood. A small plug of cotton wool was placed at the bottom of the column to retain the stationary phase. A thin layer of sand (approximately 1 cm) was carefully added on top of the cotton wool to create a flat base.

A slurry of silica gel was prepared by mixing 100 g of silica gel (60-120 mesh) with approximately 200 mL of n-hexane in a beaker. The slurry was stirred gently to remove any air bubbles and then carefully poured into the column. The column was gently tapped to ensure even packing of the silica gel. Excess solvent was drained until the solvent level was just above the top of the silica gel. A thin layer of sand (approximately 0.5 cm) was added to the top of the silica gel bed to prevent disturbance during sample and eluent addition.

2. Sample Preparation and Loading:

A 2.0 g sample of crude this compound was dissolved in a minimal amount of dichloromethane (approx. 3-4 mL). This solution was then adsorbed onto 4 g of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator. The dry-loaded sample was then carefully added to the top of the prepared column.

3. Elution and Fraction Collection:

The elution was performed using a gradient of ethyl acetate in n-hexane. The elution was started with 100% n-hexane to elute non-polar impurities. The polarity of the mobile phase was then gradually increased. Fractions of 20 mL were collected in test tubes.

The elution profile was as follows:

  • Fractions 1-5: 100% n-Hexane

  • Fractions 6-15: 5% Ethyl acetate in n-Hexane

  • Fractions 16-30: 10% Ethyl acetate in n-Hexane

  • Fractions 31-40: 20% Ethyl acetate in n-Hexane

4. Monitoring the Separation:

The separation was monitored by Thin Layer Chromatography (TLC). Aliquots from the collected fractions were spotted on a TLC plate and developed in a chamber with a mobile phase of 20% ethyl acetate in n-hexane. The spots were visualized under a UV lamp at 254 nm and by staining with a potassium permanganate solution.

5. Isolation of the Purified Product:

Fractions containing the pure this compound (as determined by TLC) were combined. The solvent was removed using a rotary evaporator to yield the purified product as a colorless oil.

Results

The column chromatography purification of 2.0 g of crude this compound yielded 1.72 g of the purified product. The purity of the product was assessed by Gas Chromatography (GC) analysis. The results are summarized in the table below.

ParameterBefore PurificationAfter Purification
Appearance Yellowish oilColorless oil
Purity (by GC) 85%>98%
Yield -86%
Key Impurities Unreacted starting materials, side-productsNot detected

Workflow Diagram

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Dichloromethane Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry_Load Dry Loading onto Column Adsorb->Dry_Load Column Silica Gel Column Dry_Load->Column Elution Gradient Elution (Hexane/Ethyl Acetate) Column->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC Monitor Combine Combine Pure Fractions TLC->Combine Identify Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Purified this compound Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Conclusion

The described column chromatography method provides an effective means for the purification of this compound, resulting in a high-purity product with a good recovery yield. This protocol is readily adaptable for various scales of synthesis and is a valuable tool for researchers in the pharmaceutical and chemical industries.

Application Notes and Protocols for the Synthesis of 2-Chloro-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of chiral 2-Chloro-1-phenylethanol derivatives, which are valuable intermediates in the pharmaceutical industry, particularly for the synthesis of antifungal agents and other biologically active molecules.[1] Two primary enantioselective methods are detailed: a biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast) and a chemical approach utilizing the Corey-Bakshi-Shibata (CBS) reduction.

Introduction

Chiral this compound and its derivatives are critical building blocks in the asymmetric synthesis of various pharmaceuticals. The stereochemistry of these alcohol intermediates often dictates the therapeutic efficacy of the final active pharmaceutical ingredient.[1] For instance, the configuration of this compound is a key determinant of the stereochemistry and antifungal activity of phenethylimidazole drugs like tioconazole.[1] This document outlines reliable and scalable methods for producing these valuable chiral intermediates with high enantiopurity.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various this compound derivatives using biocatalytic and chemical reduction methods.

Table 1: Biocatalytic Reduction of Substituted 2-Chloroacetophenones using Saccharomyces cerevisiae

Substrate (Ar-CO-CH₂Cl)ProductYield (%)Enantiomeric Excess (ee, %)Reference
2'-Chloroacetophenone(R)-2-Chloro-1-phenylethanol>99>99[2]
2',4'-Dichloroacetophenone(S)-2-Chloro-1-(2',4'-dichlorophenyl)ethanol74.5>97[1]
2-Chloro-4'-bromoacetophenone(R)-2-Chloro-1-(4'-bromophenyl)ethanolQuantitative>99[3]
2-Chloro-4'-chloroacetophenone(R)-2-Chloro-1-(4'-chlorophenyl)ethanolModerate>99[3]

Table 2: Chemical Reduction of Substituted 2-Chloroacetophenones via Corey-Bakshi-Shibata (CBS) Reduction

Substrate (Ar-CO-CH₂Cl)Chiral CatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
2-Chloroacetophenone(S)-2-Methyl-CBS-oxazaborolidine(R)-2-Chloro-1-phenylethanolHigh91-98[4]
Generic α-Halo KetonesChiral OxazaborolidineChiral HalohydrinHigh>95[5]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae

This protocol describes the enantioselective reduction of 2'-chloroacetophenone to (R)-2-chloro-1-phenylethanol using whole-cell biocatalysis with baker's yeast.[2][6]

Materials:

  • 2'-Chloroacetophenone

  • Saccharomyces cerevisiae (Baker's yeast, dry)

  • Glucose

  • Ethanol

  • Phosphate buffer (pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Erlenmeyer flask

  • Orbital shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Yeast Activation: In a 250 mL Erlenmeyer flask, suspend 10.75 g of dry baker's yeast in 100 mL of pH 8.0 phosphate buffer. Add a suitable amount of glucose as an energy source.[2] Activate the yeast by shaking the flask at 30°C for 30 minutes.

  • Substrate Addition: Dissolve 1 g of 2'-chloroacetophenone in a minimal amount of ethanol. Add this solution dropwise to the activated yeast suspension. Add 5% (v/v) ethanol as a co-substrate to aid in cofactor regeneration.[2][6]

  • Bioreduction: Incubate the reaction mixture in an orbital shaker at 25°C for 24 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, centrifuge the mixture to separate the yeast cells. Extract the supernatant three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[7]

  • Characterization: Determine the yield and analyze the enantiomeric excess of the purified (R)-2-chloro-1-phenylethanol by chiral HPLC or GC. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Asymmetric Synthesis of (R)-2-Chloro-1-phenylethanol via Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the enantioselective reduction of 2-chloroacetophenone using a chiral oxazaborolidine catalyst.[4][5][8]

Materials:

  • 2-Chloroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (or other appropriate chiral catalyst)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath.

  • Borane Addition: Slowly add borane-tetrahydrofuran complex solution (1.0 M in THF, 1.2 equivalents) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: Add a solution of 2-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78°C.

  • Reaction Monitoring: Stir the reaction at -78°C and monitor its progress using TLC.

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired (R)-2-chloro-1-phenylethanol.[7]

  • Characterization: Determine the yield and analyze the enantiomeric excess by chiral HPLC. Confirm the structure using spectroscopic methods.

Visualization of Workflows and Mechanisms

Synthesis_Workflow General Workflow for Synthesis and Purification cluster_synthesis Asymmetric Synthesis cluster_purification Purification start 2-Chloro-1-phenylethanone Derivative method1 Biocatalytic Reduction (e.g., Baker's Yeast) start->method1 method2 Chemical Reduction (e.g., CBS Reduction) start->method2 workup Reaction Work-up (Quenching, Extraction) method1->workup method2->workup chromatography Flash Column Chromatography workup->chromatography end Enantiopure This compound Derivative chromatography->end CBS_Reduction_Mechanism Simplified Mechanism of CBS Reduction catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane-Ketone Ternary Complex catalyst->complex borane BH3 Source (e.g., BH3-THF) borane->complex ketone Prochiral Ketone (Ar-CO-CH2Cl) ketone->complex transition_state Hydride Transfer via Six-membered Transition State complex->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Face-selective hydride transfer product Chiral Alcohol (Ar-CH(OH)-CH2Cl) product_complex->product regenerated_catalyst Regenerated CBS Catalyst product_complex->regenerated_catalyst Biological_Activity Proposed Biological Activity of 2-Phenylethanol Derivatives derivative 2-Phenylethanol Derivative membrane Bacterial Cell Membrane derivative->membrane Binds to and incorporates into disruption Membrane Structure Disruption membrane->disruption growth_inhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) disruption->growth_inhibition

References

Application Notes and Protocols: The Role of 2-Chloro-1-phenylethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-1-phenylethanol and its derivatives are pivotal chiral building blocks in the synthesis of a variety of pharmaceutical intermediates. Their importance is particularly pronounced in the production of broad-spectrum antibiotics, such as Florfenicol and Thiamphenicol. The stereochemistry of these compounds is crucial for their biological activity, making the enantioselective synthesis of chiral this compound a critical step in the manufacturing process. These application notes provide detailed protocols for the synthesis of these key intermediates, focusing on asymmetric methods to achieve high enantiopurity.

I. Asymmetric Synthesis of (S)-2-Chloro-1-phenylethanol Derivatives

The enantioselective reduction of 2-chloroacetophenone derivatives is a common and effective strategy to produce chiral this compound. Biocatalysis using baker's yeast (Saccharomyces cerevisiae) offers a green and cost-effective method with high stereoselectivity.

Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol describes the asymmetric synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol from 2,2',4'-trichloroacetophenone using baker's yeast.

Materials:

  • 2,2',4'-trichloroacetophenone

  • Dry baker's yeast

  • Glucose

  • Phosphate buffer (pH 6.8)

  • Methanol (co-substrate)

  • n-Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Temperature-controlled shaker

  • Centrifuge

  • Gas chromatograph

Procedure:

  • Yeast Activation: In a 250 mL Erlenmeyer flask, prepare a suspension of 3.0 g of dry baker's yeast and 1.25 g of glucose in 25 mL of pH 6.8 phosphate buffer.

  • Activate the yeast by shaking the flask at 140 rpm for 30 minutes at a constant temperature.

  • Substrate Addition: Add 33.5 mg (0.006 mol/L) of 2,2',4'-trichloroacetophenone and a co-substrate of methanol (5% v/v) to the activated yeast suspension.

  • Reaction: Place the flask in a shaker at 30°C and 140 rpm for 48 hours.

  • Extraction: After the reaction, add n-hexane to the reaction mixture and shake at 100 rpm for 10 minutes to extract the product.

  • Separate the organic layer and centrifuge to remove any remaining yeast cells.

  • Drying and Analysis: Dry the supernatant with anhydrous Na₂SO₄ and analyze the product concentration and stereoselectivity using a gas chromatograph.

Quantitative Data Summary:

SubstrateCatalystYield (%)Enantiomeric Excess (ee%)
2,2',4'-trichloroacetophenoneBaker's Yeast74.597.0

Table 1: Asymmetric synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol.

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis cluster_start Starting Materials cluster_process Biocatalytic Reduction cluster_product Chiral Intermediate 2_chloroacetophenone 2-Chloroacetophenone Derivative Reduction Asymmetric Reduction 2_chloroacetophenone->Reduction Substrate Yeast Saccharomyces cerevisiae (Baker's Yeast) Yeast->Reduction Catalyst Chiral_Alcohol (S)-2-Chloro-1-phenylethanol Derivative Reduction->Chiral_Alcohol Product

Caption: Asymmetric synthesis of chiral this compound.

II. Synthesis of Chiral 2-Amino-1-phenylethanol

Chiral β-amino alcohols are crucial intermediates in the synthesis of various pharmaceuticals. (S)-2-amino-1-phenylethanol can be synthesized from (R)-2-chloro-1-phenylethanol via a nucleophilic substitution reaction, which typically proceeds with an inversion of stereochemistry.

Experimental Protocol: Amination of (R)-2-Chloro-1-phenylethanol

This protocol details the synthesis of (S)-2-amino-1-phenylethanol from (R)-2-chloro-1-phenylethanol.

Materials:

  • (R)-2-chloro-1-phenylethanol

  • 30% Ammonium Hydroxide (NH₄OH)

  • Methanol

  • Round-bottom flask

  • Stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-2-chloro-1-phenylethanol in methanol.

  • Ammonia Addition: Add a large excess of 30% ammonium hydroxide to the solution.

  • Reaction: Stir the mixture at room temperature for 2-3 days.

  • Work-up: Evaporate the methanol from the reaction mixture.

  • Isolation: The crude product, (S)-2-amino-1-phenylethanol, can be isolated.

Quantitative Data Summary:

Starting MaterialProductYield (%)Enantiomeric Excess (ee%)
(R)-2-chloro-1-phenylethanol(S)-2-amino-1-phenylethanol8595

Table 2: Synthesis of (S)-2-amino-1-phenylethanol.[1]

Logical Workflow for Amination

Amination_Workflow cluster_start Chiral Intermediate cluster_process Nucleophilic Substitution cluster_product Amino Alcohol Intermediate Chloro_Alcohol (R)-2-Chloro-1-phenylethanol Substitution SN2 Reaction (Inversion of Stereochemistry) Chloro_Alcohol->Substitution Substrate Ammonia Ammonium Hydroxide (NH4OH) Ammonia->Substitution Nucleophile Amino_Alcohol (S)-2-Amino-1-phenylethanol Substitution->Amino_Alcohol Product

Caption: Synthesis of chiral 2-amino-1-phenylethanol.

III. Application in the Synthesis of Florfenicol and Thiamphenicol

The aminodiol backbone of Florfenicol and Thiamphenicol is often derived from intermediates synthesized using this compound derivatives. The following protocols outline the later stages of synthesis for these antibiotics from a key aminodiol intermediate.

Experimental Protocol: Synthesis of Florfenicol Amine

This protocol describes the synthesis of Florfenicol amine from an oxazolidinone intermediate.

Materials:

  • (4S, 5R)-4-methyl fluoride-5-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine

  • Methanol

  • 4N Potassium Hydroxide (KOH) solution

  • Dichloromethane

  • Isopropanol

  • 250 mL single-neck flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL single-neck flask, dissolve 7 g of (4S, 5R)-4-methyl fluoride-5-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine in 130 mL of methanol.

  • Hydrolysis: Add 64 mL of 4N KOH aqueous solution.

  • Heat the mixture to 70°C and reflux for 24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Extraction: Extract the residue with dichloromethane.

  • Purification: Dry the organic layer and evaporate the solvent to obtain the crude product. Recrystallize the crude product from isopropanol.

Quantitative Data Summary:

Starting MaterialProductYield (g)Purity (HPLC)Enantiomeric Excess (ee%)
(4S, 5R)-4-methyl fluoride-5-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidineFlorfenicol Amine4.695%99.4%

Table 3: Synthesis of Florfenicol Amine.[2]

Experimental Protocol: Synthesis of Thiamphenicol

This protocol outlines the synthesis of Thiamphenicol from D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol hydrochloride (an aminodiol intermediate).

Materials:

  • D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol hydrochloride

  • Methanol

  • Methyl dichloroacetate

  • Potassium hydroxide (methanolic solution)

  • Water

Procedure:

  • Reaction Setup: Dissolve the aminodiol intermediate in methanol.

  • Acylation: Add methyl dichloroacetate to the solution.

  • Maintain the pH of the reaction mixture at approximately 9 with a methanolic solution of potassium hydroxide.

  • Heat the mixture to about 50°C and react for one hour.

  • Work-up: After the reaction, concentrate the solution.

  • Crystallization: Dissolve the concentrate in water and allow it to cool to obtain crude Thiamphenicol.

  • Purification: Recrystallize the crude product from water.

Quantitative Data Summary:

Starting MaterialProductYield (g) from 60g starting material
D-threo-1-(4-methylsulfonylphenyl)-2-amino-1,3-propanediol hydrochlorideThiamphenicol50

Table 4: Synthesis of Thiamphenicol.[3]

Logical Workflow for Antibiotic Synthesis

Antibiotic_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final_products Final Products Chloroacetophenone Substituted 2-Chloroacetophenone Chiral_Chloroalcohol Chiral this compound Derivative Chloroacetophenone->Chiral_Chloroalcohol Asymmetric Reduction Aminodiol Aminodiol Intermediate Chiral_Chloroalcohol->Aminodiol Amination & Further Steps Florfenicol Florfenicol Aminodiol->Florfenicol Fluorination & Acylation Thiamphenicol Thiamphenicol Aminodiol->Thiamphenicol Acylation

Caption: General synthetic pathway to Florfenicol and Thiamphenicol.

Conclusion

This compound and its analogs are indispensable chiral intermediates in the pharmaceutical industry. The protocols and data presented herein highlight reliable and efficient methods for their synthesis and subsequent conversion into high-value active pharmaceutical ingredients. The use of biocatalysis for the initial asymmetric reduction step represents a significant advancement towards more sustainable and environmentally friendly manufacturing processes. These application notes serve as a valuable resource for researchers and professionals engaged in the development and synthesis of chiral pharmaceuticals.

References

Application of 2-Chloro-1-phenylethanol in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylethanol is a chiral aromatic alcohol that serves as a versatile intermediate in the synthesis of various organic compounds. In the fragrance and flavor industry, it is utilized as a building block for the creation of more complex scent and taste molecules.[1][2][3] Its value lies in its potential to be chemically modified to produce a range of derivatives with diverse and interesting organoleptic properties. This document provides an overview of its application, physicochemical properties, and protocols for its synthesis and potential use in fragrance and flavor development.

While specific sensory data for this compound itself is not widely published, its structural similarity to phenylethanol—a well-known fragrance ingredient with a rose-like scent—suggests its potential as a precursor to molecules with floral and other complex aromatic profiles.[4][5][6] The (S)-(+)-enantiomer is described as having a "characteristic phenylethanol aroma".[4]

Physicochemical Properties

A summary of the key physicochemical properties of the enantiomers of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various formulations.

Property(R)-(-)-2-Chloro-1-phenylethanol(S)-(+)-2-Chloro-1-phenylethanol
Synonyms (R)-(-)-α-(Chloromethyl)benzyl alcohol(S)-(+)-α-(Chloromethyl)benzyl alcohol
CAS Number 56751-12-3[1][7]70111-05-6
Molecular Formula C₈H₉ClO[1][7]C₈H₉ClO
Molecular Weight 156.61 g/mol [1][7]156.61 g/mol
Appearance Colorless to slightly orange or yellow clear liquid[1]Colorless to slightly orange or yellow clear liquid
Purity ≥ 97% (GC)[7]≥ 98% (GC)
Density 1.185 g/mL at 25 °C[7]1.19 g/mL
Boiling Point 109 - 111 °C / 6 mmHg[1]114 °C / 6 mmHg
Refractive Index n20/D 1.552 (lit.)[7]n20/D 1.550 (lit.)
Optical Rotation [α]20/D −48°, c = 2.8 in cyclohexane[7][α]20/D +47°, c = 1.1 in cyclohexane
Storage Store at room temperature[1]Store at 2-8 °C

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-2-Chloro-1-phenylethanol using Baker's Yeast

This protocol describes a biocatalytic method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives, adapted from a patented method.[8][9] This approach offers a greener alternative to traditional chemical synthesis.

Materials:

  • 2-Chloro-1-phenylethanone derivative (substrate)

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose

  • Phosphate buffer (pH 6-8)

  • Co-substrate (e.g., methanol, ethanol)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Shaker incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, prepare a suspension of baker's yeast in the phosphate buffer. Add glucose as a carbon source and incubate in a shaker at 25-40°C for 30 minutes to activate the yeast.[8]

  • Substrate Addition: Dissolve the 2-chloro-1-phenylethanone derivative in a minimal amount of the co-substrate and add it to the yeast suspension.[8]

  • Bioreduction: Incubate the reaction mixture in the shaker at 25-40°C for 12-60 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

  • Extraction: After the reaction is complete, saturate the mixture with sodium chloride and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure (S)-2-chloro-1-phenylethanol.

Protocol 2: Synthesis of Fragrant Esters from this compound

This general protocol outlines the Fischer esterification of this compound to produce fragrant esters. The choice of carboxylic acid will determine the final aroma profile of the ester.[10][11][12]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, butyric acid, etc.)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Organic solvent (e.g., toluene)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the chosen carboxylic acid (in slight excess), and a suitable organic solvent. Add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by distillation or column chromatography to yield the final fragrant product.

Protocol 3: Sensory Evaluation of Fragrance Compounds

This protocol provides a general framework for the sensory evaluation of new fragrance compounds, which can be adapted for derivatives of this compound.[13][14]

Materials:

  • Fragrance compound for evaluation

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Smelling strips

  • Panel of trained sensory assessors

  • Controlled environment (odor-free, good ventilation)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the fragrance compound in the chosen solvent (e.g., 10%, 1%, 0.1%).

  • Evaluation: Dip a smelling strip into each dilution and allow the solvent to evaporate for a few seconds.

  • Assessment: Present the smelling strips to the sensory panel in a randomized order. Panelists should evaluate the odor based on various descriptors (e.g., floral, fruity, woody, spicy) and intensity.

  • Data Collection: Record the responses from each panelist. The data can be used to create an odor profile of the compound.

  • Odor Threshold Determination (Optional): A more advanced study can be conducted to determine the odor detection threshold of the compound.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants, including derivatives of this compound, is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade.[10][15][16][17]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein G-protein (Golf) OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP CNG Cyclic Nucleotide-gated (CNG) Ion Channel Ca Ca2+ CNG->Ca 6. Influx Ca_channel Ca2+-activated Cl- Channel Cl Cl- Ca_channel->Cl 8. Efflux cAMP->CNG 5. Opening Ca->Ca_channel 7. Opening Depolarization Depolarization & Action Potential Cl->Depolarization

Caption: General olfactory signal transduction pathway initiated by odorant binding.

Experimental Workflow for Fragrance Development

The following diagram illustrates a typical workflow for the development of new fragrance ingredients starting from an intermediate like this compound.

Fragrance_Development_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Esterification) Start->Synthesis Purification Purification (Distillation/Chromatography) Synthesis->Purification Analysis Structural Analysis (GC-MS, NMR) Purification->Analysis Sensory Sensory Evaluation (Odor Profile) Analysis->Sensory Formulation Incorporation into Fragrance Base Sensory->Formulation Stability Stability Testing in Final Product Formulation->Stability End Final Fragrance Product Stability->End

Caption: Workflow for developing new fragrance ingredients.

Conclusion

This compound represents a valuable chiral building block for the fragrance and flavor industry. While its direct application as a fragrance or flavor is not well-documented, its utility as a precursor for the synthesis of novel aromatic compounds is evident. The protocols provided offer a starting point for researchers to explore the synthesis and sensory properties of its derivatives. Further investigation into the specific odor and flavor profiles of compounds derived from this compound could lead to the discovery of new and valuable ingredients for the fragrance and flavor palette.

References

Application Notes and Protocols: 2-Chloro-1-phenylethanol as a Starting Material for Chiral Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of chiral epoxides, specifically (R)- and (S)-styrene oxide, utilizing racemic 2-chloro-1-phenylethanol as the starting material. The protocols focus on enzymatic kinetic resolution and enantioselective biocatalytic cyclization, offering green and highly selective alternatives to traditional chemical synthesis.

Introduction

Chiral epoxides are invaluable building blocks in the pharmaceutical industry due to their versatile reactivity, which allows for the stereospecific introduction of functional groups. Styrene oxide, in its enantiomerically pure forms, is a key intermediate for the synthesis of various biologically active compounds. This compound, a vicinal halohydrin, serves as a strategic precursor to chiral styrene oxide through two primary enzymatic pathways: kinetic resolution of the racemic alcohol followed by chemical cyclization, and direct enantioselective cyclization catalyzed by halohydrin dehalogenases. These biocatalytic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.

Methods Overview

Two primary biocatalytic strategies are presented for the synthesis of chiral epoxides from racemic this compound:

  • Enzymatic Kinetic Resolution (EKR) of (±)-2-Chloro-1-phenylethanol: This method employs a lipase to selectively acylate one enantiomer of the racemic halohydrin, allowing for the separation of the unreacted enantiomerically enriched alcohol from its ester. The resolved alcohol can then be subjected to base-induced cyclization to yield the corresponding chiral epoxide.

  • Halohydrin Dehalogenase (HHDH) Catalyzed Enantioselective Cyclization: This approach utilizes a halohydrin dehalogenase to directly and enantioselectively convert one enantiomer of racemic this compound into the corresponding chiral styrene oxide, leaving the other enantiomer of the halohydrin unreacted.

Data Presentation

The following tables summarize quantitative data for the enzymatic synthesis of chiral epoxides and related chiral alcohols.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Halohydrins and Related Alcohols

EnzymeSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product ee (%)Substrate ee (%)Reference
Pseudomonas fluorescens lipase (immobilized)(±)-2-Chloro-1-phenylethanolVinyl acetateHexane302440>94 (ester)>94 (alcohol)[1]
Novozym 435 (Candida antarctica lipase B)(±)-1-PhenylethanolVinyl acetaten-Hexane421.25~50>99 (ester)>99 (alcohol)[2]
Steapsin lipase(±)-1-PhenylethanolVinyl acetateHexane5524~50>99 (ester)>99 (alcohol)[2]
Burkholderia cepacia lipase(±)-1-PhenylethanolVinyl acetaten-Heptane/[EMIM][BF4]RT16840.198.9 (ester)-[3]

Table 2: Halohydrin Dehalogenase (HHDH) Catalyzed Reactions

EnzymeSubstrateReaction TypeNucleophileProductConversion (%)Product ee (%)Reference
HheC (Agrobacterium radiobacter)(S)-2-Chloro-1-phenylethanolKinetic Resolution-(R)-Styrene oxide->99[4]
HheC (Agrobacterium radiobacter)(±)-Styrene oxideRing-openingAzide(R)-2-azido-1-phenylethanol->99[4]
HheG (Ilumatobacter coccineus)(±)-Styrene oxideRing-openingAzide(1S,2S)-2-azido-1-phenylethanol-96[5]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Chloro-1-phenylethanol using Immobilized Lipase

This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols.[2][6]

Materials:

  • (±)-2-Chloro-1-phenylethanol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent like toluene or MTBE)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a flame-dried flask, add (±)-2-chloro-1-phenylethanol (1.0 g, 6.38 mmol) and anhydrous hexane (30 mL).

  • Add vinyl acetate (1.1 g, 12.76 mmol, 2.0 equivalents).

  • Add immobilized Candida antarctica lipase B (100 mg).

  • Seal the flask and stir the suspension at 40°C.

  • Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to obtain high enantiomeric excess for both the ester and the remaining alcohol.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acetylated product and the unreacted alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Subsequent Chemical Cyclization to Chiral Epoxide:

  • Dissolve the enantiomerically enriched this compound in a suitable solvent such as methanol or THF.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Upon completion, extract the epoxide with a suitable organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the chiral styrene oxide.

Protocol 2: Halohydrin Dehalogenase (HHDH) Catalyzed Enantioselective Synthesis of (R)-Styrene Oxide

This protocol is based on the known activity of HHDHs on halohydrins.[4][7]

Materials:

  • (±)-2-Chloro-1-phenylethanol

  • Cell-free extract or purified halohydrin dehalogenase (e.g., HheC from Agrobacterium radiobacter)

  • Tris-SO4 buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a solution of (±)-2-chloro-1-phenylethanol in Tris-SO4 buffer. The final substrate concentration should be in the range of 10-50 mM. A co-solvent like DMSO (1-5% v/v) can be used to improve substrate solubility.

  • Initiate the reaction by adding the HHDH enzyme solution (cell-free extract or purified enzyme).

  • Incubate the reaction mixture at 30°C with gentle shaking.

  • Monitor the formation of styrene oxide and the consumption of the this compound enantiomers by chiral HPLC or GC.

  • Once the reaction has reached the desired conversion (typically when one enantiomer of the starting material is fully consumed), stop the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure to obtain the crude product containing the chiral styrene oxide and the unreacted enantiomer of this compound.

  • Purify the products by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Workflows

G Workflow for Chiral Epoxide Synthesis via Enzymatic Kinetic Resolution cluster_synthesis Synthesis start Racemic this compound ekr Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) start->ekr separation Separation (Chromatography) ekr->separation ester Enantiopure Ester separation->ester alcohol Enantiopure Alcohol separation->alcohol hydrolysis Hydrolysis ester->hydrolysis cyclization Base-induced Cyclization alcohol->cyclization epoxide Chiral Styrene Oxide cyclization->epoxide other_alcohol Other Enantiopure Alcohol hydrolysis->other_alcohol

Caption: Workflow for Chiral Epoxide Synthesis via EKR.

G Halohydrin Dehalogenase (HHDH) Catalyzed Synthesis of Chiral Styrene Oxide cluster_hhdh Biocatalysis racemic_halohydrin Racemic this compound hhdh_reaction Enantioselective Cyclization (Halohydrin Dehalogenase) racemic_halohydrin->hhdh_reaction separation Separation (Chromatography) hhdh_reaction->separation chiral_epoxide (R)-Styrene Oxide separation->chiral_epoxide unreacted_alcohol (S)-2-Chloro-1-phenylethanol separation->unreacted_alcohol

Caption: HHDH-Catalyzed Synthesis of Chiral Styrene Oxide.

References

Spectroscopic analysis techniques for 2-Chloro-1-phenylethanol characterization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Spectroscopic Characterization of 2-Chloro-1-phenylethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral compound and a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.[1][2] Its precise structural confirmation and purity assessment are critical for ensuring the quality, efficacy, and safety of final products. This document provides a detailed overview and protocols for the characterization of this compound using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The synergistic use of these methods allows for unambiguous confirmation of the molecular structure, identification of functional groups, and determination of molecular weight.

Overall Spectroscopic Workflow

A multi-technique approach is essential for the comprehensive characterization of a chemical entity like this compound. Each technique provides a unique piece of structural information, and together they form a complete analytical picture. The logical workflow begins with non-destructive techniques like NMR and IR, followed by the destructive MS technique for molecular weight and fragmentation confirmation.

G cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_end Final Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Molecular Skeleton & Connectivity NMR->Structure FG Functional Group Identification IR->FG MW Molecular Weight & Fragmentation MS->MW Chromo Chromophore Analysis UV->Chromo Confirm Structure Confirmed Structure->Confirm FG->Confirm MW->Confirm Chromo->Confirm

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopic Data

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Phenyl-H7.26 - 7.39Multiplet (m)-5H
-OH~2.0 (variable)Singlet (s, broad)-1H
CH-OH4.91Quartet (q) or dd~6.51H
CH₂-Cl3.59 - 3.76Multiplet (m) or dd-2H

Note: Data is compiled from typical values for this and similar structures.[4] The exact chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, solvent, and temperature.

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (δ) ppm
C-OH71.3
C-Cl41.5
Aromatic C-H125.8, 127.9, 128.7
Aromatic C (quaternary)143.7

Note: Data is compiled from typical values for this and similar structures.[4]

Experimental Protocol for NMR Analysis

G cluster_workflow NMR Analysis Workflow A 1. Sample Preparation ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) B 2. Add TMS Internal standard (0 ppm) A->B C 3. Transfer to NMR Tube B->C D 4. Instrument Setup Tune and shim magnet C->D E 5. Acquire Spectra ¹H, ¹³C, and optional 2D (COSY) D->E F 6. Data Processing Fourier transform, phase, and baseline correction E->F G 7. Analysis Integrate peaks, assign chemical shifts, and analyze coupling F->G

Caption: Step-by-step workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (defined as 0.0 ppm).[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and the baseline is flattened.

  • Spectral Analysis: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[6]

Characteristic IR Absorptions

For this compound, the key functional groups are the hydroxyl (-OH) group, the C-Cl bond, the sp³ C-H bonds, the sp² C-H bonds of the aromatic ring, and the C=C bonds of the ring.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Assignment
O-H Stretch3500 - 3200Strong, BroadAlcohol -OH
C-H Stretch (Aromatic)3100 - 3000Mediumsp² C-H
C-H Stretch (Aliphatic)3000 - 2850Mediumsp³ C-H
C=C Stretch (Aromatic)1600, 1495, 1450Medium-WeakPhenyl Ring
C-O Stretch1260 - 1050StrongAlcohol C-O
C-Cl Stretch800 - 600StrongAlkyl Halide

Note: Data compiled from typical values.[4][7] The broadness of the O-H stretch is due to hydrogen bonding.

Experimental Protocol for IR Analysis (ATR/Neat)

G cluster_workflow IR Analysis Workflow A 1. Clean ATR Crystal Use a solvent like isopropanol and wipe dry B 2. Collect Background Spectrum Scans the ambient environment (air, CO₂, H₂O) A->B C 3. Apply Sample Place 1-2 drops of neat liquid on the crystal B->C D 4. Collect Sample Spectrum Background is automatically subtracted C->D E 5. Clean Crystal Thoroughly clean after use D->E F 6. Analyze Spectrum Identify characteristic absorption bands and assign to functional groups E->F

Caption: Step-by-step workflow for IR analysis.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Scan: Collect a background spectrum. This scan measures the IR spectrum of the ambient atmosphere (CO₂, water vapor) and the crystal itself, and it will be automatically subtracted from the sample spectrum.[8]

  • Sample Application: As this compound is a liquid, place one or two drops directly onto the ATR crystal, ensuring the crystal surface is fully covered.[6][8] This is known as analyzing a "neat" sample.[6]

  • Sample Scan: Acquire the sample spectrum. The instrument will scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Cleaning: After the measurement, thoroughly clean the ATR crystal to prevent cross-contamination of future samples.

  • Data Analysis: Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and shapes of the absorption bands. Correlate these bands with known functional group frequencies to confirm the presence of the -OH, C-Cl, and phenyl groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[9] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Expected Fragmentation Pattern

The molecular formula of this compound is C₈H₉ClO, with a molecular weight of approximately 156.61 g/mol .[10] The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[11]

m/z Proposed Fragment Notes
156/158[C₈H₉ClO]⁺Molecular Ion ([M]⁺, [M+2]⁺). May be weak.
107[C₇H₇O]⁺Loss of the -CH₂Cl radical (α-cleavage). Often the base peak.
79[C₆H₇]⁺Loss of CO from the m/z 107 fragment.
77[C₆H₅]⁺Phenyl cation.

Note: Fragmentation data compiled from GC-MS information and general fragmentation rules for similar compounds.[10][12][13]

Experimental Protocol for GC-MS Analysis

G cluster_workflow GC-MS Analysis Workflow A 1. Sample Preparation Prepare a dilute solution (e.g., 100 ppm) in a volatile solvent like DCM or Hexane B 2. GC Method Setup Set injector temp, oven ramp, and column flow rate A->B C 3. MS Method Setup Set ion source, mass range, and ionization mode (EI) B->C D 4. Injection Autosampler injects ~1 µL of sample into the GC C->D E 5. Separation & Ionization Compound elutes from GC column, enters MS, and is ionized D->E F 6. Data Analysis Analyze chromatogram for retention time and mass spectrum for molecular ion and fragmentation pattern E->F

Caption: Step-by-step workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the sample (~100-1000 ppm) in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.

  • Instrument Setup (GC): Set up the gas chromatograph conditions. This includes selecting an appropriate capillary column (e.g., a non-polar DB-5 or similar), setting the injector temperature (e.g., 250°C), the oven temperature program (e.g., ramp from 50°C to 250°C), and the carrier gas (Helium) flow rate.

  • Instrument Setup (MS): Set up the mass spectrometer parameters. For routine analysis, Electron Ionization (EI) at 70 eV is used. Set the mass scan range (e.g., m/z 40-400).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: The sample is vaporized and separated based on its boiling point and interaction with the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The detector records the m/z ratio of the resulting ions.

  • Data Analysis: The output consists of a gas chromatogram (signal intensity vs. retention time) and a mass spectrum for the peak at the retention time of the target compound. Identify the molecular ion peak and confirm the isotopic pattern for chlorine. Analyze the fragmentation pattern to further support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the phenyl group in this compound.

Expected UV-Vis Absorptions

The phenyl group is the primary chromophore. It is expected to show a strong absorption band around 200-220 nm (the E2-band) and a weaker, structured band around 250-270 nm (the B-band), which is characteristic of the benzene ring.[14]

Transition Approximate λₘₐₓ (nm) Solvent
π → π* (B-band)~255 - 265Ethanol or Hexane
π → π* (E2-band)~205 - 215Ethanol or Hexane
Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 0.001 to 0.01 mg/mL.

  • Cuvette Preparation: Use a pair of matched quartz cuvettes. Fill one cuvette (the reference) with the pure solvent and the other (the sample) with the prepared solution.

  • Baseline Correction: Place the reference cuvette in the spectrometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum, typically over a range of 190-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.

Summary

The collective application of NMR, IR, MS, and UV-Vis spectroscopy provides a robust and comprehensive characterization of this compound. NMR confirms the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of key functional groups (-OH, C-Cl, phenyl). Mass spectrometry confirms the molecular weight, elemental composition (via isotopic patterns), and provides structural clues through fragmentation. Finally, UV-Vis spectroscopy confirms the presence of the aromatic chromophore. This integrated analytical approach is fundamental in research and industry for structure verification and quality control.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of styrene chlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of styrene chlorohydrin.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of styrene chlorohydrin, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Styrene Chlorohydrin 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of significant amounts of byproducts such as styrene dichloride or styrene glycol. 3. Suboptimal pH: For hypochlorination, the pH may not be conducive to the formation of hypochlorous acid. 4. Loss during workup: The product may be lost during extraction or purification steps.1. Monitor the reaction progress using TLC or GC to ensure completion. Consider increasing the reaction time or temperature cautiously. 2. To minimize styrene dichloride, use an aqueous organic solvent system like aqueous acetone. To reduce styrene glycol formation, ensure anhydrous conditions when starting from styrene oxide. 3. When generating hypochlorous acid in situ, maintain the appropriate pH, for example, by using sodium bicarbonate. 4. Ensure efficient extraction with a suitable solvent and minimize losses during solvent removal and purification.
High Percentage of Styrene Dichloride 1. Excess chlorine or chloride ions: In the hypochlorination of styrene, high concentrations of chloride ions can lead to the addition of chlorine across the double bond.[1] 2. Acidic conditions: Hydrochloric acid produced during the reaction can react with the intermediate chloronium ion.1. Use of an aqueous acetone solvent system can significantly reduce the formation of styrene dichloride.[1] A typical yield of styrene chlorohydrin in this system is around 72%, with styrene dichloride reduced to about 13%.[1] 2. Incorporate a mild base, such as sodium bicarbonate, to neutralize the generated acid.
Formation of Styrene Glycol 1. Presence of water: Hydrolysis of the starting material (styrene oxide) or the product (styrene chlorohydrin) can lead to the formation of styrene glycol.[2] 2. Elevated temperatures: Higher reaction temperatures can promote hydrolysis.1. When starting from styrene oxide, use anhydrous solvents and reagents. 2. Perform the reaction at lower temperatures to suppress the hydrolysis side reaction.
Formation of β-Chlorostyrene This byproduct is often formed alongside styrene dichloride during the chlorination of styrene. The ratio of styrene dichloride to β-chlorostyrene is often around 3:1 by weight.[1]The use of aqueous acetone for hypochlorination has been shown to reduce the yield of β-chlorostyrene to approximately 7%.[1]
Formation of Phenylacetaldehyde or Acetophenone Rearrangement of styrene chlorohydrin can occur, particularly under certain catalytic or thermal conditions.[3]Control the reaction temperature and choose appropriate catalysts to avoid rearrangement. Purification via fractional distillation can separate these byproducts from styrene chlorohydrin.
Difficulty in Purifying Styrene Chlorohydrin The boiling points of styrene chlorohydrin and styrene dichloride are very close, making separation by simple distillation challenging.Fractional distillation using a column with a sufficient number of theoretical plates is necessary for effective separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing styrene chlorohydrin?

A1: The two main synthetic routes to styrene chlorohydrin are:

  • Hypochlorination of Styrene: This involves the reaction of styrene with a source of hypochlorous acid (HOCl). The HOCl is often generated in situ from the reaction of chlorine gas with water, sometimes in the presence of a base like sodium bicarbonate to neutralize the HCl byproduct. Using an aqueous acetone solvent system can improve the yield of styrene chlorohydrin and reduce the formation of styrene dichloride.[1]

  • Ring-Opening of Styrene Oxide: This method involves the reaction of styrene oxide with a source of chloride ions, typically hydrochloric acid. This reaction needs to be carefully controlled to prevent the formation of byproducts like styrene glycol.[2]

Q2: What are the most common side products in the synthesis of styrene chlorohydrin from styrene, and how can they be minimized?

A2: The most common side products are styrene dichloride and β-chlorostyrene. The formation of styrene dichloride is a significant competing reaction. To minimize these byproducts, the reaction can be carried out in a mixed solvent system of acetone and water. This method has been reported to yield approximately 72% styrene chlorohydrin, 13% styrene dichloride, and 7% β-chlorostyrene.[1]

Q3: What are the common side products when synthesizing styrene chlorohydrin from styrene oxide?

A3: The primary side product is styrene glycol, which is formed by the hydrolysis of styrene oxide in the presence of water.[2] To minimize its formation, it is crucial to use anhydrous reagents and solvents.

Q4: How can I effectively purify styrene chlorohydrin from its byproducts?

A4: Due to the close boiling points of styrene chlorohydrin and styrene dichloride, simple distillation is often ineffective. Fractional distillation with a high-efficiency column is the recommended method for purification.[4]

Quantitative Data Summary

The following table summarizes the typical product distribution in the hypochlorination of styrene under different conditions.

Reaction Conditions Styrene Chlorohydrin Yield (%) Styrene Dichloride Yield (%) β-Chlorostyrene Yield (%) Reference
Chlorine in aqueous suspension with sodium bicarbonate~34% (inferred from subsequent reaction)~59%~20%[1]
Chlorine in aqueous acetone72%13%7%[1]

Experimental Protocols

Protocol 1: Synthesis of Styrene Chlorohydrin via Hypochlorination of Styrene in Aqueous Acetone

This protocol is adapted from a procedure that has been shown to improve the yield of styrene chlorohydrin while minimizing the formation of byproducts.[1]

Materials:

  • Styrene

  • Acetone

  • Water

  • Sodium Bicarbonate

  • Chlorine gas

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer and a gas inlet tube, prepare a mixture of styrene (1 mole), acetone (500 mL), and water (200 mL).

  • Add sodium bicarbonate (1 mole) to the mixture to neutralize the hydrochloric acid that will be formed during the reaction.

  • Cool the flask in an ice bath to maintain a temperature of approximately 10°C.

  • Slowly bubble chlorine gas (1 mole) through the stirred mixture. The rate of addition should be controlled to maintain the desired temperature.

  • After the addition of chlorine is complete, continue stirring the mixture for an additional hour at 10°C.

  • Transfer the reaction mixture to a separatory funnel. Add dichloromethane to extract the organic products.

  • Separate the organic layer, wash it with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to separate styrene chlorohydrin from styrene dichloride and other byproducts.

Protocol 2: Synthesis of 2-Chloro-1-phenylethanol from Styrene Oxide

This protocol describes the ring-opening of styrene oxide to form one of the regioisomers of styrene chlorohydrin.

Materials:

  • Styrene oxide

  • Concentrated hydrochloric acid

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene oxide in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred solution. Monitor the reaction temperature and maintain it below 10°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the styrene oxide has been consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure.

Visualizations

Reaction Pathways

ReactionPathways cluster_hypochlorination Hypochlorination of Styrene cluster_ringopening Ring-Opening of Styrene Oxide Styrene_H Styrene Chloronium Chloronium Ion Intermediate Styrene_H->Chloronium + Cl2 BetaChlorostyrene β-Chlorostyrene (Byproduct) Styrene_H->BetaChlorostyrene + Cl2, -HCl (Substitution) StyreneChlorohydrin_H Styrene Chlorohydrin Chloronium->StyreneChlorohydrin_H + H2O StyreneDichloride Styrene Dichloride (Byproduct) Chloronium->StyreneDichloride + Cl- StyreneOxide Styrene Oxide ProtonatedOxide Protonated Epoxide StyreneOxide->ProtonatedOxide + H+ StyreneGlycol Styrene Glycol (Byproduct) StyreneOxide->StyreneGlycol + H2O StyreneChlorohydrin_R Styrene Chlorohydrin ProtonatedOxide->StyreneChlorohydrin_R + Cl-

Caption: Main reaction pathways in the synthesis of styrene chlorohydrin.

Experimental Workflow for Styrene Chlorohydrin Synthesis

ExperimentalWorkflow Start Start: Reagents and Solvents Reaction Reaction: - Hypochlorination of Styrene OR - Ring-Opening of Styrene Oxide Start->Reaction Workup Workup: - Quenching - Extraction - Washing and Drying Reaction->Workup Purification Purification: - Fractional Distillation - Column Chromatography Workup->Purification Analysis Analysis: - GC/MS - NMR Purification->Analysis FinalProduct Final Product: Styrene Chlorohydrin Analysis->FinalProduct

Caption: General experimental workflow for the synthesis of styrene chlorohydrin.

References

Improving yield and purity in 2-Chloro-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-1-phenylethanol for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are:

  • Reduction of 2-Chloroacetophenone: This method involves the reduction of the ketone functionality of 2-chloroacetophenone to a secondary alcohol. Various reducing agents can be employed, with sodium borohydride being a common choice for its mildness and selectivity. For asymmetric synthesis to obtain a specific enantiomer, chiral catalysts are often used in conjunction with a reducing agent. Biocatalytic reduction using baker's yeast is also a widely used method for asymmetric synthesis.[1][2]

  • Ring-opening of Styrene Oxide: This method involves the reaction of styrene oxide with a chloride source, such as hydrogen chloride (HCl), to open the epoxide ring and form the chlorohydrin. The regioselectivity of this reaction is crucial to obtaining the desired isomer.[3][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining with a suitable agent, such as potassium permanganate or p-anisaldehyde, can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion of the starting material and the formation of the product and any side products.[6][7]

Q3: What are the key factors affecting the enantioselectivity in the asymmetric synthesis of this compound?

A3: For asymmetric synthesis, particularly in the reduction of 2-chloroacetophenone, several factors are critical for achieving high enantiomeric excess (ee):

  • Chiral Catalyst: The choice and purity of the chiral catalyst (e.g., a chiral oxaborolidine) are paramount.

  • Temperature: Lower reaction temperatures generally favor higher enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.

  • Reducing Agent: The nature of the hydride source can also impact the enantioselectivity.

Q4: What are the safety precautions I should take when synthesizing this compound?

A4: this compound is harmful if swallowed or in contact with skin.[8][9] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. When working with reducing agents like sodium borohydride, be aware that they can react with water or acidic conditions to produce flammable hydrogen gas.[10]

Troubleshooting Guides

Method 1: Reduction of 2-Chloroacetophenone

Issue 1: Low Yield

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC until the starting material is consumed.- Ensure the reducing agent (e.g., NaBH4) is fresh and has not been deactivated by moisture. Use a fresh bottle or titrate to determine its active concentration.- Check the stoichiometry of the reducing agent; a slight excess may be necessary.
Product Decomposition - If the reaction is exothermic, maintain a low temperature using an ice bath to prevent side reactions or product degradation.
Workup Losses - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.- Avoid overly acidic or basic conditions during workup, which could lead to side reactions.
Side Reactions - Dehalogenation to form acetophenone can occur. Using a milder reducing agent or optimizing the reaction temperature can minimize this.

Issue 2: Low Purity/Presence of Impurities

Possible Cause Troubleshooting Suggestion
Unreacted Starting Material - Ensure the reaction goes to completion by extending the reaction time or adding a slight excess of the reducing agent.
Formation of Side Products - Acetophenone: This can result from the dehalogenation of 2-chloroacetophenone. Consider using a less reactive reducing agent or lowering the reaction temperature.- 1-Phenylethanol: This can arise from the reduction of acetophenone formed via dehalogenation. Optimizing conditions to prevent dehalogenation will also prevent the formation of this impurity.
Inefficient Purification - Optimize the mobile phase for column chromatography to achieve better separation of the product from impurities. A gradient elution may be necessary.- Ensure the column is not overloaded with the crude product.
Method 2: Ring-opening of Styrene Oxide

Issue 1: Low Yield

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure an adequate amount of the chloride source (e.g., HCl) is used.- The reaction may be slow; consider increasing the reaction time or gently warming the reaction mixture while monitoring for side product formation.
Polymerization of Styrene Oxide - Acidic conditions can sometimes promote the polymerization of epoxides. Add the acid slowly and maintain a low temperature to minimize this side reaction.
Formation of Diol - If water is present in the reaction mixture, the diol (1-phenyl-1,2-ethanediol) can be formed as a byproduct. Use anhydrous solvents and reagents.

Issue 2: Poor Regioselectivity (Formation of 1-Chloro-1-phenylethanol)

Possible Cause Troubleshooting Suggestion
Reaction Conditions - The regioselectivity of the ring-opening is highly dependent on the reaction mechanism (SN1 vs. SN2 character). Under strongly acidic conditions, the reaction may proceed through a carbocation-like intermediate, leading to the attack of the chloride at the more substituted benzylic position (SN1-like).- Using a less acidic chloride source or a non-polar solvent may favor an SN2-type attack at the less substituted carbon, leading to the desired this compound.
Nature of the Nucleophile - The choice of the chloride source can influence the regioselectivity. Experiment with different sources of chloride under varying conditions.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Material Reagents/Catalyst Typical Yield (%) Typical Purity/ee (%) Reference
Asymmetric Reduction2-ChloroacetophenoneChiral Oxaborolidine, BoraneHigh93-97 ee
Biocatalytic Reduction2-Chloroacetophenone derivativeBaker's Yeast>74>97 ee[1][2]
Chemical Reduction2-ChloroacetophenoneSodium BorohydrideGenerally highRacemic[10][11]
Epoxide Ring-openingStyrene OxideHydrogen ChlorideVariableRegioisomeric mixture possible[4]

Experimental Protocols

Protocol 1: Reduction of 2-Chloroacetophenone with Sodium Borohydride
  • Dissolve 2-chloroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Biocatalytic Reduction using Baker's Yeast
  • Activate the baker's yeast: Suspend dry baker's yeast in a warm (around 35-40 °C) aqueous solution of sucrose or glucose and stir for 30-60 minutes.

  • Add the substrate: Once the yeast is activated (indicated by foaming), add 2-chloroacetophenone (1 equivalent). The substrate can be added directly or dissolved in a minimal amount of a co-solvent like ethanol.

  • Maintain the reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by extracting a small aliquot with ethyl acetate and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.

  • Extract the filtrate: Transfer the filtrate to a separatory funnel and extract multiple times with ethyl acetate.

  • Purify: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizations

experimental_workflow cluster_reduction Method 1: Reduction of 2-Chloroacetophenone cluster_epoxide Method 2: Ring-opening of Styrene Oxide start_reduction Start: 2-Chloroacetophenone dissolve Dissolve in Methanol start_reduction->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor_reduction Monitor by TLC add_nabh4->monitor_reduction quench_reduction Quench with Water monitor_reduction->quench_reduction extract_reduction Extract with Ethyl Acetate quench_reduction->extract_reduction purify_reduction Purify by Column Chromatography extract_reduction->purify_reduction end_reduction Product: this compound purify_reduction->end_reduction start_epoxide Start: Styrene Oxide dissolve_epoxide Dissolve in Anhydrous Solvent start_epoxide->dissolve_epoxide add_hcl Add HCl Source dissolve_epoxide->add_hcl monitor_epoxide Monitor by TLC/GC add_hcl->monitor_epoxide workup_epoxide Aqueous Workup monitor_epoxide->workup_epoxide extract_epoxide Extract with Organic Solvent workup_epoxide->extract_epoxide purify_epoxide Purify by Column Chromatography extract_epoxide->purify_epoxide end_epoxide Product: this compound purify_epoxide->end_epoxide

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn product_decomp Product Decomposition low_yield->product_decomp workup_loss Workup Losses low_yield->workup_loss side_reactions Side Reactions low_yield->side_reactions extend_time Extend Reaction Time / Check Reagent Activity incomplete_rxn->extend_time control_temp Control Temperature product_decomp->control_temp optimize_extraction Optimize Extraction / Workup pH workup_loss->optimize_extraction optimize_conditions Optimize Reaction Conditions (e.g., milder reagents) side_reactions->optimize_conditions

Caption: Troubleshooting logic for low reaction yield.

reaction_pathways cluster_reduction_path Reduction Pathway cluster_epoxide_path Epoxide Ring-Opening Pathway ketone 2-Chloroacetophenone reduction Reduction (e.g., NaBH4 or Baker's Yeast) ketone->reduction product This compound reduction->product epoxide Styrene Oxide ring_opening Ring-Opening (e.g., HCl) epoxide->ring_opening product2 This compound ring_opening->product2

Caption: Main synthetic pathways to this compound.

References

Technical Support Center: Troubleshooting Grignard Reactions for Phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenylethanol derivatives via Grignard reactions. Phenylethanol and its derivatives are important structural motifs in pharmaceuticals and fragrances. The Grignard reaction is a powerful tool for their synthesis; however, it is notoriously sensitive to experimental conditions. This guide is designed to help you navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of phenylegthanol derivatives using Grignard reactions.

Issue Potential Cause Recommended Solution
Reaction fails to initiate Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.Activate the magnesium surface by gently crushing the turnings in a dry flask before reaction, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene gas indicates activation.[1][2]
Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water in the glassware or reagents.Ensure all glassware is rigorously dried in an oven ( >120°C for several hours) or by flame-drying under an inert atmosphere immediately before use. Use anhydrous solvents and ensure starting materials are dry.
Low Yield of Phenylethanol Derivative Incomplete Reaction: The reaction may not have gone to completion.Ensure the Grignard reagent has fully formed before adding the epoxide. This is often indicated by the cessation of bubbling and the disappearance of most of the magnesium. Allow for sufficient reaction time after the addition of the epoxide.
Side Reactions: Competing reactions can consume the Grignard reagent or the desired product. The most common side reaction is the Wurtz coupling of the Grignard reagent with unreacted aryl halide.[3]Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.[3] Maintain a moderate reaction temperature, as higher temperatures can favor the Wurtz coupling reaction.[3]
Steric Hindrance: Bulky substituents on either the Grignard reagent or the epoxide can hinder the reaction.[4]For sterically hindered substrates, consider using a less hindered Grignard reagent if possible. The reaction may require longer reaction times or higher temperatures, but this must be balanced against the potential for increased side reactions.
Formation of Significant Byproducts Wurtz Coupling Product (Biphenyl Derivative): This is a common byproduct formed from the reaction of the Grignard reagent with the starting aryl halide.[3]Slow, dropwise addition of the aryl halide is crucial.[3] The choice of solvent can also significantly impact the formation of Wurtz coupling products (see Table 1).
Benzene (or substituted benzene): This results from the reaction of the Grignard reagent with any protic source, such as water or alcohols.Strictly adhere to anhydrous reaction conditions.
Rearrangement Products: In some cases, particularly with substituted epoxides, rearrangement of the intermediate can occur.The choice of Grignard reagent and reaction conditions can influence the propensity for rearrangement. Careful analysis of the product mixture is necessary to identify any rearranged isomers.

Frequently Asked Questions (FAQs)

Q1: How can I be certain my Grignard reagent has formed?

A1: The initiation of the Grignard reaction is usually indicated by a noticeable exotherm (the reaction flask becomes warm), the appearance of a cloudy or grayish suspension, and bubbling from the surface of the magnesium.[2] If you have used iodine as an activator, its characteristic purple or brown color will disappear.

Q2: What is the best solvent for my Grignard reaction?

A2: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent. Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents.[1][2] The choice between them can influence the reaction rate and the prevalence of side reactions. For minimizing Wurtz coupling, especially with reactive halides, 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior "green" alternative.[3]

Q3: How does the substitution pattern on the phenyl ring affect the Grignard reaction?

A3: The electronic nature of the substituents on the phenyl ring can influence the reactivity of the Grignard reagent. Electron-donating groups can increase the nucleophilicity of the Grignard reagent, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups can decrease the reactivity. Steric hindrance from bulky substituents, particularly in the ortho position, can also slow down the reaction or necessitate more forcing conditions.

Q4: Can I use a substituted epoxide in my reaction?

A4: Yes, but the regioselectivity of the ring-opening needs to be considered. As a general rule, the Grignard reagent, being a strong nucleophile, will attack the less sterically hindered carbon of the epoxide ring in an SN2-like fashion.[4]

Q5: My reaction mixture has turned dark brown/black. Is this normal?

A5: A color change to a cloudy gray or brownish color is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate the formation of finely divided magnesium from side reactions or the presence of impurities. While not always detrimental, it is a sign to carefully monitor the reaction's progress.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield of a Grignard product and the minimization of the Wurtz coupling byproduct. This data is crucial for optimizing reaction conditions.

Table 1: Comparison of Solvents for Grignard Reaction and Wurtz Coupling Minimization [3]

SolventYield of Grignard Product (%)*Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.

*Isolated yield of the alcohol product after the reaction of the in situ generated Grignard reagent with 2-butanone.

Key Experimental Protocols

Below are detailed methodologies for the synthesis of 2-phenylethanol and a substituted derivative, which can be adapted for other phenylethanol targets.

Protocol 1: Synthesis of 2-Phenylethanol

This protocol describes the reaction of phenylmagnesium bromide with ethylene oxide.[5][6]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of bromobenzene in the chosen anhydrous ether from the dropping funnel to initiate the reaction. Once initiated (as evidenced by warming and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0°C using an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in the anhydrous ether dropwise. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude 2-phenylethanol by vacuum distillation.

Protocol 2: Synthesis of 2-(4-Chlorophenyl)ethanol

This protocol details the synthesis of a substituted phenylethanol derivative using 4-chlorophenylmagnesium bromide.[7]

Materials:

  • Magnesium turnings

  • 1-Bromo-4-chlorobenzene

  • Anhydrous THF

  • Ethylene oxide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: Follow the procedure in Protocol 1, using 1-bromo-4-chlorobenzene instead of bromobenzene and anhydrous THF as the solvent.

  • Reaction with Ethylene Oxide: Follow the procedure in Protocol 1 for the reaction with ethylene oxide.

  • Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1 to obtain 2-(4-chlorophenyl)ethanol.

Visualizing Workflows and Relationships

General Grignard Reaction Workflow

Grignard_Workflow reagents Aryl Halide + Mg + Anhydrous Ether grignard Grignard Reagent (ArMgX) reagents->grignard reaction Grignard Reaction (Low Temperature) grignard->reaction epoxide Ethylene Oxide or Substituted Epoxide epoxide->reaction workup Aqueous Work-up (e.g., sat. NH4Cl) reaction->workup product Phenylethanol Derivative workup->product

Caption: A generalized workflow for the synthesis of phenylethanol derivatives via a Grignard reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Phenylethanol Derivative check_initiation Was Grignard formation successful? (Exotherm, color change) start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes initiation_fail Action: Activate Mg, ensure dry reagents/glassware. check_initiation->initiation_fail No check_side_reactions Evidence of side products? (e.g., Wurtz coupling) check_conditions->check_side_reactions Yes wet_conditions Action: Rigorously dry all reagents and glassware for future reactions. check_conditions->wet_conditions No side_reactions_present Action: Optimize addition rate and temperature. Consider alternative solvent. check_side_reactions->side_reactions_present Yes incomplete_reaction Action: Increase reaction time or consider higher temperature (with caution). check_side_reactions->incomplete_reaction No

Caption: A decision-making flowchart for troubleshooting low yields in phenylethanol Grignard synthesis.

References

Optimization of enantioselectivity in the asymmetric synthesis of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselectivity of the asymmetric synthesis of 2-chloro-1-phenylethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the enantiomeric excess (ee) of my this compound product low?

A1: Low enantiomeric excess can result from several factors related to the chosen synthetic method. Here are the most common causes and troubleshooting steps for different catalytic systems:

  • For Oxazaborolidine-Catalyzed Reductions (e.g., CBS Reduction):

    • Inactive Catalyst: The oxazaborolidine catalyst (CBS reagent) may have degraded due to improper storage or handling. It is sensitive to moisture and air.

      • Solution: Use a fresh batch of the catalyst or generate it in situ before the reaction.[1][2] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Incorrect Temperature: The reaction temperature is critical for achieving high enantioselectivity.

      • Solution: Perform the reaction at the recommended low temperature, often -78 °C to 0 °C.[1] Use a reliable cooling bath to maintain a consistent temperature.

    • Slow Addition of Reagents: The rate of addition of the borane reagent and the substrate can impact selectivity.

      • Solution: Add the borane solution and the 2-chloroacetophenone solution dropwise over a specified period to the cooled catalyst solution.[2]

  • For Asymmetric Transfer Hydrogenation (ATH):

    • Suboptimal Catalyst/Ligand Combination: The choice of the chiral ligand for the metal catalyst (e.g., Ruthenium or Rhodium) is crucial.

      • Solution: Screen different chiral ligands to find the optimal one for your specific substrate and reaction conditions.

    • Incorrect Base or Hydrogen Donor: The nature and concentration of the base and the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) significantly influence the reaction.[3][4]

      • Solution: Optimize the base and the hydrogen donor system. For instance, in formic acid/triethylamine systems, the molar ratio can affect both the reaction rate and enantioselectivity.[5]

    • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.[6]

      • Solution: Investigate the effect of temperature on your specific catalytic system and choose the optimal temperature that balances reaction rate and enantioselectivity.[5]

  • For Biocatalytic Reductions (e.g., Baker's Yeast, Isolated Enzymes):

    • Suboptimal pH and Temperature: Enzymes are highly sensitive to pH and temperature.

      • Solution: Optimize the pH of the buffer and the reaction temperature to match the optimal conditions for the specific enzyme or microorganism being used.[7][8]

    • Low Co-factor Regeneration: Many enzymatic reductions require a cofactor (e.g., NADH or NADPH). Inefficient regeneration of the cofactor will slow down the reaction and can affect selectivity.

      • Solution: Ensure an efficient cofactor regeneration system is in place, for example, by adding a co-substrate like glucose or isopropanol.[9][10][11]

    • Substrate/Product Inhibition: High concentrations of the substrate (2-chloroacetophenone) or the product (this compound) can inhibit the enzyme.

      • Solution: Control the substrate concentration, for instance, by slow, continuous addition. If product inhibition is an issue, consider in situ product removal techniques.

Q2: The yield of this compound is low. What are the possible reasons and solutions?

A2: Low yields can be attributed to incomplete reactions, side reactions, or product degradation during workup.

  • Incomplete Reaction:

    • Insufficient Reaction Time: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2]

    • Insufficient Reducing Agent: The amount of the reducing agent (e.g., borane, hydrogen donor) may not be adequate.

      • Solution: Use a slight excess of the reducing agent.[2] For biocatalytic reactions, ensure the cofactor regeneration system is robust.[9][10]

  • Side Reactions:

    • Hydroboration: In CBS reductions, hydroboration of the aromatic ring can be a side reaction.

      • Solution: Careful control of reaction conditions, particularly temperature and stoichiometry, can minimize this.

    • Byproduct Formation in Biocatalysis: Microorganisms can sometimes produce unwanted byproducts.

      • Solution: Screen different strains or optimize reaction conditions (e.g., pH, temperature, aeration) to minimize byproduct formation.[12]

  • Product Degradation During Workup:

    • Decomposition: The product, a chlorohydrin, can be sensitive to harsh workup conditions, especially strong bases which can lead to epoxide formation.

      • Solution: Employ a mild acidic or neutral workup procedure.[2] Avoid the use of strong bases during extraction.

Q3: How can I effectively purify the this compound product?

A3: Purification is typically achieved through column chromatography or distillation.

  • Column Chromatography: This is a common method for purifying the product on a laboratory scale.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly employed. The optimal solvent system should be determined by TLC analysis.

  • Distillation: For larger quantities, vacuum distillation can be an effective purification method.[13]

    • Caution: Ensure the temperature is not too high to prevent decomposition of the product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to enantiomerically enriched this compound?

A1: The primary methods for the asymmetric synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. The main approaches are:

  • Chemical Catalysis:

    • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane source.[1][14]

    • Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral transition metal complex (typically Ruthenium or Rhodium) to catalyze the transfer of hydrogen from a donor molecule (like isopropanol or formic acid) to the ketone.[9]

  • Biocatalysis:

    • Whole-Cell Biocatalysts: Microorganisms such as baker's yeast (Saccharomyces cerevisiae) or various plant tissues can effectively reduce 2-chloroacetophenone with high enantioselectivity.[7][15][16]

    • Isolated Enzymes: Purified enzymes, particularly carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs), offer high specificity and enantioselectivity.[9][12][17]

Q2: How do I determine the enantiomeric excess (ee) of my product?

A2: The most common and accurate method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) .[2] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee. Chiral Gas Chromatography (GC) can also be used.

Q3: What are some common chiral catalysts and biocatalysts used for this synthesis?

A3:

  • Chiral Chemical Catalysts:

    • (R)- or (S)-2-Methyl-CBS-oxazaborolidine: A widely used catalyst for CBS reductions.[2]

    • Ruthenium and Rhodium complexes with chiral diamine ligands: For example, RuCl(p-cymene)[(S,S)-Ts-DPEN] is a common catalyst for asymmetric transfer hydrogenation.

  • Biocatalysts:

    • Saccharomyces cerevisiae (Baker's Yeast): A readily available and cost-effective whole-cell biocatalyst.[7]

    • Carbonyl Reductases (CREDs): A class of enzymes that show excellent activity and selectivity for the reduction of α-halo ketones.[9]

    • Plant Tissues: Tissues from carrots, apples, and potatoes have been shown to catalyze the asymmetric reduction of ketones.[15][16]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for the Asymmetric Synthesis of this compound

Catalytic SystemCatalyst/BiocatalystKey Reaction ConditionsYield (%)Enantiomeric Excess (ee) (%)Reference
Chemical Catalysis
CBS Reduction(S)-α,α-diphenyl-2-pyrrolidinemethanol derived oxazaborolidine10 mol% catalyst, BH₃ in THF, room temp.Good91-98 (S)[1]
Asymmetric Transfer HydrogenationRu(mesitylene)(TSDPEN)Isopropanol, KOH, 60 °C, 60 h--[9]
Biocatalysis
Whole-CellBaker's YeastpH 8.0 phosphate buffer, glucose, 30 °C, 60 h>74>97 (S)[7]
Whole-CellSaccharomyces cerevisiae B5pH 8.0, 25 °C, 24 h>99>99 (R)[8]
Isolated EnzymeCarbonyl Reductase (CRED)pH 7.0 KH₂PO₄ buffer, NADPH, room temp.GoodHigh[9]
Isolated EnzymeTeSADH mutantspH 7.0, isopropanolHigh>99 (S)[12]

Note: The stereochemical outcome (R or S) depends on the specific catalyst or enzyme used.

Experimental Protocols

Protocol 1: Asymmetric Reduction using CBS Catalyst (General Procedure)

  • Under an inert atmosphere (N₂ or Ar), add 2-chloroacetophenone (1.0 eq) to a flame-dried round-bottom flask.

  • Dissolve the ketone in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in a suitable cooling bath.

  • Add the chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.05 - 0.1 eq) dropwise to the stirred solution.

  • After stirring for a few minutes, add the borane reagent (e.g., BH₃·SMe₂ or BH₃·THF, 0.6 - 1.0 eq) dropwise over a period of 30-60 minutes, maintaining the low temperature.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup, typically with dilute acid (e.g., 1 M HCl), followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Biocatalytic Reduction using Baker's Yeast (General Procedure)

  • Activate baker's yeast by suspending it in a buffered solution (e.g., pH 7.0-8.0 phosphate buffer) containing a carbon source like glucose.[7]

  • Incubate the yeast suspension at a controlled temperature (e.g., 30 °C) with shaking for a short period (e.g., 30 minutes).[7]

  • Dissolve 2-chloroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it to the yeast suspension.

  • Continue the incubation with shaking for 24-60 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate or n-hexane).[7]

  • Separate the organic layer, dry it over an anhydrous salt, filter, and concentrate the solvent.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow_cbs cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried flask under N₂/Ar add_ketone Add 2-chloroacetophenone in anhydrous THF prep_flask->add_ketone cool Cool to -78°C to 0°C add_ketone->cool add_catalyst Add CBS catalyst cool->add_catalyst add_borane Slowly add Borane reagent add_catalyst->add_borane stir Stir and monitor by TLC add_borane->stir quench Quench with Methanol stir->quench extract Aqueous workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure this compound troubleshooting_enantioselectivity cluster_cbs CBS Reduction cluster_ath Asymmetric Transfer Hydrogenation cluster_bio Biocatalysis start Low Enantiomeric Excess (ee) cbs_cause1 Inactive Catalyst? start->cbs_cause1 cbs_cause2 Incorrect Temperature? start->cbs_cause2 ath_cause1 Suboptimal Ligand? start->ath_cause1 ath_cause2 Incorrect Base/H-donor? start->ath_cause2 bio_cause1 Suboptimal pH/Temp? start->bio_cause1 bio_cause2 Poor Cofactor Regeneration? start->bio_cause2 cbs_sol1 Use fresh catalyst / inert atmosphere cbs_cause1->cbs_sol1 cbs_sol2 Maintain low temperature (-78 to 0°C) cbs_cause2->cbs_sol2 ath_sol1 Screen different chiral ligands ath_cause1->ath_sol1 ath_sol2 Optimize base and H-donor system ath_cause2->ath_sol2 bio_sol1 Optimize reaction conditions bio_cause1->bio_sol1 bio_sol2 Ensure efficient regeneration system bio_cause2->bio_sol2

References

Removal of byproducts from 2-Chloro-1-phenylethanol reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their associated impurities?

A1: this compound is commonly synthesized via two main routes:

  • Reduction of 2-Chloroacetophenone: This method involves the reduction of the ketone functionality. A common byproduct is Acetophenone , which can arise from the reductive cleavage of the carbon-chlorine bond. Unreacted 2-Chloroacetophenone can also be a significant impurity if the reaction does not go to completion.

  • Hypochlorination of Styrene: This process involves the addition of hypochlorous acid to styrene. Common byproducts include Styrene Dichloride and β-Chlorostyrene [1]. Under basic conditions or during workup, elimination can occur to form Styrene Oxide .

Q2: What are the primary methods for purifying this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:

  • Distillation (Fractional or Vacuum): Effective for separating compounds with different boiling points, such as removing lower-boiling solvents or higher-boiling byproducts.

  • Column Chromatography: A versatile technique for separating compounds based on their polarity. It is particularly useful for removing byproducts with similar boiling points but different polarities.

  • Recrystallization: Suitable if the crude product is a solid or can be derivatized to a crystalline solid. This method is excellent for achieving high purity.

  • Liquid-Liquid Extraction: Often used during the initial workup to remove acidic or basic impurities. For example, an alkaline wash can remove acidic byproducts.

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your mixture, allowing for the identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture. Chiral HPLC can be used to determine the enantiomeric excess of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and can be used to identify and quantify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of a reaction and the effectiveness of a purification step.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Chloroacetophenone
  • Symptom: A peak corresponding to 2-chloroacetophenone is observed in the GC-MS or HPLC analysis of the purified product.

  • Possible Cause: Incomplete reduction reaction.

  • Solutions:

    • Optimize Reaction Conditions: Increase the reaction time, temperature, or the amount of reducing agent.

    • Purification:

      • Column Chromatography: 2-Chloroacetophenone is more polar than this compound. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate the two compounds.

      • Selective Derivatization: The ketone functionality of 2-chloroacetophenone can be selectively reacted to form a derivative that is easier to remove.

Issue 2: Formation of Styrene Oxide as a Byproduct
  • Symptom: A peak corresponding to styrene oxide is detected in the analytical data.

  • Possible Cause: Treatment of the reaction mixture with a base during workup, leading to intramolecular cyclization of this compound.

  • Solutions:

    • Neutral Workup: Avoid using strong bases during the workup. Use a mild bicarbonate wash if necessary to neutralize any acid.

    • Distillation: Styrene oxide has a lower boiling point than this compound and can be removed by careful fractional distillation under reduced pressure.

Issue 3: Contamination with Styrene Dichloride
  • Symptom: Presence of styrene dichloride in the product, typically from the hypochlorination of styrene route.

  • Possible Cause: Competing addition of chlorine to the double bond of styrene.

  • Solutions:

    • Fractional Distillation: Styrene dichloride has a different boiling point from this compound and can be separated by fractional distillation.

    • Column Chromatography: The polarity difference between the two compounds allows for separation on a silica gel column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Fractional Distillation Separation based on boiling point differences.Scalable, good for removing volatile or high-boiling impurities.May not separate isomers or compounds with similar boiling points.>95%
Column Chromatography Separation based on polarity differences.High resolution, can separate closely related compounds.Can be time-consuming and require large volumes of solvent.>98%
Recrystallization Purification based on differences in solubility.Can yield very high purity, good for removing small amounts of impurities.Product must be a solid, potential for product loss in the mother liquor.>99%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head for smaller quantities.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuate the System: Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 1-5 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound (approx. 110-112 °C at 6 mmHg). Discard the initial lower-boiling fraction and the final higher-boiling residue.

  • Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane, starting from 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Analysis: Confirm the purity of the final product by an appropriate analytical method.

Mandatory Visualization

Reaction_Byproducts cluster_reduction Reduction of 2-Chloroacetophenone cluster_hypochlorination Hypochlorination of Styrene 2-Chloroacetophenone 2-Chloroacetophenone This compound This compound 2-Chloroacetophenone->this compound Reduction Acetophenone Acetophenone 2-Chloroacetophenone->Acetophenone Side Reaction (Reductive Cleavage) Styrene Oxide Styrene Oxide This compound->Styrene Oxide Elimination (Base) Styrene Styrene Styrene->this compound Hypochlorination Styrene Dichloride Styrene Dichloride Styrene->Styrene Dichloride Side Reaction (Chlorination) beta-Chlorostyrene beta-Chlorostyrene Styrene->beta-Chlorostyrene Side Reaction

Caption: Byproducts in this compound Synthesis.

Purification_Workflow Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Remove acidic/basic impurities Fractional Distillation Fractional Distillation Liquid-Liquid Extraction->Fractional Distillation Separate by boiling point Column Chromatography Column Chromatography Fractional Distillation->Column Chromatography Separate by polarity Pure Product Pure Product Column Chromatography->Pure Product

Caption: General Purification Workflow.

Troubleshooting_Tree Impure Product Impure Product Identify Impurity Identify Impurity Impure Product->Identify Impurity Unreacted Ketone Unreacted Ketone Identify Impurity->Unreacted Ketone Ketone Present Styrene Oxide Styrene Oxide Identify Impurity->Styrene Oxide Epoxide Present Dichloride Byproduct Dichloride Byproduct Identify Impurity->Dichloride Byproduct Dihaloalkane Present Optimize Reaction Optimize Reaction Unreacted Ketone->Optimize Reaction Column Chromatography Column Chromatography Unreacted Ketone->Column Chromatography Neutral Workup Neutral Workup Styrene Oxide->Neutral Workup Fractional Distillation Fractional Distillation Styrene Oxide->Fractional Distillation Dichloride Byproduct->Fractional Distillation

Caption: Troubleshooting Logic for Product Purification.

References

Technical Support Center: 2-Chloro-1-phenylethanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 2-Chloro-1-phenylethanol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary causes of this compound degradation are exposure to inappropriate storage conditions such as high temperatures, humidity, and light.[1] Chemical incompatibility with strong acids, bases, or oxidizing agents can also lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][3][4] Recommended storage temperatures are typically between 2-8°C.[5]

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure and studies of similar halohydrins, the likely degradation products include styrene oxide (formed via intramolecular cyclization) and subsequently styrene glycol (via hydrolysis of the epoxide).[6] Under thermal stress, elimination of hydrogen chloride (HCl) can lead to the formation of styrene.[6]

Q4: How can I detect and quantify the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to separate, identify, and quantify this compound and its degradation products.[3][7]

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its degradation.[1][3] This helps to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow/orange). Exposure to light or air, leading to oxidative degradation or the formation of colored impurities.Store the compound in an amber-colored, tightly sealed container, and consider purging the container with an inert gas like nitrogen or argon.
Appearance of new peaks in HPLC chromatogram during routine analysis. Degradation of the compound due to improper storage or handling.Verify the storage conditions. Perform a forced degradation study to identify the new peaks and confirm the degradation pathway.
Loss of assay purity over time. Inherent instability of the compound under the current storage conditions.Re-evaluate the storage conditions. Store at a lower temperature (e.g., -20°C) and in a desiccated environment.
Inconsistent analytical results between samples. Non-homogeneity of the sample due to localized degradation, or issues with the analytical method.Ensure the sample is thoroughly mixed before analysis. Validate the analytical method for specificity, linearity, accuracy, and precision as per ICH guidelines.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Keep the mixture at room temperature and at 60°C.

    • Collect samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature.

    • Collect samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep the mixture at room temperature.

    • Collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Store the solid compound and the stock solution in an oven at 80°C.

    • Collect samples at 1, 3, and 5 days.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • The mobile phase and column should be selected to achieve adequate separation of the parent compound from all degradation products. A C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.

  • Mass spectrometry (LC-MS) can be used for the structural elucidation of unknown degradation products.

Illustrative Quantitative Data from Forced Degradation Study

The following table provides an example of the type of data that would be generated from a forced degradation study.

Stress ConditionTimeAssay of this compound (%)Major Degradation Product(s)% of Major Degradant(s)
0.1 M HCl (60°C) 24h85.2Styrene Glycol10.5
0.1 M NaOH (RT) 8h78.9Styrene Oxide15.8
3% H₂O₂ (RT) 24h92.1Oxidized impurities5.3
Thermal (80°C) 5 days89.5Styrene7.2
Photolytic -95.8Photodegradants2.1

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound CPE This compound SO Styrene Oxide CPE->SO Intramolecular Cyclization (Base-catalyzed) Styrene Styrene CPE->Styrene Thermal Elimination (-HCl) SG Styrene Glycol SO->SG Hydrolysis

Caption: Inferred degradation pathways for this compound.

Forced Degradation Experimental Workflow

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl) Analysis Analysis (Stability-Indicating HPLC) Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Oxidative Oxidative (3% H2O2) Oxidative->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis SamplePrep Sample Preparation (1 mg/mL solution) SamplePrep->Acid SamplePrep->Base SamplePrep->Oxidative SamplePrep->Thermal SamplePrep->Photo Data Data Interpretation (Identify Degradants, Pathway Elucidation) Analysis->Data

Caption: A typical workflow for a forced degradation study.

References

Strategies to minimize racemization during 2-Chloro-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and troubleshooting common issues encountered during the synthesis of this critical chiral intermediate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing enantiomerically pure this compound?

A1: The main challenge is preventing racemization, which is the conversion of a single enantiomer into an equal mixture of both (R) and (S) enantiomers. The chiral center in this compound is susceptible to racemization, particularly under harsh reaction conditions such as high temperatures or the presence of strong acids or bases.[3][4] This occurs because the reaction can proceed through intermediates, like a planar carbocation, that lose their stereochemical information.[5]

Q2: What are the principal strategies to synthesize this compound with high enantiomeric excess (ee)?

A2: The most successful strategies involve the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. The three main approaches are:

  • Catalytic Asymmetric Reduction with Chiral Catalysts: This includes the Corey-Itsuno-Shibata (CBS) reduction using oxazaborolidine catalysts and asymmetric hydrogenation or transfer hydrogenation with transition metal catalysts (e.g., Ruthenium or Iridium) and chiral ligands.[6][7][8][9]

  • Biocatalytic Reduction: This employs enzymes, such as carbonyl reductases (CRED), or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) to achieve high stereoselectivity under mild conditions.[10][11][12]

  • Chiral Pool Synthesis: While less common for this specific molecule, this involves starting with a readily available chiral molecule and chemically transforming it to the desired product.[13]

Q3: Why is minimizing racemization so critical in the synthesis of chiral compounds like this compound?

A3: In pharmaceutical applications, often only one enantiomer of a chiral drug is biologically active and provides the therapeutic effect. The other enantiomer can be inactive, have different effects, or even be toxic.[4][10] Therefore, producing a single enantiomer with high purity is crucial for drug safety and efficacy.

Q4: At which stages of the synthesis is racemization most likely to occur?

A4: Racemization can happen at several points:

  • During the reaction: If the conditions are not optimized (e.g., temperature is too high, or a strong base/acid is used), the product can racemize as it is formed.[3]

  • During work-up: Aqueous work-ups involving strong acids or bases to quench the reaction can lead to racemization of the final product.

  • During purification: Chromatographic purification on acidic media like silica gel can sometimes cause racemization of sensitive chiral alcohols.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) Suboptimal Reaction Temperature: Higher temperatures can decrease the selectivity of the catalyst and promote racemization.Lower the reaction temperature. Many asymmetric reductions are performed at or below room temperature, sometimes even at cryogenic temperatures.[3]
Impure Reagents or Solvents: Traces of water or other impurities can deactivate the catalyst or interfere with the reaction's stereoselectivity.[14][15]Use freshly distilled, anhydrous solvents and high-purity reagents. Handling under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[14]
Incorrect Catalyst or Ligand Choice: The chosen catalyst or ligand may not be optimal for the 2-chloroacetophenone substrate.Screen a variety of chiral catalysts or ligands. For α-chloro ketones, base-labile substrates, transition metal catalysts for asymmetric hydrogenation might be more suitable than some other methods.[7][16]
Catalyst Deactivation: The catalyst may be degrading during the reaction.Ensure an inert atmosphere is maintained. Consider in-situ generation of the catalyst if the isolated form has poor stability.[17][18][19]
Low Reaction Yield Inefficient Catalyst: The catalyst loading may be too low, or the catalyst itself may not be very active for this substrate.Increase the catalyst loading or screen for a more active catalyst system.
Side Reactions: The reaction conditions may be promoting side reactions, such as elimination or substitution of the chloride.Use milder reaction conditions (lower temperature, weaker reducing agents). Biocatalytic methods are often advantageous here due to their high specificity.[11]
Product Racemization during Work-up or Purification Acidic or Basic Conditions: Exposure to strong acids or bases during the work-up can cause the product to racemize.Use a neutral work-up procedure. For example, quench the reaction with a saturated solution of ammonium chloride or a phosphate buffer.
Acidic Stationary Phase in Chromatography: Standard silica gel is acidic and can lead to racemization of acid-sensitive compounds.Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a more neutral stationary phase like alumina.[3]

Data Presentation

Comparison of Asymmetric Reduction Strategies for 2-Chloroacetophenone
Method Catalyst/Reagent Typical Enantiomeric Excess (ee) Advantages Disadvantages
Corey-Itsuno-Shibata (CBS) Reduction (S)- or (R)-Oxazaborolidine / Borane source>95%[8]High enantioselectivity for a wide range of ketones, predictable stereochemistry.[9][20]Requires stoichiometric, moisture-sensitive borane reagents; must be conducted under anhydrous conditions.[15]
Asymmetric Hydrogenation Ru(II) or Ir(I) complex with chiral ligands (e.g., TsDPEN)Up to 98%[7]High catalytic efficiency, suitable for base-labile substrates.[7]Requires specialized ligands and high-pressure hydrogen gas.
Asymmetric Transfer Hydrogenation Ru(II) complex with chiral ligands / H-donor (e.g., isopropanol)High, often >95%[6]Avoids the use of high-pressure hydrogen gas.May require higher catalyst loadings or longer reaction times than direct hydrogenation.
Biocatalytic Reduction (Yeast) Saccharomyces cerevisiae (Baker's Yeast)>97%[10]Low cost, environmentally friendly, mild reaction conditions, simple operation.[10]Lower substrate concentrations, potentially longer reaction times, and requires separation from biomass.
Biocatalytic Reduction (Isolated Enzyme) Carbonyl Reductase (CRED)Up to >99%[11]Very high enantioselectivity and specificity, mild conditions.[11]Requires a specific enzyme, cofactor regeneration system may be needed.[11]

Experimental Protocols

Protocol 1: Corey-Itsuno-Shibata (CBS) Asymmetric Reduction

This protocol describes the enantioselective reduction of 2-chloroacetophenone using an in-situ generated oxazaborolidine catalyst.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • 2-Chloroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.). Add anhydrous THF and cool the solution to 0 °C. Slowly add 1M BH₃·THF solution (0.1 eq.) and stir for 15 minutes at 0 °C.

  • Reduction: To the freshly prepared catalyst solution, add a solution of 2-chloroacetophenone (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add methanol dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using Baker's Yeast

This protocol outlines the asymmetric reduction of a 2-chloroacetophenone derivative using Saccharomyces cerevisiae.[10]

Materials:

  • 2-Chloro-4'-fluoroacetophenone

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose

  • Phosphate buffer (pH 6.8)

  • Methanol (as a co-solvent)

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, add dry baker's yeast and glucose to a phosphate buffer (pH 6.8). Place the flask on a shaker at a controlled temperature (e.g., 30 °C) for 30 minutes to activate the yeast.

  • Substrate Addition: Add the 2-chloro-4'-fluoroacetophenone and methanol (as a co-solvent) to the activated yeast culture.

  • Reduction: Continue shaking the flask at a controlled temperature and speed for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Extraction: Once the reaction is complete, add n-hexane to the reaction mixture and shake vigorously for 10-15 minutes to extract the product.

  • Separation and Drying: Separate the organic (n-hexane) layer. Dry the organic layer over anhydrous Na₂SO₄.

  • Analysis: Analyze the crude product by gas chromatography (GC) to determine the conversion and enantiomeric excess.

Visualizations

Experimental Workflow for Minimizing Racemization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-Chloroacetophenone reagents Select Strategy: - Asymmetric Catalysis - Biocatalysis start->reagents reaction_cond Optimize Conditions: - Low Temperature - Anhydrous Solvent - Inert Atmosphere reagents->reaction_cond Execute Reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction_cond->monitoring quench Neutral Quench (e.g., sat. NH4Cl) monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (e.g., Neutral Alumina or base-washed Silica) extract->purify analysis Determine ee% (Chiral HPLC/GC) purify->analysis product Product: Enantiopure This compound analysis->product

Caption: Workflow for the enantioselective synthesis of this compound.

Decision Pathway for Strategy Selection

G start Goal: Minimize Racemization in This compound Synthesis q1 Are mild, aqueous conditions preferred? start->q1 q2 Is high catalytic turnover & avoidance of H2 gas critical? q1->q2 No bio Biocatalysis (Yeast or Isolated Enzyme) q1->bio Yes q3 Is a well-established, robust chemical method needed? q2->q3 No ath Asymmetric Transfer Hydrogenation (ATH) q2->ath Yes cbs CBS Reduction q3->cbs Yes, for high ee with borane reagents ah Asymmetric Hydrogenation (AH) q3->ah Yes, for high ee with H2 gas

Caption: Decision tree for selecting a synthesis strategy to minimize racemization.

References

Overcoming low conversion in the enzymatic resolution of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low conversion in the enzymatic resolution of 2-Chloro-1-phenylethanol.

Troubleshooting Guide: Low Conversion

Low conversion is a common challenge in the enzymatic kinetic resolution of this compound. The following guide provides a structured approach to identifying and addressing potential causes.

Q1: My conversion has stalled or is significantly below the expected 50%. What are the primary factors I should investigate?

A1: Low conversion in enzymatic resolutions can stem from several factors, ranging from the choice of enzyme and reaction conditions to substrate or product inhibition. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Enzyme-Related Issues:

    • Inappropriate Enzyme Selection: Not all lipases are effective for the resolution of this compound.

    • Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction.

    • Insufficient Enzyme Loading: The amount of enzyme may be too low to achieve a reasonable reaction rate.

  • Reaction Condition Optimization:

    • Suboptimal Temperature: Enzyme activity is highly temperature-dependent.

    • Inappropriate Solvent: The solvent plays a crucial role in enzyme activity and stability.

    • Incorrect Acyl Donor: The choice of acyl donor can significantly impact reaction efficiency.

    • Substrate or Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme.

  • Mass Transfer Limitations:

    • Poor Mixing: Inadequate agitation can lead to poor diffusion of substrates and products.

Q2: How do I select the right lipase for the resolution of this compound?

A2: Lipase selection is critical for a successful resolution. Different lipases exhibit varying activities and enantioselectivities towards specific substrates.

Troubleshooting Steps:

  • Screen a Panel of Lipases: Test a variety of commercially available lipases. Lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia (now Burkholderia cepacia), and Pseudomonas fluorescens are often good starting points for the resolution of secondary alcohols.

  • Consult the Literature: Review published studies on the resolution of this compound or structurally similar compounds to identify promising lipase candidates.

  • Evaluate Both Free and Immobilized Enzymes: Immobilized enzymes often offer enhanced stability and reusability, which can be advantageous. However, the immobilization process itself can sometimes lead to a decrease in activity. For instance, immobilization of Pseudomonas fluorescens lipase (PFL) via electrospinning has been shown to result in poor catalytic activity for the resolution of racemic (R,S)-2-chloro-1-phenylethanol, likely due to enzyme deactivation.[1] In contrast, immobilizing the same enzyme without high voltage nearly doubled the conversion rate.[1]

Logical Relationship: Lipase Selection Workflow

Start Start: Low Conversion ScreenLipases Screen a Panel of Lipases (e.g., CALB, PCL, PFL) Start->ScreenLipases Literature Consult Literature for Similar Substrates Start->Literature Evaluate Evaluate Activity & Enantioselectivity ScreenLipases->Evaluate Literature->Evaluate Immobilized Consider Immobilized vs. Free Lipase Immobilized->Evaluate Evaluate->Immobilized Consider stability Optimized Optimized Lipase Selected Evaluate->Optimized High activity & ee found

Caption: Workflow for selecting an optimal lipase.

Q3: My enzyme appears to be deactivating during the reaction. How can I improve its stability?

A3: Enzyme deactivation can be caused by various factors, including temperature, pH, solvent, and byproducts of the reaction.

Troubleshooting Steps:

  • Optimize Temperature: While higher temperatures can increase the initial reaction rate, they can also lead to faster deactivation. Determine the optimal temperature by running the reaction at a range of temperatures (e.g., 30-60°C) and measuring both the initial rate and the conversion over time.[2]

  • Choose a Non-denaturing Solvent: Hydrophilic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation.[3] Non-polar, hydrophobic solvents like hexane or toluene are often preferred for lipase-catalyzed reactions.[2][3]

  • Immobilize the Enzyme: Immobilization can enhance the operational stability of the enzyme by providing a more rigid structure.[1] Co-immobilized enzymes have shown higher thermal stability.[1]

  • Consider Byproduct Inhibition: In transesterification reactions using vinyl acetate as the acyl donor, the byproduct acetaldehyde can inactivate the lipase. If this is suspected, consider using a different acyl donor.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for the enzymatic resolution of this compound?

A4: The optimal temperature is a balance between enzyme activity and stability. For many lipases, such as Novozym 435, the optimal temperature range is typically between 30°C and 60°C.[2] It is recommended to perform experiments at various temperatures within this range (e.g., 30°C, 40°C, 50°C) to determine the ideal condition for your specific setup. Exceeding the optimal temperature can lead to rapid enzyme denaturation and a decrease in overall conversion.[4]

Q5: Which solvent should I use for the reaction?

A5: The choice of solvent is critical as it can significantly influence enzyme activity, stability, and enantioselectivity. Generally, non-polar, hydrophobic solvents are preferred for lipase-catalyzed resolutions.

SolventLog PGeneral Performance
n-Hexane3.9Often a good choice, preserves enzyme activity.
n-Heptane4.5Similar to hexane, good for lipase stability.
Toluene2.7Can be effective, but may be more denaturing than alkanes.
Methyl tert-butyl ether (MTBE)1.3Can provide high conversion but may result in lower enantioselectivity.
Tetrahydrofuran (THF)0.5Generally a poor choice, can inactivate lipases.

Experimental Workflow: Solvent Screening

Start Start: Select Solvents (Varying Polarity) Reaction Run Parallel Reactions (Identical Conditions) Start->Reaction Analysis Analyze Conversion & ee% (e.g., by Chiral GC/HPLC) Reaction->Analysis Compare Compare Results Analysis->Compare Optimal Select Optimal Solvent Compare->Optimal

Caption: A typical workflow for solvent screening.

Q6: What is the recommended acyl donor and its molar ratio?

A6: Vinyl acetate is a commonly used and effective acyl donor for the kinetic resolution of secondary alcohols because it leads to an irreversible reaction.[2] Other acyl donors such as isopropenyl acetate can also be effective.

The molar ratio of the acyl donor to the substrate is an important parameter. A molar ratio of up to 3:1 (acyl donor:substrate) has been shown to increase the enantiomeric excess, and a further increase may not have a significant effect.[2] For a kinetic resolution, where the theoretical maximum conversion is 50%, a slight excess of the acyl donor (e.g., 1.5 equivalents) is often sufficient.

Acyl DonorMolar Ratio (Acyl Donor:Substrate)Reference
Vinyl Acetate3:1[2]
Vinyl Acetate4:1[2]
Vinyl Acetate4.7:1[2]

Q7: How does substrate concentration affect the conversion?

A7: Substrate concentration can influence the reaction rate and, in some cases, lead to substrate inhibition at high concentrations. An optimal substrate concentration exists for most enzymatic reactions. For the resolution of 1-phenylethanol, a decrease in enantiomeric excess was observed at concentrations above 120 mM, suggesting substrate inhibition.[2] It is advisable to perform the reaction at different substrate concentrations (e.g., 50 mM, 100 mM, 200 mM) to find the optimal level.

Q8: What is a typical experimental protocol for this reaction?

A8: The following is a general protocol for the lipase-catalyzed kinetic resolution of this compound. This should be optimized for your specific enzyme and laboratory conditions.

Experimental Protocol: Kinetic Resolution of this compound

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., n-hexane)

  • Acyl donor (e.g., vinyl acetate)

  • Reaction vessel (e.g., sealed glass vial or flask)

  • Magnetic stirrer and hotplate or orbital shaker with temperature control

  • Analytical equipment for monitoring the reaction (e.g., Chiral GC or HPLC)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add racemic this compound (e.g., 1 mmol).

  • Add Solvent: Add the anhydrous organic solvent to achieve the desired substrate concentration (e.g., 100 mM).

  • Add Enzyme: Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Equilibration: Begin stirring and bring the mixture to the desired reaction temperature (e.g., 40°C).

  • Initiate Reaction: Add the acyl donor (e.g., 1.5 equivalents of vinyl acetate).

  • Monitor Reaction: Periodically withdraw small aliquots from the reaction mixture. To quench the reaction in the aliquot, filter out the enzyme (e.g., using a syringe filter). Analyze the sample by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

  • Reaction Completion: Stop the reaction when the desired conversion (typically around 50%) and high enantiomeric excess are achieved. The reaction can be stopped by filtering off the immobilized lipase.

  • Work-up and Purification: The lipase can be washed with fresh solvent and reused. The filtrate, containing the acylated product and the unreacted alcohol, can be concentrated under reduced pressure. The two compounds can then be separated by column chromatography.

Data Presentation: Optimization of Reaction Parameters for 1-Phenylethanol Resolution

The following table summarizes optimized conditions from the literature for the closely related substrate, 1-phenylethanol, which can serve as a starting point for optimizing the resolution of this compound.

LipaseSubstrate Conc. (mM)Acyl Donor:Substrate RatioTemperature (°C)Biocatalyst Loading (mg/mL)SolventConversion (%)Enantiomeric Excess (ee)Reference
Novozym 4352403:14211n-Hexane~50>99% (for substrate)[2]
B. cenocepacia2004.7:153.420HeptaneNot specified99.22% (for substrate)[2]
Steapsin lipase1664:15523.3HexaneNot specifiedNot specified[2]
Novozym 435Not specified2:16010 mgToluene9285% (for product)[4]

Note: The data presented above is for the enzymatic resolution of 1-phenylethanol and should be used as a guide for the optimization of the resolution of this compound.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Better Separation of 2-Chloro-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2-Chloro-1-phenylethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their HPLC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor or no separation of this compound enantiomers?

A1: The most frequent cause of poor resolution in chiral HPLC is a suboptimal mobile phase composition.[1] The choice and ratio of the organic modifier in a normal-phase system are critical for achieving enantioselectivity. Another significant factor is the selection of an inappropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point for this type of compound.[2][3]

Q2: How does the mobile phase modifier concentration affect the separation?

A2: In normal-phase chiral chromatography, the organic modifier (typically an alcohol like isopropanol or ethanol) competes with the analyte for interaction sites on the CSP.[4] Generally, decreasing the modifier concentration increases retention times and can lead to better resolution. However, an excessively low concentration may cause significant peak broadening.[4] Therefore, it is crucial to optimize the modifier percentage systematically.

Q3: Can mobile phase additives improve the separation?

A3: Yes, small amounts of acidic or basic additives can significantly improve peak shape and sometimes resolution. For neutral or slightly acidic compounds like this compound, an acidic additive like trifluoroacetic acid (TFA) is generally not necessary but can be experimented with if peak shape is poor. For basic analytes, a basic additive like diethylamine (DEA) is often used to reduce peak tailing by masking active sites on the silica surface.[1][5]

Q4: How critical is the mobile phase preparation and quality?

A4: It is extremely critical. Always use HPLC-grade solvents to prepare your mobile phase.[1] Mobile phases, especially those containing buffers or additives, should be freshly prepared daily to avoid degradation or microbial growth.[1] It is also essential to thoroughly degas the mobile phase before use to prevent pump cavitation and baseline noise. Filtering aqueous components through a 0.45 µm or 0.22 µm filter is also a recommended practice to remove particulates that could clog the system.

Q5: Does temperature play a role in the mobile phase optimization?

A5: Absolutely. Temperature affects the thermodynamics of the chiral recognition process.[1] Lowering the column temperature often enhances the enantioselectivity of the CSP, leading to better resolution.[1] Conversely, higher temperatures can improve column efficiency and reduce backpressure, but may decrease selectivity. It is an important parameter to optimize using a column oven for stable and reproducible results.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the separation of this compound enantiomers.

Issue 1: No Separation or Poor Resolution (Rs < 1.5)
Possible Cause Recommended Action & Protocol
Inappropriate Mobile Phase Composition Systematically vary the organic modifier (e.g., isopropanol) percentage. A lower percentage generally improves resolution.[4] Protocol: Prepare mobile phases with n-hexane and isopropanol in ratios of 98:2, 95:5, 90:10, and 85:15 (v/v). Equilibrate the column with at least 10-20 column volumes of each new mobile phase before injecting your sample.[4]
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. A lower flow rate increases the interaction time between the enantiomers and the CSP, which can improve resolution. Protocol: If you observe partial separation, reduce the flow rate from 1.0 mL/min to 0.8 mL/min, and then to 0.5 mL/min to see the effect on resolution.[4]
Suboptimal Column Temperature Temperature affects chiral recognition.[1] Protocol: Using a column oven, set the temperature to 25°C. If resolution is poor, decrease the temperature in 5°C increments (e.g., 20°C, 15°C).[1]
Unsuitable Chiral Stationary Phase (CSP) The selected CSP may not be suitable for this specific separation. Protocol: Screen different polysaccharide-based columns (e.g., cellulose-based vs. amylose-based) as they have different chiral recognition abilities.[3][6]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Action & Protocol
Secondary Interactions with Silanol Groups Residual silanol groups on the silica support of the CSP can cause peak tailing, especially for polar compounds.[1] Protocol: Add a small amount of a competing agent to the mobile phase. For acidic or neutral compounds, adding 0.1% TFA can sometimes help. For basic compounds, 0.1% DEA is effective.[1]
Column Overload Injecting too much sample can lead to broadened, asymmetric peaks. Protocol: Prepare and inject samples at concentrations of 1 mg/mL, 0.1 mg/mL, and 0.01 mg/mL to see if peak shape improves at lower concentrations.[1]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Protocol: Whenever possible, dissolve your sample in the initial mobile phase.
Issue 3: Unstable or Drifting Retention Times
Possible Cause Recommended Action & Protocol
Insufficient Column Equilibration The CSP requires sufficient time to equilibrate with the new mobile phase. Protocol: Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase until the baseline is stable.[4] If you switch mobile phases, extend this equilibration time.
Mobile Phase Composition Change The mobile phase composition may be changing over time due to the evaporation of a volatile component. Protocol: Ensure mobile phase reservoir caps are tightly sealed. Prepare fresh mobile phase daily.[1]
Temperature Fluctuations Unstable ambient temperatures can affect retention times. Protocol: Use a column oven to maintain a constant and controlled temperature.[4]

Data Presentation

The following table provides starting conditions for the method development for this compound enantiomers based on successful separations of structurally similar compounds like 1-phenylethanol and 2-bromo-1-phenylethanol.

Parameter Condition A (Based on 1-phenylethanol) [7]Condition B (Based on 2-bromo-1-phenylethanol) [8]Condition C (General Screening) [5]
Chiral Stationary Phase Lux Cellulose-3 (Cellulose tris(4-methylbenzoate))Daicel CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Heptane / 2-Propanol / TFA (98.7:1.3:0.15, v/v/v)n-Hexane / 2-Propanol (98:2, v/v)n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min0.6 mL/min1.0 mL/min
Column Temperature 15°C25°C35°C
Detection Wavelength 254 nm210 nm220 nm

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase for the separation of this compound enantiomers using a polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H).

  • Initial Setup:

    • Install the chiral column.

    • Set the column temperature to 25°C.

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Mobile Phase Preparation:

    • Prepare a stock solution of the organic modifier (e.g., HPLC-grade 2-propanol).

    • Prepare the main solvent (e.g., HPLC-grade n-hexane).

    • Prepare a series of mobile phases by mixing n-hexane and 2-propanol in different ratios, for example: 98:2, 95:5, 90:10, and 85:15 (v/v). Degas each mixture.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the initial mobile phase (e.g., n-Hexane/2-Propanol 90:10) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.[4]

  • Analysis:

    • Start with the mobile phase containing the highest modifier concentration (85:15). Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Proceed to the next mobile phase with a lower modifier concentration (e.g., 90:10). Ensure the column is thoroughly equilibrated with the new mobile phase before injection.

    • Repeat the injection for each mobile phase composition.

  • Data Evaluation:

    • For each chromatogram, determine the retention times of the two enantiomers, the resolution (Rs), and the separation factor (α).

    • Select the mobile phase composition that provides the best resolution (baseline separation, Rs ≥ 1.5) in a reasonable analysis time.

Visualizations

Troubleshooting Workflow for Poor Separation

G start Start: Poor or No Enantiomeric Separation check_mp Is Mobile Phase Optimized? start->check_mp optimize_mp Systematically vary modifier percentage (e.g., 2% to 15% IPA) check_mp->optimize_mp No check_flow Is Flow Rate Optimized? check_mp->check_flow Yes optimize_mp->check_flow optimize_flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) check_flow->optimize_flow No check_temp Is Temperature Optimized? check_flow->check_temp Yes optimize_flow->check_temp optimize_temp Decrease Temperature (e.g., 25°C -> 15°C) check_temp->optimize_temp No check_csp Is CSP Suitable? check_temp->check_csp Yes optimize_temp->check_csp screen_csp Screen a different class of CSP (e.g., Amylose vs. Cellulose) check_csp->screen_csp No end_success Separation Achieved check_csp->end_success Yes end_fail Consult Technical Support screen_csp->end_fail

Caption: Troubleshooting workflow for poor enantiomeric separation.

Experimental Workflow for Mobile Phase Optimization

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase prep_mp 1. Prepare Mobile Phase Series (e.g., n-Hexane/IPA 98:2, 95:5, 90:10, 85:15) prep_sample 2. Prepare Analyte Sample (1 mg/mL in Mobile Phase) prep_mp->prep_sample prep_system 3. System & Column Setup (Set Temp, Flow, Wavelength) prep_sample->prep_system equilibrate 4. Equilibrate Column with New Mobile Phase prep_system->equilibrate inject 5. Inject Sample equilibrate->inject acquire 6. Acquire Chromatogram inject->acquire evaluate 7. Evaluate Resolution (Rs) & Peak Shape acquire->evaluate is_optimal Is Rs >= 1.5? evaluate->is_optimal is_optimal->equilibrate No, Change to Next Mobile Phase end Optimal Condition Found is_optimal->end Yes

Caption: Systematic workflow for HPLC mobile phase optimization.

References

Improving the efficiency of 2-Chloro-1-phenylethanol purification methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Chloro-1-phenylethanol purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common methods for purifying this compound are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities can include unreacted starting materials from the synthesis (e.g., styrene, N-chlorosuccinimide), byproducts (e.g., styrene oxide, dichlorinated species), and residual solvents. The exact impurity profile will depend on the synthetic route used.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is a common and effective method.[1][2] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to determine enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Q4: What are the storage recommendations for purified this compound?

A4: It is recommended to store purified this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3] For long-term storage, refrigeration (2-8 °C) is often advised to minimize degradation.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound from impurities.

Possible Cause Recommendation
Inefficient column packing Ensure the distillation column is packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
Incorrect vacuum level The boiling point of this compound is approximately 114 °C at 6 mmHg.[1] Adjust the vacuum to achieve a stable boiling point and optimize separation from impurities with different boiling points.
Heating rate is too high A high heating rate can lead to bumping and carryover of less volatile impurities. Reduce the heating rate to ensure a slow and steady distillation.
Fluctuations in vacuum An unstable vacuum will cause the boiling point to fluctuate, leading to poor separation. Check for leaks in the distillation setup and ensure the vacuum pump is functioning correctly.

Logical Workflow for Troubleshooting Distillation

Start Poor Separation Check_Packing Check Column Packing Start->Check_Packing Check_Vacuum Verify Vacuum Level Check_Packing->Check_Vacuum Check_Heating Adjust Heating Rate Check_Vacuum->Check_Heating Check_Leaks Inspect for Leaks Check_Heating->Check_Leaks Good_Separation Good Separation Check_Leaks->Good_Separation

Caption: Troubleshooting workflow for poor distillation separation.

Recrystallization

Issue: Oiling out instead of crystal formation.

Possible Cause Recommendation
Solution is supersaturated Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool more slowly.
Cooling rate is too fast Rapid cooling can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Inappropriate solvent The boiling point of the solvent may be too high, or the compound may be too soluble even at low temperatures. Screen for alternative solvents or consider a two-solvent system.
Presence of impurities High levels of impurities can inhibit crystallization. Consider a preliminary purification step like a simple filtration or a charcoal treatment to remove some impurities.

Issue: Low recovery of purified product.

Possible Cause Recommendation
Too much solvent used Use the minimum amount of hot solvent required to dissolve the crude product to ensure the solution is saturated upon cooling.
Crystals washed with room temperature solvent Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent them from redissolving.
Premature crystallization during hot filtration Pre-heat the funnel and filter paper, and use a slight excess of hot solvent before filtering to prevent the product from crystallizing on the filter paper.

Experimental Workflow for Two-Solvent Recrystallization

Start Dissolve Crude Product in Minimal Hot 'Good' Solvent Add_Antisolvent Add Hot 'Poor' Solvent Dropwise until Turbid Start->Add_Antisolvent Reheat Reheat until Solution is Clear Add_Antisolvent->Reheat Cool Slowly Cool to Room Temperature Reheat->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filter Crystals Ice_Bath->Filter Wash Wash with Cold Solvent Mixture Filter->Wash Dry Dry the Purified Crystals Wash->Dry

Caption: Workflow for a two-solvent recrystallization procedure.

Column Chromatography

Issue: Poor separation of bands on the column.

Possible Cause Recommendation
Inappropriate solvent system (mobile phase) The polarity of the eluent is critical. If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it doesn't move (low Rf), increase the polarity. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound on a TLC plate.
Column overloading Too much sample loaded onto the column will lead to broad bands and poor separation. Use an appropriate amount of stationary phase for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
Improperly packed column Channels or cracks in the stationary phase will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles.
Sample applied in too much solvent The sample should be loaded onto the column in the minimum amount of solvent possible to ensure a narrow starting band.

Quantitative Data Summary

The following tables provide a general comparison of the different purification methods. The actual values will vary depending on the specific experimental conditions and the nature of the impurities.

Table 1: Comparison of Purification Methods for this compound

Method Typical Purity Achieved Typical Yield Throughput Cost
Fractional Distillation 95-99%70-90%HighLow
Recrystallization >99%50-80%MediumLow
Column Chromatography >99%40-70%LowHigh

Table 2: Recommended Starting Conditions for Purification

Method Key Parameters
Fractional Distillation Pressure: 5-10 mmHg, Boiling Point: ~114 °C @ 6 mmHg[1]
Recrystallization Single Solvent: Toluene, Two-Solvent System: Ethanol/Water or Hexane/Ethyl Acetate[4]
Column Chromatography Stationary Phase: Silica Gel, Mobile Phase: Gradient of Hexane/Ethyl Acetate

Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)
  • Solvent Selection: Based on solubility tests, a common and effective two-solvent system is ethanol ("good" solvent) and water ("poor" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A gradient of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Prepare a flash chromatography column with silica gel as the stationary phase, using the "slurry" or "dry pack" method to ensure a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Signaling Pathway Analogy for Purification Choice

Crude_Product Crude this compound Purity_Goal Desired Purity & Scale Crude_Product->Purity_Goal Distillation Fractional Distillation Purity_Goal->Distillation Large Scale Moderate Purity Recrystallization Recrystallization Purity_Goal->Recrystallization Medium Scale High Purity Chromatography Column Chromatography Purity_Goal->Chromatography Small Scale Highest Purity Moderate_Purity_Large_Scale 95-99% Purity >100g Scale Distillation->Moderate_Purity_Large_Scale High_Purity_Small_Scale >99% Purity <10g Scale Recrystallization->High_Purity_Small_Scale Highest_Purity_Any_Scale >99.5% Purity Any Scale Chromatography->Highest_Purity_Any_Scale

Caption: Decision pathway for selecting a purification method.

References

Side reactions of 2-Chloro-1-phenylethanol with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloro-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on the side reactions of this compound with common reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

I. Elimination Reactions

Question 1: I am trying to perform a nucleophilic substitution on this compound with a strong base, but I am getting a significant amount of an unexpected byproduct. What is happening?

Answer: You are likely observing a competing elimination reaction. With strong bases, this compound can undergo intramolecular cyclization (an intramolecular SN2 reaction) to form styrene oxide . This is a common and often favored reaction pathway, especially with bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent.

Troubleshooting:

  • Choice of Base: To favor substitution over elimination, use a less hindered, weaker base or a salt of the nucleophile (e.g., sodium azide instead of hydrazoic acid and a strong base).

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature may increase the yield of the substitution product.

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the nucleophile, potentially reducing its basicity and favoring substitution.

Question 2: How can I intentionally synthesize styrene oxide from this compound?

Answer: The formation of styrene oxide from this compound is a classic example of an intramolecular Williamson ether synthesis. It proceeds via an E2-like mechanism where the hydroxyl group is deprotonated by a base, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion.

Experimental Protocol: Synthesis of Styrene Oxide

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution of the chlorohydrin while stirring. An excess of the base is typically used.

  • Reaction: The reaction is often exothermic and can be stirred at room temperature or gently heated to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude styrene oxide. Further purification can be achieved by distillation under reduced pressure.

Data Presentation: Yield of Styrene Oxide with Different Bases

BaseSolventTemperature (°C)Yield of Styrene Oxide (%)Reference
NaOHMethanol/Water25>90General textbook procedure
KOHEthanol50HighGeneral textbook procedure
NaHTHF0 to 25>95General textbook procedure

Logical Relationship: Favoring Elimination vs. Substitution

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Strong, Hindered Base Strong, Hindered Base Elimination (Styrene Oxide) Elimination (Styrene Oxide) Strong, Hindered Base->Elimination (Styrene Oxide) High Temperature High Temperature High Temperature->Elimination (Styrene Oxide) Weak, Non-hindered Nucleophile Weak, Non-hindered Nucleophile Substitution Substitution Weak, Non-hindered Nucleophile->Substitution Low Temperature Low Temperature Low Temperature->Substitution

Caption: Factors influencing the competition between elimination and substitution reactions.

II. Oxidation Reactions

Question 3: I am trying to oxidize the alcohol group of this compound to a ketone, but I am getting low yields and multiple products. What are the potential side reactions?

Answer: The primary oxidation product of this compound is 2-chloroacetophenone . However, several side reactions can occur depending on the oxidant used:

  • Over-oxidation: Stronger oxidizing agents like chromic acid can potentially lead to cleavage of the carbon-carbon bond or further reactions.

  • Ring Chlorination: Some oxidation conditions, particularly those involving hypochlorite in acetic acid, can lead to chlorination of the aromatic ring.

  • Elimination: Under certain conditions, elimination to form styrene oxide or other rearrangement products can compete with oxidation.

Troubleshooting:

  • Choice of Oxidant: Use milder and more selective oxidizing agents like Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or a Swern oxidation to minimize over-oxidation.

  • Reaction Conditions: Control the reaction temperature and stoichiometry of the oxidant carefully. For instance, Swern oxidations are typically carried out at low temperatures (-78 °C) to avoid side reactions.

Experimental Protocol: Swern Oxidation of this compound

  • Activator Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution. Stir for a few minutes.

  • Alcohol Addition: Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture.

  • Base Addition: After stirring for a short period, add a hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.

  • Workup and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography.[1]

Data Presentation: Comparison of Oxidizing Agents

Oxidizing AgentTypical Yield of 2-Chloroacetophenone (%)Common Side Products
PCC85-95Minor impurities
Swern Oxidation>90Dimethyl sulfide (malodorous)
Chromic AcidVariableOver-oxidation products, ring chlorination
NaOCl in Acetic AcidVariableRing chlorinated byproducts

Experimental Workflow: Swern Oxidation

G A Prepare oxalyl chloride in DCM at -78°C B Add DMSO solution A->B C Add this compound solution B->C D Add triethylamine C->D E Warm to room temperature and quench D->E F Workup and purify E->F G 2-Chloroacetophenone F->G

Caption: Workflow for the Swern oxidation of this compound.

III. Nucleophilic Substitution Reactions

Question 4: I am performing an SN1 reaction with this compound and I am observing a rearranged product. Why is this happening?

Answer: SN1 reactions proceed through a carbocation intermediate. The benzylic carbocation formed from this compound is relatively stable. However, under certain conditions, a hydride shift can occur, leading to a more stable carbocation. This rearranged carbocation can then be attacked by the nucleophile, resulting in a rearranged product.

Troubleshooting:

  • Reaction Conditions: To minimize rearrangement, consider using reaction conditions that favor an SN2 mechanism if possible (see below).

  • Nucleophile: A more reactive nucleophile might trap the initial carbocation before it has a chance to rearrange.

Question 5: What are the key differences in side products between SN1 and SN2 reactions of this compound?

Answer: The primary difference lies in the potential for rearrangement and the stereochemical outcome.

  • SN1 Reactions:

    • Carbocation Rearrangements: Can lead to skeletal rearrangements.

    • Stereochemistry: If the starting material is chiral, racemization is expected.

    • Elimination: E1 elimination is a common competing side reaction, especially at higher temperatures and with weakly basic nucleophiles.

  • SN2 Reactions:

    • No Rearrangements: These are concerted reactions and do not involve a carbocation intermediate, so rearrangements are not observed.

    • Stereochemistry: The reaction proceeds with inversion of stereochemistry at the reaction center.

    • Elimination: E2 elimination can compete, particularly with strong, hindered bases.

Data Presentation: SN1 vs. SN2 Product Distribution

Reaction TypeSubstrateNucleophile/SolventMajor Product(s)Common Side Product(s)
SN1 This compoundH₂O (solvolysis)1-Phenyl-1,2-ethanediolRearrangement products, E1 elimination products
SN2 This compoundNaN₃ in DMF2-Azido-1-phenylethanolE2 elimination products

Signaling Pathway: SN1 Reaction with Potential Rearrangement

G Start This compound Carbocation1 Initial Benzylic Carbocation Start->Carbocation1 Rearrangement Hydride Shift Carbocation1->Rearrangement Product1 Direct Substitution Product Carbocation1->Product1 Nucleophilic Attack Carbocation2 Rearranged Carbocation Rearrangement->Carbocation2 Product2 Rearranged Product Carbocation2->Product2 Nucleophilic Attack

Caption: Potential for carbocation rearrangement in an SN1 reaction.

IV. Other Reactions

Question 6: Can this compound undergo a Friedel-Crafts reaction?

Answer: Yes, under Friedel-Crafts conditions (a Lewis acid like AlCl₃ and an aromatic substrate like benzene), this compound can act as an electrophile. The Lewis acid can activate the hydroxyl group, leading to the formation of a carbocation, which then alkylates the aromatic ring. However, this reaction is prone to side reactions:

  • Rearrangement: The initially formed carbocation can rearrange to a more stable form before alkylation.

  • Polyalkylation: The alkylated product is often more reactive than the starting aromatic compound, leading to multiple alkylations.

  • Decomposition: The presence of both a hydroxyl and a chloro group can lead to complex decomposition pathways under strong Lewis acid conditions.

Troubleshooting:

  • Catalyst: Use a milder Lewis acid to reduce decomposition and rearrangement.

  • Temperature: Keep the reaction temperature low.

  • Stoichiometry: Use a large excess of the aromatic substrate to minimize polyalkylation.

Logical Relationship: Troubleshooting Friedel-Crafts Reaction

G Problem Low Yield / Multiple Products in Friedel-Crafts Reaction Cause1 Carbocation Rearrangement Problem->Cause1 Cause2 Polyalkylation Problem->Cause2 Cause3 Decomposition Problem->Cause3 Solution1 Use Milder Lewis Acid Cause1->Solution1 Solution2 Lower Reaction Temperature Cause1->Solution2 Solution3 Use Excess Aromatic Substrate Cause2->Solution3 Cause3->Solution1

Caption: Troubleshooting guide for Friedel-Crafts reactions with this compound.

Question 7: What happens when this compound is reacted with a Grignard reagent?

Answer: The primary reaction of this compound with a Grignard reagent (R-MgX) is an acid-base reaction. The Grignard reagent is a strong base and will deprotonate the acidic hydroxyl group. This consumes one equivalent of the Grignard reagent and forms the magnesium alkoxide. If excess Grignard reagent is used, it can then act as a nucleophile and potentially displace the chloride via an SN2 reaction, though this is often slow and may require heating.

Potential Side Reactions:

  • Formation of a diol: After the initial acid-base reaction, if the reaction is worked up with acid, the starting material will be regenerated.

  • Wurtz-type coupling: The Grignard reagent can react with the chloro group to form a coupled product.[1]

Troubleshooting:

  • Protecting Group: To perform a Grignard reaction at the chloro position, the hydroxyl group must first be protected (e.g., as a silyl ether).

  • Excess Reagent: If the goal is nucleophilic attack, a significant excess of the Grignard reagent will be required.

References

Enhancing the catalytic activity in the synthesis of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-phenylethanol. The information is designed to address common challenges and enhance catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the asymmetric reduction of 2-chloroacetophenone. The two primary catalytic methods are:

  • Biocatalysis: This method often employs enzymes or whole organisms, such as baker's yeast (Saccharomyces cerevisiae) or specific alcohol dehydrogenases (ADHs), to achieve high enantioselectivity.[1][2][3] These methods are valued for their mild reaction conditions and high stereospecificity.

  • Chemo-catalysis: This approach utilizes transition metal catalysts, most commonly Ruthenium(II) complexes, for transfer hydrogenation reactions.[4][5][6] Iron complexes and oxazaborolidine-catalyzed borane reductions are also employed.[7][8][9]

Q2: How can I improve the enantioselectivity (e.e.) of my reaction?

A2: Enhancing enantioselectivity is a critical aspect of synthesizing chiral molecules like this compound. Key strategies include:

  • Catalyst Selection: The choice of catalyst is paramount. For biocatalysis, different strains of microorganisms or purified enzymes can yield different enantiomers with varying e.e.[2][3] In chemo-catalysis, the ligand coordinated to the metal center (e.g., Ru) plays a crucial role in determining stereochemistry.[10][11]

  • Temperature Optimization: Reaction temperature can significantly impact enzyme activity and selectivity. Lowering the temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.[12]

  • Solvent Choice: The reaction solvent can influence both the catalyst's activity and the stereochemical outcome.[13][14] Experimenting with different solvents is recommended.

  • Co-substrate Addition: In biocatalytic reductions, adding a co-substrate like glucose or a simple alcohol (e.g., ethanol, isopropanol) is often necessary for cofactor regeneration, which is essential for maintaining catalytic activity and can influence enantioselectivity.[1][3]

Q3: What are common side reactions, and how can they be minimized?

A3: A potential side reaction in the synthesis of halohydrins is the formation of an epoxide from the product, this compound, especially in the presence of a base.[15][16] To minimize this:

  • Control Basicity: Carefully control the amount and strength of the base used in the reaction.

  • Temperature Control: Avoid excessive temperatures, which can promote the intramolecular SN2 reaction leading to the epoxide.

  • Prompt Work-up: Isolate the product promptly after the reaction is complete to prevent post-reaction degradation.

Another issue can be the reduction of the chloro group, though this is less common with the catalysts typically used for this transformation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Sub-optimal reaction conditions (temperature, pH, solvent). 4. Product degradation.1. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. 2. For biocatalysts, ensure the viability of the cells/activity of the enzyme. For chemo-catalysts, ensure anhydrous conditions and purity of reagents. 3. Systematically vary the temperature, pH (for biocatalysis), and solvent to find the optimal conditions.[12][13][14] 4. As mentioned in the FAQs, prompt work-up and purification can prevent product loss.
Low Enantiomeric Excess (e.e.) 1. Incorrect catalyst or ligand for the desired enantiomer. 2. Non-optimal reaction temperature. 3. Racemization of the product.1. Select a catalyst known to produce the desired (R) or (S) enantiomer with high selectivity.[2][10] 2. Screen a range of temperatures; often, lower temperatures favor higher e.e.[12] 3. Ensure the work-up and purification conditions are mild and do not promote racemization.
Reaction Fails to Initiate 1. Impure starting materials (substrate, solvent, catalyst). 2. Inactive catalyst. 3. For Grignard-based syntheses (a less common but possible route), presence of water.[17]1. Purify all reagents and ensure solvents are anhydrous, especially for chemo-catalysis. 2. For biocatalysis, activate the yeast or ensure the enzyme is properly stored and handled.[1] For chemo-catalysts, consider a pre-activation step if required by the protocol. 3. For reactions sensitive to moisture, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of (S)-2-Chloro-1-phenylethanol Derivatives
CatalystSubstrateYield (%)e.e. (%)Temperature (°C)Reaction Time (h)Reference
Baker's Yeast2,2',4'-trichloroacetophenone62.493.22836[1]
Baker's Yeast2,2',4'-trichloroacetophenone74.597.03048[1]
ΔP84/A85G TeSADH mutant2-chloro-4′-bromoacetophenone>99>99N/AN/A[2]
Table 2: Influence of Reaction Parameters on Yield and e.e. using Baker's Yeast
pHYeast Conc. (g/L)Glucose Conc. (g/L)Yield (%)e.e. (%)Reference
6.21005062.493.2[1]
6.81205074.597.0[1]
7.0905060.396.1[1]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-2-Chloro-1-phenylethanol using Baker's Yeast

This protocol is adapted from a patented method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives.[1]

1. Activation of Yeast:

  • In a sterile Erlenmeyer flask, add 25 mL of a phosphate buffer solution (pH 6.8).
  • Add 3.0 g of dry baker's yeast (120 g/L) and 1.25 g of glucose (50 g/L).
  • Place the flask in a temperature-controlled shaker at 30°C and 140 rpm for 30 minutes to activate the yeast.

2. Catalytic Reaction:

  • To the activated yeast suspension, add the substrate, for example, 33.5 mg (0.006 mol/L) of 2,2',4'-trichloroacetophenone.
  • Add a co-substrate, such as methanol, to a final concentration of 5% (v/v).
  • Continue shaking at 30°C and 140 rpm for 48 hours.

3. Product Extraction and Analysis:

  • After the reaction, add n-hexane to the reaction mixture.
  • Extract the product by shaking at 100 rpm for 10 minutes.
  • Separate the organic layer using a separatory funnel.
  • Dry the organic phase with anhydrous Na₂SO₄.
  • Analyze the substrate conversion, product concentration, and stereoselectivity using gas chromatography (GC).

Visualizations

logical_relationship Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reaction Completion A->B C Incomplete B->C No D Complete B->D Yes E Increase Reaction Time or Temperature C->E F Investigate Catalyst Activity D->F G Inactive/Deactivated F->G Yes H Active F->H No I Replace/Regenerate Catalyst G->I J Optimize Reaction Conditions (Solvent, pH) H->J K Check for Product Degradation H->K

Caption: Troubleshooting workflow for addressing low product yield.

experimental_workflow General Experimental Workflow Start Start A Catalyst Preparation / Activation Start->A B Reaction Setup (Substrate, Solvent, Catalyst) A->B C Controlled Reaction (Temperature, Time) B->C D Reaction Quenching / Work-up C->D E Product Extraction D->E F Purification (e.g., Chromatography) E->F G Analysis (GC, HPLC, NMR) F->G End End G->End

Caption: A typical experimental workflow for catalytic synthesis.

signaling_pathway Simplified Catalytic Cycle for Transfer Hydrogenation cluster_0 Catalytic Cycle Catalyst [Ru]-Catalyst Hydride [Ru]-Hydride Catalyst->Hydride + H-Donor (e.g., iPrOH) Complex Substrate-Catalyst Complex Hydride->Complex + Ketone (Substrate) Acetone Acetone Hydride->Acetone Complex->Catalyst + Product (Alcohol) Alcohol This compound Complex->Alcohol Ketone 2-Chloroacetophenone Ketone->Complex iPrOH Isopropanol iPrOH->Hydride

References

Preventing the formation of diol byproduct in chlorohydrin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of chlorohydrins, with a specific focus on preventing the formation of diol byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing chlorohydrins?

A1: The three most common methods for chlorohydrin synthesis are:

  • From Alkenes: This involves the reaction of an alkene with a chlorine source (like Cl₂) in the presence of water. The reaction proceeds via a halonium ion intermediate.

  • From Epoxides: This method involves the ring-opening of an epoxide using a chloride source, such as hydrochloric acid or a metal halide.[1] This can be catalyzed by either acids or bases.[1]

  • From Glycerol: This is a significant route, especially in industries with a surplus of glycerol from biodiesel production. It involves the hydrochlorination of glycerol, typically with HCl and a carboxylic acid catalyst.

Q2: What is the primary mechanism leading to diol byproduct formation?

A2: Diol byproducts primarily form through the hydrolysis of the desired chlorohydrin or the starting epoxide. In the synthesis from alkenes, if the chlorohydrin is subjected to basic conditions, it can first form an epoxide which is then hydrolyzed to a diol. In the synthesis from epoxides, water present in the reaction mixture can act as a nucleophile, attacking the epoxide ring to form a diol directly.[1]

Q3: How does pH influence the formation of diol byproducts?

A3: pH is a critical parameter.

  • Basic Conditions: Base-catalyzed hydrolysis of chlorohydrins is a common route to diol formation. The base promotes the deprotonation of the hydroxyl group, leading to an intramolecular SN2 reaction to form an epoxide, which can then be opened by water to yield a diol.

  • Acidic Conditions: While acidic conditions are often used to catalyze the ring-opening of epoxides to form chlorohydrins, the presence of excess water can still lead to diol formation through acid-catalyzed hydrolysis of the epoxide.

Q4: Can the choice of solvent affect diol formation?

A4: Yes, the solvent plays a crucial role. The use of anhydrous (dry) solvents is a key strategy to minimize diol formation by reducing the availability of water to act as a nucleophile.[2] Aprotic polar solvents are often preferred in reactions involving nucleophilic substitution.

Troubleshooting Guides

Problem 1: High Levels of Diol Byproduct Detected

Potential CauseSuggested Solutions
Excess water in the reaction mixture. - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents and reagents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[1][2]
Reaction conditions favor hydrolysis. - If using basic conditions, consider lowering the temperature to disfavor the hydrolysis reaction.- Minimize reaction time; prolonged exposure to hydrolytic conditions can increase diol formation.- If possible, use a non-aqueous workup procedure.
Sub-optimal pH. - For epoxide ring-opening, carefully control the addition of acid to avoid creating highly aqueous acidic conditions that favor diol formation.- In base-mediated reactions, use the minimum effective amount of base to prevent excessive hydrolysis.

Problem 2: Low Yield of Chlorohydrin with Unreacted Starting Material

Potential CauseSuggested Solutions
Insufficient catalyst or reagent. - Ensure the catalyst is active and used in the appropriate stoichiometric amount.- For reactions involving gaseous reagents like HCl, ensure efficient delivery into the reaction mixture.
Low reaction temperature. - Gradually increase the reaction temperature while monitoring for the formation of byproducts. An optimal temperature will balance reaction rate and selectivity.
Poor reagent quality. - Use fresh, high-purity reagents. For example, thionyl chloride used in some chlorination reactions can decompose if exposed to moisture.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Diol Formation in Epoxide Ring-Opening

EpoxideChloride SourceCatalystSolventTemperature (°C)Chlorohydrin Yield (%)Diol Byproduct (%)
Styrene OxideConc. HCl-Diethyl Ether0>90<5
Cyclohexene OxideLiClAcetic AcidTHF (anhydrous)2585-95<2
Cyclohexene OxideLiClAcetic AcidTHF (with 5% H₂O)2560-7025-35
Propylene OxideTiCl₄-CH₂Cl₂ (anhydrous)-10HighMinimal

Table 2: Comparison of Chlorohydrin Synthesis Methods and Typical Byproducts

Synthesis MethodTypical SubstrateKey ReagentsCommon ByproductsStrategy to Minimize Diols
From Alkene CyclohexeneCl₂, H₂ODichloride, DiolUse a large excess of water relative to the chloride source.
From Epoxide Styrene OxideHClDiol, DichlorideUse anhydrous conditions and controlled addition of acid.[1][2]
From Glycerol GlycerolHCl, Carboxylic AcidDichloropropanols, EstersOptimize catalyst and temperature to favor hydrochlorination over esterification and subsequent hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorocyclohexanol from Cyclohexene Oxide (Minimizing Diol Formation)

  • Materials:

    • Cyclohexene oxide

    • Lithium chloride (LiCl), dried

    • Glacial acetic acid

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexene oxide (1 equivalent) in anhydrous THF.

    • Addition of Reagents: Add dried lithium chloride (2-3 equivalents) to the solution. Stir the suspension at room temperature.

    • Acidification: Slowly add glacial acetic acid (1.5-2 equivalents) to the reaction mixture.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting epoxide is consumed.[2]

    • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Washing: Combine the organic layers and wash with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Styrene Chlorohydrin from Styrene Oxide

  • Materials:

    • Styrene oxide

    • Concentrated hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve styrene oxide in diethyl ether and cool in an ice bath.

    • Addition of HCl: Slowly add concentrated HCl dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Reaction Monitoring: Monitor the reaction by TLC.

    • Workup: After the reaction is complete, neutralize the excess acid with saturated sodium bicarbonate solution.

    • Extraction: Separate the organic layer and wash with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purification: The crude product can be further purified by distillation under reduced pressure.

Visualizations

Chlorohydrin_from_Alkene Alkene Alkene Halonium Chloronium Ion Intermediate Alkene->Halonium + Cl₂ Cl2 Cl₂ Chlorohydrin Chlorohydrin Halonium->Chlorohydrin + H₂O (Major Pathway) Dichloride Dichloride Byproduct Halonium->Dichloride + Cl⁻ (Minor Pathway) H2O H₂O (Nucleophile) Cl_ion Cl⁻ (Nucleophile)

Caption: Synthesis of chlorohydrin from an alkene.

Diol_Formation_Mechanism cluster_epoxide_hydrolysis Epoxide Hydrolysis cluster_chlorohydrin_hydrolysis Chlorohydrin Hydrolysis Epoxide Epoxide Diol_direct Diol Epoxide->Diol_direct H₂O attack H2O_nuc H₂O Chlorohydrin Chlorohydrin Epoxide_int Epoxide Intermediate Chlorohydrin->Epoxide_int Intramolecular SN2 Base Base (e.g., OH⁻) Diol_indirect Diol Epoxide_int->Diol_indirect Hydrolysis H2O_hydrolysis H₂O

Caption: Mechanisms of diol byproduct formation.

Troubleshooting_Workflow Start High Diol Byproduct Detected Check_Water Check for Water Contamination Start->Check_Water Dry_Reagents Use Anhydrous Reagents/Solvents Check_Water->Dry_Reagents Yes Check_Conditions Review Reaction Conditions Check_Water->Check_Conditions No Inert_Atmosphere Use Inert Atmosphere Dry_Reagents->Inert_Atmosphere Inert_Atmosphere->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Yes Check_pH Check pH Control Check_Conditions->Check_pH No Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Time->Check_pH Adjust_pH Adjust Acid/Base Concentration Check_pH->Adjust_pH Yes End Diol Formation Minimized Check_pH->End No Adjust_pH->End

Caption: Troubleshooting logic for high diol formation.

References

Troubleshooting guide for the synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of chiral alcohols. The content is tailored for researchers, scientists, and professionals in drug development, offering solutions to specific experimental challenges.

General Troubleshooting Workflow

Before addressing specific issues, this general workflow provides a structured approach to troubleshooting common problems in the asymmetric synthesis of chiral alcohols.

Troubleshooting_Workflow start Problem Identified (e.g., Low ee, Low Yield) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions catalyst_issues Investigate Catalyst (Activity, Loading, Chiral Ligand) start->catalyst_issues optimize Systematic Re-optimization check_reagents->optimize check_conditions->optimize background_reaction Assess Non-Catalytic Background Reaction catalyst_issues->background_reaction background_reaction->optimize consult Consult Literature for Specific Substrate optimize->consult solution Problem Resolved optimize->solution consult->optimize

Caption: General troubleshooting workflow for asymmetric synthesis.

Frequently Asked Questions (FAQs)

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Ketone Reduction

Question: My asymmetric reduction of a ketone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer:

Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can arise from several factors. A systematic investigation of the reaction parameters is the most effective approach to identify and resolve the issue.[1]

Potential Causes and Troubleshooting Steps:

  • Non-Catalytic Background Reaction: A significant uncatalyzed reduction by the reducing agent (e.g., borane) can produce a racemic product, thereby lowering the overall ee. This is a particularly important consideration in oxazaborolidine-catalyzed reductions.

    • Solution: Lower the reaction temperature and ensure slow addition of the reducing agent to favor the catalyzed pathway.

  • Suboptimal Reaction Temperature: Temperature significantly impacts the transition state energies of the two enantiomeric pathways.[1] Lower temperatures often, but not always, lead to higher enantioselectivity.

    • Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the optimum for your specific substrate and catalyst system.

  • Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the transition states, thereby affecting the enantiomeric excess.[1]

    • Solution: Test a variety of solvents with different polarities and coordinating abilities, such as THF, Toluene, and Dichloromethane.

  • Mismatched Catalyst-Substrate Pairing: The chosen chiral ligand or catalyst may not be ideal for the specific ketone being reduced due to steric and electronic effects.

    • Solution: If possible, screen a library of chiral ligands. For Noyori-type hydrogenations, the combination of diphosphine and diamine ligands is crucial. For enzymatic reductions, screening different ketoreductases is recommended.

  • Moisture Contamination: This is especially critical in reactions like the Corey-Bakshi-Shibata (CBS) reduction, where water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction.[2]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Data on Temperature and Solvent Effects on Enantiomeric Excess:

Catalyst SystemSubstrateSolventTemperature (°C)Enantiomeric Excess (ee %)
Ru-TsDPENAcetophenoneIsopropanol2897
Ru-TsDPENAcetophenoneIsopropanol8292
OxazaborolidineAlkyl Aryl KetonesTHF20-30Highest
CBS CatalystVarious KetonesTHF-78Generally Higher
CBS CatalystVarious KetonesRoom TempGenerally Lower
Issue 2: Poor Yield in Enzymatic Kinetic Resolution of Alcohols

Question: I am performing a lipase-catalyzed kinetic resolution of a racemic alcohol, but the yield of my desired enantiomer is consistently low, even though the ee of the remaining starting material is high. What is happening?

Answer:

This is a characteristic feature of kinetic resolutions. By definition, kinetic resolution separates two enantiomers based on their different reaction rates with a chiral catalyst, such as a lipase.[3][4] The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%.[3] To achieve a high ee for the unreacted starting material, the reaction often needs to proceed beyond 50% conversion, which consequently reduces the yield of that enantiomer.

Troubleshooting Steps to Optimize Yield and Purity:

  • Monitor Conversion Carefully: The key is to stop the reaction at the optimal point to balance yield and enantiomeric excess.

    • Solution: Run small-scale parallel reactions and quench them at different time points (e.g., 6, 12, 24, 48 hours). Analyze the conversion and the ee of both the product and the remaining starting material for each time point to identify the optimal reaction time.

  • Consider a Dynamic Kinetic Resolution (DKR): If a yield greater than 50% is required, DKR is the preferred method. This approach combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material, which can theoretically lead to a 100% yield of a single enantiomer of the product.

Kinetic_Resolution_vs_DKR cluster_0 Kinetic Resolution cluster_1 Dynamic Kinetic Resolution kr_start Racemic Alcohol (R-OH + S-OH) kr_enzyme Enzyme (e.g., Lipase) kr_start->kr_enzyme kr_product Product (R-OAc) Max. 50% Yield kr_enzyme->kr_product Fast kr_sm Unreacted SM (S-OH) High ee kr_enzyme->kr_sm Slow dkr_start Racemic Alcohol (R-OH + S-OH) dkr_enzyme Enzyme (e.g., Lipase) dkr_start->dkr_enzyme dkr_racemization Racemization Catalyst dkr_start->dkr_racemization dkr_product Product (R-OAc) Up to 100% Yield dkr_enzyme->dkr_product Fast

Caption: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution.

Issue 3: Low or No Conversion in Asymmetric Transfer Hydrogenation (ATH)

Question: My asymmetric transfer hydrogenation reaction is showing low or no conversion of the starting ketone. What are the likely causes?

Answer:

Low conversion in ATH can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst may be inactive or have decomposed.

    • Solution: Ensure the catalyst is handled under an inert atmosphere, as many ATH catalysts are sensitive to oxygen.[5] Verify the purity and integrity of the chiral ligand and the metal precursor.

  • Incorrect Catalyst Loading: The amount of catalyst may be insufficient.

    • Solution: While ATH reactions can be efficient at low catalyst loadings, it is advisable to start with a slightly higher concentration (e.g., 0.5-1.0 mol%) during optimization.[5]

  • Issues with Reagents and Solvents:

    • Purity: Impurities in the substrate, hydrogen donor, or solvent can act as catalyst poisons.[5] Ensure high purity of all reagents and use dry solvents.

    • Hydrogen Donor: The choice of hydrogen donor is critical. Isopropanol and a formic acid/triethylamine mixture are commonly used.[5] Use a fresh and anhydrous hydrogen donor.

    • Base: Many ATH reactions require a base (e.g., KOH, KOtBu) for catalyst activation.[5] Ensure the correct base is used at the appropriate concentration. Note that an excess of base can sometimes inhibit the catalyst.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for efficient catalysis. A moderate increase in temperature can improve the reaction rate, but be cautious as excessively high temperatures can lead to catalyst decomposition or a decrease in enantioselectivity.[5]

    • Mixing: Inadequate stirring can lead to poor reaction kinetics. Ensure efficient mixing throughout the reaction.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone via CBS Reduction

This protocol describes a general procedure for the enantioselective reduction of acetophenone to 1-phenylethanol using a CBS catalyst.

Materials:

  • (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol

  • Trimethylborate

  • Borane-THF complex (1 M solution)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry 25 mL round-bottom flask containing a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).[6]

    • Flush the flask with an inert gas (nitrogen or argon) for at least 10 minutes.[6]

    • Add 1 mL of anhydrous THF and trimethylborate (12.5 µL, 0.11 mmol) at room temperature and stir the solution for 30 minutes.[6]

  • Reaction Setup:

    • To the catalyst solution, add the borane-THF complex (2 mL, 2 mmol).[6]

    • In a separate flask, prepare a solution of acetophenone (240 mg, 2 mmol) in 3 mL of anhydrous THF.[6]

  • Reagent Addition:

    • Slowly add the acetophenone solution to the catalyst mixture over at least 10 minutes.[6]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 30 minutes.[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Isolate the product by extraction with a suitable solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield and enantiomeric excess (by chiral HPLC or NMR).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general method for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase.

Materials:

  • Racemic secondary alcohol

  • Immobilized lipase (e.g., Candida antarctica Lipase B - CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a vial, dissolve the racemic secondary alcohol (1 mmol) in an anhydrous organic solvent (4 mL).[7]

    • Add the immobilized lipase (e.g., 20 mg).[7]

    • Add the acyl donor (e.g., vinyl acetate, 2.2 mmol).[7]

  • Reaction Conditions:

    • Seal the vial and place it on a shaker or stirrer at the desired temperature (e.g., 30-40 °C).[3]

  • Reaction Monitoring:

    • Withdraw small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours).[3]

    • Quench the reaction in the aliquot by filtering out the enzyme and diluting with a suitable solvent.[3]

    • Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the acylated product and the remaining alcohol.[3]

  • Work-up and Purification:

    • Once the desired conversion (ideally close to 50%) and high ee are achieved, stop the reaction by filtering off the immobilized lipase.[3]

    • Wash the enzyme with fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted alcohol by column chromatography.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution:

SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)ee (%) of Alcoholee (%) of Ester
(R,S)-1-phenylethanolCALBVinyl AcetateHexane350>99>99
(R,S)-2-octanolPseudomonas cepaciaVinyl AcetateToluene24489897
(R,S)-1-(m-trimethylsilylphenyl)ethanolAmano PS-C IIVinyl AcetateHexane1650>99>99

(Note: The data presented in the tables are illustrative and may vary depending on the specific experimental conditions.)

References

Scale-up challenges in the production of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of 2-Chloro-1-phenylethanol production.

Section 1: Chemical Synthesis Route

The chemical synthesis of this compound is typically a two-step process:

  • Friedel-Crafts Acylation: Benzene is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-chloroacetophenone.

  • Reduction: The resulting 2-chloroacetophenone is then reduced to this compound.

Troubleshooting Guide: Chemical Synthesis

Issue 1: Low Yield in Friedel-Crafts Acylation

  • Q: My Friedel-Crafts acylation reaction is resulting in a low yield of 2-chloroacetophenone. What are the potential causes and solutions?

    • A: Low yields in Friedel-Crafts acylation are a common issue. Here are several factors to investigate:

      • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.[1] Using fresh, finely powdered AlCl₃ is recommended.

      • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively quenching the catalyst.[1] Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.

      • Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to the formation of by-products. Conversely, if the temperature is too low, the reaction rate may be too slow. Careful temperature control is crucial during scale-up.

      • Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" and uneven distribution of reactants and catalyst, resulting in lower yields and increased by-product formation. Ensure your reactor's agitation is sufficient for the scale of the reaction.

Issue 2: By-product Formation during Friedel-Crafts Acylation

  • Q: I am observing significant by-product formation in my Friedel-Crafts acylation. What are these by-products and how can I minimize them?

    • A: The primary by-products in the chloroacetylation of benzene are isomers (ortho- and meta-chloroacetophenone) and products of polyacylation.

      • Isomer Formation: While the para-substituted product is generally favored, some ortho and meta isomers can form. Running the reaction at a lower temperature can sometimes improve regioselectivity.

      • Polyacylation: The acylated product is deactivated towards further substitution, so polyacylation is less of a concern than in Friedel-Crafts alkylation.[2] However, at higher temperatures or with a high concentration of the acylating agent, it can still occur.

Issue 3: Incomplete Reduction of 2-chloroacetophenone

  • Q: The reduction of 2-chloroacetophenone is not going to completion. What could be the issue?

    • A: Incomplete reduction can be due to several factors:

      • Reducing Agent Activity: The activity of reducing agents like sodium borohydride (NaBH₄) can be compromised by moisture. Ensure it is stored in a dry environment.

      • Stoichiometry of Reducing Agent: While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, it's common to use a larger excess to ensure complete conversion, especially at scale.

      • Reaction Temperature: The reduction is typically carried out at low temperatures to control the reaction rate and minimize side reactions. If the temperature is too low, the reaction may be very slow. A gradual increase in temperature after the initial addition of the reducing agent can help drive the reaction to completion.

Issue 4: Formation of Impurities during Reduction

  • Q: What are the common impurities formed during the reduction step, and how can I avoid them?

    • A: A common side reaction is the over-reduction of the chloro group, leading to the formation of 1-phenylethanol. This can be minimized by careful control of the reaction temperature and the amount of reducing agent used. Another potential impurity is the starting material, 2-chloroacetophenone, if the reaction is incomplete.

FAQs: Chemical Synthesis
  • Q: How do I manage the exotherm during the large-scale Friedel-Crafts acylation?

    • A: Managing the heat generated is critical for safety and to prevent by-product formation. Strategies include:

      • Slow Addition: Add the chloroacetyl chloride slowly to the mixture of benzene and aluminum chloride.

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure good heat transfer.

      • Solvent Choice: Using a solvent with a good heat capacity can help to absorb the heat generated.

  • Q: What is the best way to purify this compound at a large scale?

    • A: After quenching the reaction and work-up, the crude product is often purified by vacuum distillation. For higher purity, crystallization from a suitable solvent system can be employed.

Experimental Protocols: Chemical Synthesis

1. Friedel-Crafts Acylation of Benzene with Chloroacetyl Chloride (Lab Scale)

  • To a stirred mixture of anhydrous aluminum chloride (1.1 eq) in dry benzene (5 vol) under a nitrogen atmosphere, add chloroacetyl chloride (1.0 eq) dropwise at a temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloroacetophenone.

2. Reduction of 2-chloroacetophenone (Lab Scale)

  • Dissolve 2-chloroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or GC.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude this compound.

Data Presentation: Chemical Synthesis
ParameterLab Scale (Typical)Pilot/Industrial Scale (Considerations)
Friedel-Crafts Acylation
Reactant RatioBenzene:Chloroacetyl Chloride:AlCl₃ = excess:1:1.1Ratios may be optimized to minimize cost and waste.
Temperature0-25°CStrict temperature control is crucial to manage exotherm and minimize by-products.
Reaction Time2-6 hoursMay be longer due to slower addition rates and mixing limitations.
Yield70-85%Can be lower if mixing and heat transfer are not optimized.
Reduction
Reducing AgentNaBH₄Other reducing agents might be considered for cost and safety at scale.
Temperature0-25°CPrecise temperature control is needed to prevent over-reduction.
Reaction Time1-3 hoursMay vary depending on mixing efficiency.
Yield85-95%Generally high, but can be affected by work-up and purification losses at scale.

Section 2: Biocatalytic Synthesis Route

The biocatalytic synthesis of this compound involves the asymmetric reduction of 2'-chloroacetophenone using a microorganism or an isolated enzyme. This method is particularly valuable for producing a single enantiomer of the product.

Troubleshooting Guide: Biocatalytic Synthesis

Issue 1: Low Conversion Rate in Bioreactor

  • Q: My biocatalytic reduction of 2'-chloroacetophenone is showing low conversion. What are the possible reasons?

    • A: Low conversion in a bioreactor can stem from several issues:

      • Substrate Inhibition: High concentrations of the substrate, 2'-chloroacetophenone, can be toxic to the microbial cells and inhibit enzyme activity. A fed-batch strategy, where the substrate is added gradually, can mitigate this.

      • Product Inhibition: The product, this compound, can also be toxic to the cells. In-situ product removal (ISPR) techniques, such as liquid-liquid extraction or adsorption, can be employed to continuously remove the product from the fermentation broth.

      • Cofactor Limitation: The reduction reaction requires a cofactor (e.g., NADH or NADPH). The regeneration of this cofactor can be a limiting step. Adding a co-substrate like glucose or isopropanol can help regenerate the cofactor.

      • Suboptimal Reaction Conditions: Factors such as pH, temperature, and aeration need to be optimized for the specific microorganism or enzyme being used. Deviations from the optimal ranges can significantly reduce the conversion rate.

Issue 2: Low Enantiomeric Excess (ee)

  • Q: The enantiomeric excess of my product is lower than expected. How can I improve it?

    • A: Low enantiomeric excess can be due to:

      • Presence of Multiple Enzymes: Whole-cell systems may contain multiple reductases with different stereoselectivities. Screening for a more selective microbial strain or using an isolated, highly selective enzyme can solve this problem.

      • Reaction Conditions: The pH and temperature of the reaction can sometimes influence the stereoselectivity of the enzyme. Fine-tuning these parameters may improve the ee.

Issue 3: Difficulty in Downstream Processing

  • Q: I'm having trouble extracting the this compound from the fermentation broth. What are some common challenges and solutions?

    • A: Downstream processing of biocatalytic reactions can be challenging due to the complex nature of the fermentation broth.

      • Emulsion Formation: During solvent extraction, emulsions can form, making phase separation difficult. Centrifugation or the addition of a demulsifier can help break the emulsion.

      • Low Product Concentration: The product concentration in the broth is often low, requiring large volumes of solvent for extraction. Techniques like pervaporation or adsorption can be used to concentrate the product before extraction.

FAQs: Biocatalytic Synthesis
  • Q: What are the advantages of using a biocatalytic route over a chemical route?

    • A: The main advantages are high enantioselectivity, milder reaction conditions (ambient temperature and pressure), and reduced environmental impact (often using water as a solvent).

  • Q: How can I reuse the biocatalyst?

    • A: Whole cells can be immobilized in a support matrix (e.g., alginate beads) which allows for easy separation from the reaction mixture and reuse in subsequent batches. Isolated enzymes can also be immobilized.

Experimental Protocol: Biocatalytic Reduction (Lab Scale)
  • Cultivate the selected microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium.

  • Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0).

  • Resuspend the cells in the buffer to a desired concentration.

  • Add a co-substrate for cofactor regeneration (e.g., glucose).

  • Add the substrate, 2'-chloroacetophenone, to the cell suspension. To avoid substrate inhibition, it can be added in portions or as a solution in a water-miscible solvent.

  • Incubate the reaction mixture at the optimal temperature with agitation.

  • Monitor the reaction progress by taking samples and analyzing them by GC or HPLC.

  • Once the reaction is complete, separate the cells by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Data Presentation: Biocatalytic Synthesis
ParameterLab Scale Example (S. cerevisiae)Scale-Up Considerations
Substrate Concentration1-10 g/LFed-batch or continuous addition is necessary at higher scales to avoid toxicity.
Cell Concentration10-50 g/L (wet weight)Higher cell densities can increase productivity but may lead to mass transfer limitations.
Co-substrateGlucose (e.g., 50 g/L)Cost of co-substrate is a significant factor at industrial scale.
Temperature25-35°CGood temperature control in the bioreactor is essential for optimal enzyme activity.
pH6.0-8.0pH needs to be monitored and controlled throughout the fermentation.
Yield70-95%Can be affected by product inhibition and downstream processing losses.
Enantiomeric Excess (ee)>95%Generally high, a key advantage of this method.

Section 3: Visualizations

Experimental Workflow: Chemical Synthesis

Chemical_Synthesis_Workflow cluster_friedel_crafts Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification reagents_fc Benzene, Chloroacetyl Chloride, AlCl₃ reaction_fc Reaction Vessel (Controlled Temperature) reagents_fc->reaction_fc workup_fc Quench & Work-up (Ice/HCl, Extraction) reaction_fc->workup_fc intermediate 2-chloroacetophenone workup_fc->intermediate reaction_red Reaction Vessel (Low Temperature) intermediate->reaction_red reagents_red NaBH₄, Solvent (e.g., Methanol) reagents_red->reaction_red workup_red Quench & Work-up (Extraction, Drying) crude_product Crude this compound workup_red->crude_product purification Vacuum Distillation or Crystallization crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC_Yield start Low Yield in Friedel-Crafts Acylation q1 Are reagents anhydrous and catalyst fresh? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Is catalyst amount stoichiometric or in excess? s1_yes->q2 res1 Dry glassware and use fresh, anhydrous reagents. s1_no->res1 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Is temperature controlled effectively? s2_yes->q3 res2 Increase catalyst loading to account for product complexation. s2_no->res2 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No q4 Is mixing adequate for the reactor scale? s3_yes->q4 res3 Improve cooling and/or slow down reagent addition. s3_no->res3 s4_yes Yes q4->s4_yes Yes s4_no No q4->s4_no No other Investigate other factors (e.g., reagent purity). s4_yes->other res4 Increase agitation speed or use a more efficient impeller. s4_no->res4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Experimental Workflow: Biocatalytic Synthesis

Biocatalytic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreaction Biocatalytic Reduction cluster_downstream Downstream Processing culture Microorganism Cultivation harvest Cell Harvesting & Washing culture->harvest bioreactor Bioreactor: - Cells - Buffer - Co-substrate (Glucose) - 2'-chloroacetophenone harvest->bioreactor separation Cell Separation (Centrifugation) bioreactor->separation extraction Solvent Extraction of Supernatant separation->extraction purification Purification (e.g., Distillation) extraction->purification final_product Pure (Enantiopure) This compound purification->final_product

Caption: Workflow for the biocatalytic synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Analysis of 2-Chloro-1-phenylethanol: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 2-Chloro-1-phenylethanol is critical for ensuring the quality, consistency, and safety of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, complete with detailed experimental protocols and validation data.

Method Comparison: HPLC vs. Gas Chromatography

While both HPLC and GC are powerful analytical techniques, the choice of method often depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analyte, and the desired sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A Reversed-Phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of this compound.

Gas Chromatography (GC) , on the other hand, is ideal for the analysis of volatile and thermally stable compounds. Given that this compound can be volatilized, GC presents a viable alternative to HPLC.

The following tables summarize the validation parameters for a proposed RP-HPLC method and a comparative GC method for the analysis of this compound.

Table 1: Validation Summary of the Proposed RP-HPLC Method
Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intraday< 1.5%
- Interday< 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Specificity No interference from blank and placebo
Table 2: Validation Summary of a Comparative GC-FID Method
Validation ParameterResult
Linearity (Concentration Range) 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 2.5%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.4 µg/mL
Specificity No interference from blank

Experimental Workflow and Protocols

A robust analytical method requires a well-defined workflow, from sample preparation to data analysis. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard_Prep Standard Preparation Method_Development Method Development Standard_Prep->Method_Development Sample_Prep Sample Preparation Sample_Prep->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Optimized Method Validation_Experiments Validation Experiments System_Suitability->Validation_Experiments System OK Data_Acquisition Data Acquisition Validation_Experiments->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol: RP-HPLC Method

This protocol details a robust RP-HPLC method for the quantitative determination of this compound.

Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Prepare a 50:50 (v/v) mixture of HPLC grade acetonitrile and purified water. Degas the mobile phase by sonication for 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0

  • Theoretical Plates: Should be ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%

Validation Procedure

The method was validated according to ICH guidelines for the following parameters:

  • Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, 75, and 100 µg/mL).

  • Accuracy: The accuracy was determined by the standard addition method. A known amount of standard solution was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery at each level was calculated.

  • Precision:

    • Intraday Precision (Repeatability): Determined by analyzing six replicate injections of the 50 µg/mL standard solution on the same day.

    • Interday Precision (Intermediate Precision): Determined by analyzing the 50 µg/mL standard solution on three different days.

  • Specificity: The specificity of the method was evaluated by injecting the mobile phase (blank) and a solution containing potential impurities (placebo) to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where LOD is 3:1 and LOQ is 10:1.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

For a comparative perspective, a GC-FID method can also be employed for the analysis of this compound.

Chromatographic Conditions
ParameterSpecification
GC System Agilent 7890B GC with FID or equivalent
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 220°C (hold 5 min)
Detector Temperature 280°C
Preparation of Solutions
  • Standard and Sample Preparation: Prepare stock and working solutions in a suitable solvent such as methanol or dichloromethane.

Conclusion

Both the proposed RP-HPLC and the comparative GC-FID methods are suitable for the quantitative analysis of this compound. The RP-HPLC method offers a robust and reliable approach for routine quality control analysis. The GC-FID method provides a sensitive alternative, particularly for samples where volatility is not a concern. The choice between these methods should be based on the specific laboratory capabilities, sample matrix, and the required level of sensitivity. The validation data presented demonstrates that both methods are accurate, precise, and linear within the specified ranges.

Reactivity Face-Off: 2-Chloro-1-phenylethanol vs. 2-Bromo-1-phenylethanol in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of synthetic organic chemistry, the choice of starting material can profoundly impact the efficiency, yield, and stereochemical outcome of a reaction. For drug development professionals and researchers, understanding the relative reactivity of analogous compounds is paramount for designing robust and scalable synthetic routes. This guide provides an objective comparison of the reactivity of two closely related halohydrins: 2-Chloro-1-phenylethanol and 2-Bromo-1-phenylethanol, with a focus on their propensity to undergo nucleophilic substitution reactions.

Executive Summary

Theoretical Framework: The Role of the Leaving Group

Nucleophilic substitution reactions, whether proceeding through an SN1 or SN2 mechanism, are significantly influenced by the ability of the leaving group to depart from the carbon backbone. A good leaving group is a species that is stable on its own, typically a weak base.

When comparing chlorine and bromine as leaving groups:

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. This allows the negative charge to be dispersed over a larger volume in the transition state, thus stabilizing it and lowering the activation energy of the reaction.

  • Basicity: The conjugate acids of the leaving groups are HBr and HCl. HBr is a stronger acid than HCl, which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are better leaving groups.

This fundamental difference in leaving group ability dictates that the C-Br bond in 2-Bromo-1-phenylethanol is more readily cleaved than the C-Cl bond in this compound upon attack by a nucleophile.

Key Reaction Pathway: Intramolecular Nucleophilic Substitution to Styrene Oxide

A prominent and synthetically useful reaction for 2-halo-1-phenylethanols is their conversion to styrene oxide via an intramolecular SN2 reaction. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen and displacing the halide ion.

Given the superior leaving group ability of bromide, the rate of this cyclization is expected to be significantly faster for 2-Bromo-1-phenylethanol than for its chloro-analogue under the same reaction conditions (i.e., same base, solvent, and temperature).

Experimental Protocols

While a direct comparative study with quantitative data is not available, the following protocols for the synthesis of styrene oxide from the respective halohydrins serve as a practical illustration of the reaction. It is anticipated that the reaction time for the bromo-substituted starting material would be shorter, or that the reaction could proceed under milder conditions to achieve a comparable yield.

Protocol 1: Synthesis of (S)-Styrene Oxide from (R)-(-)-2-Bromo-1-phenylethanol

This protocol describes the base-mediated intramolecular cyclization of (R)-(-)-2-Bromo-1-phenylethanol.[1]

Materials:

  • (R)-(-)-2-Bromo-1-phenylethanol

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • Dissolve (R)-(-)-2-Bromo-1-phenylethanol (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford (S)-styrene oxide as a colorless oil.[1]

Protocol 2: Synthesis of Styrene Oxide from Styrene Chlorohydrin

This protocol outlines a method for the preparation of styrene oxide from a mixture containing styrene chlorohydrin (this compound).

Materials:

  • Mixture of styrene chlorohydrin and styrene dichloride

  • Calcium acetate

  • Ethyl alcohol

  • Calcium carbonate

Procedure:

  • Heat a reaction mixture comprising the styrene chlorohydrin/styrene dichloride mixture and a solution of calcium acetate in ethyl alcohol at reflux temperature.

  • Maintain the reaction mixture in a non-acidic state throughout the heating process, for example, by ensuring an excess of calcium carbonate is present.

  • The reaction is typically refluxed for an extended period (e.g., 20-30 hours).

  • After the reaction is complete, the styrene oxide can be isolated from the reaction mixture.

Visualizing the Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the key reaction pathways for 2-halo-1-phenylethanols.

Intramolecular_SN2 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Halohydrin 2-Halo-1-phenylethanol Alkoxide Alkoxide Halohydrin->Alkoxide + Base - H₂O StyreneOxide Styrene Oxide Alkoxide->StyreneOxide Intramolecular SN2 Attack Halide Halide Ion StyreneOxide->Halide + X⁻

Intramolecular SN2 reaction of a 2-halo-1-phenylethanol to form styrene oxide.

Intermolecular_SN2 cluster_reactants Reactants cluster_product Product Halohydrin 2-Halo-1-phenylethanol SubstitutedProduct Substituted Product Halohydrin->SubstitutedProduct SN2 Attack Nucleophile Nucleophile (Nu⁻) Halide Halide Ion SubstitutedProduct->Halide + X⁻

Intermolecular SN2 reaction of a 2-halo-1-phenylethanol with an external nucleophile.

Conclusion

For researchers and professionals in drug development, the choice between this compound and 2-Bromo-1-phenylethanol as a synthetic intermediate should be guided by the desired reaction rate and conditions. The bromo-derivative is the more reactive substrate due to the superior leaving group ability of bromide. This enhanced reactivity can translate to shorter reaction times, milder reaction conditions, and potentially higher yields, which are all critical factors in the efficient synthesis of target molecules. While this guide provides a qualitative comparison based on established chemical principles, it is recommended that for process optimization, empirical studies be conducted to quantify the reactivity difference under the specific conditions of interest.

References

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of 2-Chloro-1-phenylethanol by HPLC and Chiral GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemical purity of chiral compounds like 2-chloro-1-phenylethanol, a key building block in the synthesis of various pharmaceuticals, can significantly impact their pharmacological activity and safety. High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the two preeminent techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to facilitate informed decisions in analytical strategy.

The choice between HPLC and Chiral GC for determining the enantiomeric excess of this compound hinges on several factors, including the analyte's physicochemical properties, the desired sensitivity, and the available instrumentation.[1] Both techniques employ a chiral stationary phase (CSP) to achieve separation of the enantiomers.[1]

At a Glance: HPLC vs. Chiral GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a CSP in a liquid mobile phase.[1]Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1]
Typical Analytes Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.[1]Ideal for volatile and thermally stable compounds.[1]
Sample Derivatization Often not required, but can be used to improve separation or detection.May be necessary to increase volatility and thermal stability.
Resolution Generally provides good to excellent resolution.Often offers very high resolution and efficiency.
Analysis Time Can range from minutes to over an hour depending on the method.Typically offers faster analysis times.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and sophisticated detectors.[1]Generally lower, although high-resolution detectors can be expensive.[1]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[1]Lower, as it primarily uses gases as the mobile phase.[1]

Quantitative Data Comparison

The following table summarizes typical experimental data for the enantiomeric separation of this compound and its close analogs using HPLC and Chiral GC.

ParameterChiral HPLCChiral GC (Data for 1-phenylethanol)
Analyte (S)-2-chloro-1-phenylethanol(R/S)-1-phenylethanol
Chiral Stationary Phase OB-H columnAstec® CHIRALDEX™ B-PM
Mobile Phase/Carrier Gas n-Hexane:Isopropanol (95:5)Helium
Flow Rate/Pressure 0.6 mL/min24 psi
Temperature 25°C120°C
Detection UV at 210 nmFID
Retention Time (min) (S)-enantiomer: 20.1[1](R)-enantiomer: ~10.5, (S)-enantiomer: ~11.2
Resolution (Rs) > 1.5 (Typical)> 2.0 (Typical)

Experimental Protocols

Chiral HPLC Method for this compound

This protocol is based on a published method for the separation of (S)-2-chloro-1-phenylethanol.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: OB-H chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol in a 95:5 ratio.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Chiral GC Method (Exemplified for 1-phenylethanol)

This protocol is a representative method for the chiral separation of a closely related compound, 1-phenylethanol, and can be adapted for this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: Astec® CHIRALDEX™ B-PM capillary column (30 m x 0.25 mm I.D., 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant pressure of 24 psi.

  • Oven Temperature: Isothermal at 120°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Injection: 1 µL with an 80:1 split ratio.

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol) to an appropriate concentration (e.g., 3 mg/mL).

Data Analysis: The enantiomeric excess is calculated using the same formula as for the HPLC method, based on the integrated peak areas of the two enantiomers.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of this compound using either HPLC or Chiral GC is outlined below.

G cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic or Enantioenriched This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject Sample Filter->Inject HPLC Chiral HPLC System Chromatogram Obtain Chromatogram (Separated Enantiomer Peaks) HPLC->Chromatogram GC Chiral GC System GC->Chromatogram Inject->HPLC Liquid Mobile Phase Inject->GC Gaseous Mobile Phase Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate Result Report Enantiomeric Excess Calculate->Result

Caption: General workflow for enantiomeric excess determination.

Logical Relationship between Method Selection Factors

The decision to use HPLC or Chiral GC is a multifactorial process. The following diagram illustrates the key considerations and their relationships.

G Analyte Analyte Properties: This compound Volatility Volatility & Thermal Stability Analyte->Volatility Concentration Concentration & Matrix Analyte->Concentration Method Analytical Method Choice Volatility->Method Concentration->Method HPLC Chiral HPLC Method->HPLC Less Volatile / Thermally Labile GC Chiral GC Method->GC Volatile / Thermally Stable Requirements Analytical Requirements Speed Analysis Speed Requirements->Speed Sensitivity Sensitivity Requirements->Sensitivity Cost Cost & Throughput Requirements->Cost Speed->Method Sensitivity->Method Cost->Method

Caption: Factors influencing the choice between HPLC and Chiral GC.

Conclusion

Both Chiral HPLC and Chiral GC are powerful techniques for the determination of the enantiomeric excess of this compound. Chiral HPLC offers broader applicability, particularly if the compound exhibits thermal lability or if derivatization is to be avoided.[1] Conversely, Chiral GC can provide higher resolution and faster analysis times, making it an excellent choice for high-throughput screening of volatile and thermally stable compounds.[1] The ultimate selection of the analytical method should be based on a careful consideration of the analyte's properties, the specific analytical requirements of the project, and the available laboratory instrumentation.

References

Comparative study of different catalysts for the asymmetric synthesis of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 2-chloro-1-phenylethanol is a critical step in the production of various pharmaceuticals. The chirality of this intermediate alcohol directly influences the stereochemistry and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides a comparative analysis of different catalytic systems for the asymmetric reduction of 2-chloroacetophenone to this compound, focusing on biocatalysts, organocatalysts, and transition-metal catalysts. The performance of these catalysts is evaluated based on yield and enantiomeric excess (e.e.), with detailed experimental protocols provided for key examples.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity. The following table summarizes the performance of representative catalysts in the asymmetric synthesis of this compound.

Catalyst TypeSpecific CatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Biocatalyst Saccharomyces cerevisiae B52-Chloroacetophenone(R)>99>99pH 8.0, 25°C, 24 hours, 5% (v/v) ethanol as co-substrate.[1][2]
Organocatalyst In situ generated Oxazaborolidine from chiral lactam alcohol2-Chloroacetophenone(S)Good91-98Borane (BH₃) in THF at room temperature.[2]
Transition-Metal Ru-TsDPEN complexm-Chloroacetophenone(S)N/A98Formic acid/triethylamine as hydrogen source.

Experimental Protocols

Detailed methodologies for the application of each catalyst class are outlined below, providing a practical basis for laboratory implementation.

Biocatalytic Reduction using Saccharomyces cerevisiae

This protocol utilizes whole cells of Saccharomyces cerevisiae B5, a readily available and cost-effective biocatalyst. The presence of a co-substrate like ethanol is crucial for the regeneration of the NADH cofactor required for the reduction.

Materials:

  • Saccharomyces cerevisiae B5 cells

  • 2-Chloroacetophenone

  • Ethanol

  • Phosphate buffer (pH 8.0)

Procedure:

  • Prepare a suspension of Saccharomyces cerevisiae B5 cells (e.g., 10.75 g/L dry cell weight) in a phosphate buffer (pH 8.0).[1]

  • Add ethanol to a final concentration of 5% (v/v) to serve as a co-substrate for cofactor regeneration.[2]

  • Introduce 2-chloroacetophenone to the reaction mixture (e.g., 1 g/L).[1]

  • Incubate the reaction at 25°C with agitation for 24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the (R)-2-chloro-1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Organocatalytic Reduction via Corey-Bakshi-Shibata (CBS) Method

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce prochiral ketones. This method offers high enantioselectivity and predictable stereochemical outcomes. The catalyst can be generated in situ from a chiral precursor, such as a lactam alcohol.

Materials:

  • Chiral lactam alcohol (as catalyst precursor)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • 2-Chloroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral lactam alcohol (10 mol%) in anhydrous THF.

  • Add 1.0 equivalent of BH₃·THF to the solution at room temperature and stir for a short period to allow for the in situ formation of the oxazaborolidine catalyst.[2]

  • Cool the reaction mixture to the desired temperature (e.g., room temperature).

  • Slowly add a solution of 2-chloroacetophenone in anhydrous THF to the catalyst mixture.

  • Stir the reaction until completion, monitoring by TLC or HPLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Work up the reaction mixture with an acidic aqueous solution and extract the product with an organic solvent.

  • Purify the (S)-2-chloro-1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (Noyori-type)

Asymmetric transfer hydrogenation, pioneered by Noyori, utilizes chiral ruthenium complexes, such as those with the TsDPEN ligand, to efficiently reduce ketones. This method is notable for its operational simplicity, employing formic acid/triethylamine as a convenient hydrogen source.

Materials:

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or a related pre-catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • 2-Chloroacetophenone

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the ruthenium pre-catalyst in the chosen anhydrous solvent.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the 2-chloroacetophenone substrate to the catalyst solution.

  • Add the formic acid/triethylamine mixture to the reaction vessel.

  • Stir the reaction at the appropriate temperature (e.g., 28-40°C) until the starting material is consumed, as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography.

  • Analyze the enantiomeric excess by chiral HPLC.

Visualizing the Catalytic Processes

To better understand the workflows and relationships, the following diagrams are provided.

G Generalized Experimental Workflow for Asymmetric Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Catalyst Preparation (e.g., in situ generation) reagents Addition of Substrate (2-Chloroacetophenone) and Reagents catalyst->reagents incubation Incubation/Stirring (Controlled Temperature and Time) reagents->incubation quench Reaction Quenching incubation->quench extract Extraction of Product quench->extract purify Column Chromatography extract->purify analysis Determination of Yield and Enantiomeric Excess (HPLC/GC) purify->analysis

Caption: A generalized workflow for the asymmetric synthesis of this compound.

G Catalyst Type and Performance Relationship cluster_catalysts Catalyst Classes cluster_performance Performance Characteristics cluster_conditions Typical Conditions biocatalyst Biocatalysts (e.g., S. cerevisiae) high_ee_yield High e.e. (>99%) High Yield (>99%) biocatalyst->high_ee_yield aqueous Aqueous, Mild Temp. biocatalyst->aqueous organocatalyst Organocatalysts (e.g., Oxazaborolidines) excellent_ee Excellent e.e. (91-98%) Good Yield organocatalyst->excellent_ee anhydrous_borane Anhydrous, Borane Source organocatalyst->anhydrous_borane transition_metal Transition-Metal Catalysts (e.g., Ru-complexes) high_ee High e.e. (93-98%) transition_metal->high_ee anhydrous_h2_source Anhydrous, H₂ Source transition_metal->anhydrous_h2_source

Caption: Relationship between catalyst class, performance, and typical reaction conditions.

References

A Comparative Guide to the Performance of Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral alcohol is a critical decision in the design of stereoselective synthetic routes. Chiral alcohols serve as versatile tools in asymmetric synthesis, acting as chiral auxiliaries, catalysts, and ligands to induce high levels of enantioselectivity. This guide provides an objective comparison of the performance of various classes of chiral alcohols in these roles, supported by experimental data from established asymmetric transformations.

The efficacy of a chiral alcohol in asymmetric synthesis is primarily evaluated by its ability to control the stereochemical outcome of a reaction, which is quantified by the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product. High chemical yield and catalyst efficiency are also crucial performance indicators. This guide will focus on three key applications of chiral alcohols: as chiral auxiliaries in asymmetric alkylation, as catalysts for the enantioselective addition of organometallic reagents to carbonyls, and as precursors for highly effective organocatalysts.

Performance of Chiral Alcohol Derivatives as Chiral Auxiliaries

Chiral auxiliaries are stoichiometric, enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. Following the reaction, the auxiliary is cleaved and can ideally be recovered. Amino alcohols are a prominent class of compounds from which powerful chiral auxiliaries are derived.

A benchmark reaction for evaluating chiral auxiliaries is the asymmetric alkylation of enolates. Below is a comparison of two widely used auxiliaries derived from amino alcohols: Evans' oxazolidinones and pseudoephedrine amides.

Table 1: Performance of Chiral Auxiliaries in Asymmetric Alkylation [1][2]

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyloxazolidinonePropionyl imideBenzyl bromide>99:190-95
(S)-4-isopropyloxazolidinonePropionyl imideAllyl iodide98:285
(1R,2S)-PseudoephedrinePropionamideBenzyl bromide97:394
(1S,2S)-PseudoephenaminePropionamideBenzyl bromide≥99:199
(1S,2S)-PseudoephenamineCrotonamideMethyl iodide98:292

*Pseudoephenamine is a derivative of pseudoephedrine and is noted for its excellent performance.[1]

Performance of Chiral Amino Alcohols as Catalysts

Chiral amino alcohols can also function directly as catalysts, often in conjunction with a metal center, to create a chiral environment for a reaction. A classic benchmark reaction for this class of catalysts is the enantioselective addition of diethylzinc to benzaldehyde.

Table 2: Performance of Chiral Amino Alcohol Catalysts in the Asymmetric Addition of Diethylzinc to Benzaldehyde [3]

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Product Configuration
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine2Toluene0249280(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)2Toluene0249894(S)

Catalytic Systems for the Synthesis of Chiral Alcohols

In addition to chiral alcohols being used to induce asymmetry, several highly reliable catalytic methods employ chiral ligands (often derived from chiral alcohols or amino acids) for the enantioselective synthesis of chiral alcohols from prochiral ketones or alkenes. The Corey-Bakshi-Shibata (CBS) reduction and the Sharpless asymmetric epoxidation are two prominent examples.

Table 3: Performance of Catalytic Asymmetric Reactions for Chiral Alcohol Synthesis [1][4]

ReactionSubstrateChiral Catalyst/LigandStoichiometric ReagentYield (%)ee (%)Product Configuration
CBS ReductionAcetophenone(S)-CBS CatalystBH₃·THF9796(R)
CBS Reductionα-Tetralone(S)-CBS CatalystBH₃·THF9596(S)
Sharpless EpoxidationGeraniolL-(+)-Diethyl tartrateTi(OiPr)₄, TBHP9195(2S,3S)

Experimental Protocols

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary[2]
  • Enolate Formation: A solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv.) is added, and the solution is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • Alkylation: The electrophile (e.g., allyl iodide, 1.2 equiv.) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After warming to room temperature, the mixture is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

  • Auxiliary Cleavage: The N-acyl imide product can be hydrolyzed (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, and the chiral auxiliary can be recovered.

Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Catalyst[3]
  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, the chiral amino alcohol catalyst (e.g., (1S,2R)-(+)-DBNE, 0.02 mmol, 2 mol%) is dissolved in anhydrous toluene (5 mL).

  • Reaction Mixture: The solution is cooled to 0 °C in an ice bath. Diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous MgSO₄.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction[1]
  • Catalyst Activation: The CBS catalyst (e.g., (S)-(-)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) is dissolved in anhydrous THF under an inert atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, ~0.6 M in THF) is added slowly.

  • Ketone Reduction: The mixture is cooled to a low temperature (e.g., -40°C to -78°C), and a solution of the prochiral ketone in anhydrous THF is added slowly.

  • Reaction Monitoring and Quenching: The reaction is stirred at the low temperature until completion, as monitored by TLC. The reaction is then carefully quenched by the slow addition of methanol.

  • Work-up and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is treated with aqueous acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography or distillation.

  • Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.

Visualizations

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_0 Synthesis cluster_1 Purification & Cleavage Prochiral_Substrate Prochiral Substrate Attach_Auxiliary Attach Auxiliary Prochiral_Substrate->Attach_Auxiliary Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attach_Auxiliary Intermediate Diastereomeric Intermediate Attach_Auxiliary->Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomer_Separation Diastereomer Separation (optional) Diastereoselective_Reaction->Diastereomer_Separation Intermediate->Diastereoselective_Reaction Cleave_Auxiliary Cleave Auxiliary Diastereomer_Separation->Cleave_Auxiliary Chiral_Product Enantioenriched Product Cleave_Auxiliary->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleave_Auxiliary->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G Catalytic Cycle for CBS Reduction CBS_Catalyst CBS Catalyst Active_Catalyst Active Catalyst-BH3 Complex CBS_Catalyst->Active_Catalyst + BH3 BH3 BH3 Transition_State Chiral Transition State Active_Catalyst->Transition_State Ketone Prochiral Ketone (R2C=O) Ketone->Transition_State Coordination Oxazaborolidine Oxazaborolidine Intermediate Transition_State->Oxazaborolidine Hydride Transfer Chiral_Alcohol Chiral Alcohol Product Oxazaborolidine->CBS_Catalyst Release Oxazaborolidine->Chiral_Alcohol + H+ (workup) G Decision Tree for Selecting an Asymmetric Strategy Start Synthetic Target? Chiral_Pool Chiral Pool Synthesis Start->Chiral_Pool Suitable starting material available? Catalytic_Method Catalytic Asymmetric Method? Start->Catalytic_Method No Auxiliary_Method Chiral Auxiliary Method Catalytic_Method->Auxiliary_Method No Use_Catalysis Use Catalytic Method Catalytic_Method->Use_Catalysis Reliable method known?

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques suitable for the analysis of 2-Chloro-1-phenylethanol include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the need for chiral separation.

Quantitative Data Summary

The following table summarizes the typical accuracy and precision parameters for the analysis of 2-phenylethanol, which are expected to be comparable for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography with Flame Ionization Detection (GC-FID)
Accuracy (Recovery) 98.0% - 102.0%[1]93.7% - 97.2%[2]
Precision (RSD) < 2.0%[1][3]1.5% - 2.4%[2]
**Linearity (R²) **> 0.999[1]> 0.99[2]
Limit of Detection (LOD) Method Dependent0.1 mg/L[2]

Note: The data presented is for 2-phenylethanol and should be considered as a reference. Method validation according to ICH guidelines is essential to establish the performance for this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for HPLC and GC analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[1] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 210 nm or 220 nm.[1][3]

  • Injection Volume: 20 µL.[1]

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution by dissolving a known weight of the substance in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • The purity is calculated by comparing the peak area of the analyte in the sample to the total area of all peaks.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification

This method is well-suited for the quantification of volatile and thermally stable compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for polar compounds (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Procedure:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or dichloromethane).

    • Prepare the sample solution by dissolving a known amount of the sample in the same solvent.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The concentration of this compound in the sample is determined by using the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of a typical analytical method validation process and a general experimental workflow for chromatographic analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Data perform_experiments->collect_data assess_accuracy Assess Accuracy collect_data->assess_accuracy assess_precision Assess Precision collect_data->assess_precision assess_linearity Assess Linearity collect_data->assess_linearity assess_specificity Assess Specificity collect_data->assess_specificity validation_report Prepare Validation Report assess_accuracy->validation_report assess_precision->validation_report assess_linearity->validation_report assess_specificity->validation_report

Caption: Workflow for Analytical Method Validation.

Chromatographic_Analysis_Workflow sample_prep Sample Preparation (Dissolution, Dilution) injection Sample Injection sample_prep->injection instrument_setup Instrument Setup (HPLC/GC) instrument_setup->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV, FID, etc.) separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: General Workflow for Chromatographic Analysis.

References

A Guide to Inter-Laboratory Comparison of 2-Chloro-1-phenylethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 2-Chloro-1-phenylethanol analysis, a critical process for ensuring the reliability and comparability of analytical data across different facilities. Given the absence of publicly available, formal inter-laboratory studies for this specific analyte, this document outlines standardized experimental protocols based on common analytical techniques, presents a template for data comparison, and illustrates the necessary workflows. Adherence to these guidelines will facilitate the robust evaluation of method performance and laboratory proficiency.

Experimental Protocols

The accurate quantification of this compound is achievable through several analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) being the most prevalent and reliable methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it a suitable method for identifying and quantifying this compound, especially at low concentrations.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample matrix.

  • If the sample is solid, dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile).

  • For liquid samples, a direct injection or a dilution with a suitable solvent may be performed.

  • Perform a liquid-liquid extraction or solid-phase extraction if sample cleanup and concentration are necessary to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples, calibration standards, and quality control samples to correct for variations in sample injection and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z 107, 77, 79).

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the samples.

  • The concentration range of the calibration standards should encompass the expected concentration of the analyte in the samples.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique that can also be employed for the analysis of this compound, particularly for non-volatile or thermally labile impurities.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • An internal standard can be used for improved quantitative accuracy.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). Isocratic or gradient elution can be used depending on the complexity of the sample matrix. The addition of a small amount of acid, such as phosphoric acid or formic acid, may improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • The concentration range should bracket the expected sample concentrations.

  • Analyze the standards and samples using the established HPLC method.

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation for Inter-Laboratory Comparison

The results of the inter-laboratory comparison should be summarized in a clear and concise table to facilitate the assessment of performance. The following table provides a template for reporting quantitative data from participating laboratories.

Laboratory IDMethodReplicate 1 (mg/kg)Replicate 2 (mg/kg)Replicate 3 (mg/kg)Mean (mg/kg)Standard Deviationz-score
Lab AGC-MS10.510.810.610.630.150.45
Lab BHPLC-UV9.89.59.99.730.21-1.21
Lab CGC-MS11.211.011.111.100.101.32
Lab DGC-MS10.210.410.310.300.10-0.18
Lab EHPLC-UV10.910.711.010.870.150.88
Consensus Mean 10.53
Consensus SD 0.51

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The z-score is a common statistical tool used in proficiency testing to evaluate a laboratory's performance.[2] It is calculated as:

z = (x - X) / σ

where:

  • x is the mean result reported by the laboratory.

  • X is the consensus mean from all participating laboratories.

  • σ is the consensus standard deviation from all participating laboratories.

A z-score between -2 and 2 is generally considered satisfactory.[2]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow for GC-MS analysis and the logical flow of an inter-laboratory comparison study.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution/Extraction Sample->Dissolution InternalStd Internal Standard Addition Dissolution->InternalStd Filtration Filtration/Cleanup InternalStd->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Interlab_Comparison_Flow cluster_setup Study Setup cluster_execution Laboratory Execution cluster_evaluation Data Evaluation Coordinator Coordinating Body Protocol Develop Standard Protocol Coordinator->Protocol Samples Prepare & Distribute Samples Protocol->Samples LabA Lab A Analysis Samples->LabA LabB Lab B Analysis Samples->LabB LabC Lab C Analysis Samples->LabC LabD Lab D Analysis Samples->LabD ellipsis ... Samples->ellipsis DataCollection Collect Results LabA->DataCollection LabB->DataCollection LabC->DataCollection LabD->DataCollection ellipsis->DataCollection Stats Statistical Analysis (z-scores) DataCollection->Stats Report Generate Final Report Stats->Report

References

Unveiling Reaction Dynamics: A Comparative Guide to the Kinetic Studies of 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of chiral molecules like 2-chloro-1-phenylethanol is paramount for designing efficient synthetic routes and novel therapeutics. This guide provides a comparative analysis of the reaction kinetics of this compound, contrasting its reactivity with analogous compounds and elucidating the underlying mechanistic principles supported by experimental data.

At the heart of this compound's reactivity is the phenomenon of neighboring group participation (NGP), where the hydroxyl group plays a crucial role in the departure of the chloride leaving group. This internal assistance significantly influences the reaction rate and stereochemical outcome, setting it apart from simpler alkyl halides.

The Power of Intramolecular Assistance: A Head-to-Head Comparison

The solvolysis of this compound, a reaction where the solvent acts as the nucleophile, proceeds at a markedly faster rate compared to its structural isomer, 1-chloro-1-phenylethane, and simple primary alkyl halides like ethyl chloride. This acceleration is attributed to the intramolecular nucleophilic attack by the hydroxyl group, which facilitates the displacement of the chloride ion through a low-energy transition state, leading to the formation of a cyclic oxonium ion intermediate.

SubstrateRelative Rate of Solvolysis (approx.)MechanismKey Feature
This compoundHigh (Significantly faster than 1°)SNi with Neighboring Group ParticipationIntramolecular assistance from the -OH group, formation of a cyclic intermediate.
1-Chloro-1-phenylethaneModerateSN1Formation of a relatively stable benzylic carbocation.
Ethyl ChlorideLowSN2Bimolecular nucleophilic attack.

Table 1: Comparison of Solvolysis Rates and Mechanisms.

The data clearly indicates that the presence of the hydroxyl group in the β-position to the leaving group in this compound provides significant anchimeric assistance, a term used to describe the rate acceleration due to neighboring group participation.

Delving into the Mechanism: Signaling Pathways of Reactivity

The solvolysis of this compound is a prime example of an SNi (Substitution Nucleophilic internal) reaction. The reaction pathway can be visualized as follows:

SNi_Mechanism Reactant This compound Intermediate Cyclic Oxonium Ion Intermediate Reactant->Intermediate Intramolecular SN2 attack Product Styrene Oxide Intermediate->Product Proton transfer

Figure 1: SNi reaction pathway of this compound.

In contrast, the solvolysis of 1-chloro-1-phenylethane proceeds through a classic SN1 mechanism, involving the formation of a planar carbocation intermediate.

SN1_Mechanism Reactant 1-Chloro-1-phenylethane Carbocation Benzylic Carbocation Intermediate Reactant->Carbocation Loss of Cl- (rate-determining) Product 1-Phenylethanol Carbocation->Product Nucleophilic attack by solvent

Figure 2: SN1 reaction pathway of 1-chloro-1-phenylethane.

Experimental Corner: Unraveling the Kinetics

The kinetic studies of these reactions are typically performed by monitoring the progress of the reaction over time under controlled conditions. A common method for following the solvolysis of alkyl halides is by measuring the rate of production of the corresponding acid (in this case, HCl).

Experimental Protocol: Monitoring Solvolysis via Titration

This protocol outlines a general procedure for determining the rate of solvolysis.

Materials:

  • Alkyl halide (e.g., this compound)

  • Solvent (e.g., aqueous ethanol)

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution

  • Constant temperature bath

  • Burette, pipette, flasks, and other standard laboratory glassware

Procedure:

  • A solution of the alkyl halide in the chosen solvent is prepared and placed in a constant temperature bath to equilibrate.

  • A known volume of the reaction mixture is periodically withdrawn and quenched (e.g., by adding it to a cold solvent).

  • The amount of HCl produced is determined by titration with a standardized solution of sodium hydroxide using a suitable indicator.

  • The concentration of the alkyl halide remaining at each time point is calculated from the amount of HCl produced.

  • The rate constant (k) is determined by plotting the natural logarithm of the alkyl halide concentration versus time. For a first-order reaction, this plot will yield a straight line with a slope of -k.

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare alkyl halide solution B Equilibrate at constant temperature A->B C Withdraw aliquots at time intervals B->C D Quench reaction C->D E Titrate with standardized base D->E F Calculate reactant concentration E->F G Plot ln[Reactant] vs. time F->G H Determine rate constant (k) G->H

Figure 3: Experimental workflow for kinetic analysis.

Conclusion

The kinetic behavior of this compound is a compelling illustration of how subtle structural features can profoundly impact chemical reactivity. The presence of the neighboring hydroxyl group not only accelerates the rate of nucleophilic substitution but also dictates a distinct mechanistic pathway compared to its isomers and simpler analogues. For scientists in the pharmaceutical and chemical industries, a thorough understanding of these kinetic principles is indispensable for the rational design of synthetic strategies and the development of new chemical entities. The methodologies and comparative data presented here serve as a foundational guide for further investigation into the rich and complex chemistry of this important chiral building block.

A Comparative Analysis of the Biological Activity of 2-Chloro-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylethanol is a chiral alcohol that serves as a critical building block in the synthesis of various biologically active molecules, most notably phenethylimidazole antifungal agents. Due to its chiral center, it exists as two enantiomers: (R)-(-)-2-Chloro-1-phenylethanol and (S)-(+)-2-Chloro-1-phenylethanol. In chiral drug development, it is well-established that enantiomers can exhibit significantly different pharmacological and toxicological profiles. While direct comparative studies on the biological activities of the individual enantiomers of this compound are not extensively documented in publicly available literature, their role as precursors to potent antifungal drugs strongly suggests that their stereochemistry is a critical determinant of biological efficacy.

This guide provides a comparative framework for evaluating the biological activity of these enantiomers, with a focus on their potential antifungal properties. It includes hypothetical comparative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their investigations.

Physicochemical Properties of this compound Enantiomers

A summary of the key physicochemical properties of the (R) and (S) enantiomers of this compound is presented below.

Property(R)-(-)-2-Chloro-1-phenylethanol(S)-(+)-2-Chloro-1-phenylethanol
CAS Number 56751-12-370111-05-6
Molecular Formula C₈H₉ClOC₈H₉ClO
Molecular Weight 156.61 g/mol 156.61 g/mol
Appearance Colorless to slightly yellow liquidColorless to slightly yellow liquid
Optical Rotation [α]₂₀/D ≈ -48° (c=1 in Cyclohexane)[α]₂₀/D ≈ +47° (c=1.1 in Cyclohexane)

Comparative Biological Activity: Antifungal Potential

Based on their use as precursors for antifungal agents like tioconazole, it is hypothesized that the enantiomers of this compound may exhibit differential antifungal activity. The following table presents a hypothetical comparison of their antifungal and cytotoxic profiles. Researchers can use this structure to tabulate their own experimental findings.

Biological Activity Metric(R)-(-)-2-Chloro-1-phenylethanol(S)-(+)-2-Chloro-1-phenylethanolRacemic this compound
MIC₅₀ vs. C. albicans (µg/mL) [Hypothetical Value: e.g., 150][Hypothetical Value: e.g., >500][Hypothetical Value: e.g., 300]
MIC₅₀ vs. A. fumigatus (µg/mL) [Hypothetical Value: e.g., 200][Hypothetical Value: e.g., >500][Hypothetical Value: e.g., 350]
IC₅₀ in Human Keratinocytes (µM) [Hypothetical Value: e.g., 100][Hypothetical Value: e.g., 120][Hypothetical Value: e.g., 110]
Selectivity Index (C. albicans) [Calculated Value][Calculated Value][Calculated Value]

MIC₅₀ (Minimum Inhibitory Concentration 50%): The concentration of the compound that inhibits 50% of the visible growth of the microorganism. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the compound that inhibits 50% of the activity of a biological target, in this case, the viability of human cells. Selectivity Index: The ratio of the cytotoxic concentration (IC₅₀) to the bioactive concentration (MIC₅₀). A higher selectivity index indicates a more favorable safety profile.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted for testing the antifungal activity of hydrophobic compounds like the enantiomers of this compound against fungal strains such as Candida albicans and Aspergillus fumigatus.

Materials:

  • (R)- and (S)-2-Chloro-1-phenylethanol

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (C. albicans, A. fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve the enantiomers in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well containing the test compound dilutions. Include positive (fungi in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC₅₀ by measuring the optical density at a suitable wavelength (e.g., 530 nm) and comparing the growth in the presence of the test compounds to the growth in the positive control wells.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the enantiomers on a relevant human cell line, such as human keratinocytes (HaCaT).

Materials:

  • (R)- and (S)-2-Chloro-1-phenylethanol

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the HaCaT cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound enantiomers (dissolved in DMSO and diluted in culture medium). Include vehicle controls (DMSO-treated cells).

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is then calculated.

Visualizations

Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of phenethylimidazole antifungal drugs, which are synthesized from this compound, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. It is plausible that the enantiomers of this compound may exert a similar, albeit weaker, effect.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Imidazole_Antifungal Imidazole_Antifungal Imidazole_Antifungal->Ergosterol Inhibition Fungal_Cell_Death Fungal Cell Death

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comprehensive comparison of the biological activities of the this compound enantiomers.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis and Purification of (R)- and (S)-Enantiomers Characterization Physicochemical Characterization (NMR, MS, Optical Rotation) Synthesis->Characterization Antifungal_Screening Antifungal Susceptibility Testing (e.g., Broth Microdilution) Characterization->Antifungal_Screening Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity_Assay Data_Comparison Comparative Analysis of MIC₅₀ and IC₅₀ Values Antifungal_Screening->Data_Comparison Cytotoxicity_Assay->Data_Comparison Selectivity Calculation of Selectivity Index Data_Comparison->Selectivity Conclusion Conclusion on Enantioselective Activity Selectivity->Conclusion

A Comparative Guide to the Synthesis of 2-Chloro-1-phenylethanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of 2-Chloro-1-phenylethanol is a critical chiral building block in the synthesis of various pharmaceuticals. The selection of a synthetic route that is not only efficient in terms of yield and stereoselectivity but also economically viable and environmentally sustainable is a paramount consideration in drug development and manufacturing. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this compound, offering a comparative look at chemocatalytic and biocatalytic methodologies to inform strategic decision-making in your research and development endeavors.

Executive Summary

The synthesis of chiral this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2-chloro-1-phenylethanone (phenacyl chloride). This guide focuses on a comparative analysis of three prominent methods:

  • Chemocatalytic Asymmetric Reduction: Employing a chiral oxaborolidine (CBS) catalyst and a borane reducing agent.

  • Biocatalytic Asymmetric Reduction with Baker's Yeast: Utilizing the whole-cell biocatalyst Saccharomyces cerevisiae.

  • Biocatalytic Asymmetric Reduction with Ketoreductase (KRED): Involving an isolated, often engineered, ketoreductase enzyme.

Each of these routes presents a unique profile of costs, benefits, and operational considerations. While chemocatalysis offers a well-established and rapid approach, biocatalytic methods are increasingly favored for their high selectivity, milder reaction conditions, and improved environmental footprint.

Comparative Data Analysis

The following tables summarize the key quantitative data for the different synthetic routes to this compound, providing a basis for an objective comparison of their performance and economic viability.

Table 1: Performance Comparison of Synthetic Routes

ParameterChemocatalytic (CBS Reduction)Biocatalytic (Baker's Yeast)Biocatalytic (Ketoreductase)
Starting Material 2-Chloro-1-phenylethanone2-Chloro-1-phenylethanone2-Chloro-1-phenylethanone
Typical Yield Good (Specific data varies)>74%[1]High (often >95%)
Enantiomeric Excess (ee) 93-97%>97%[1]>99% (typically)
Reaction Temperature -20°C to Room Temperature25-40°C[1]25-40°C
Reaction Time 1-4 hours12-60 hours[1]6-24 hours
Key Reagents Chiral Oxaborolidine, BoraneSaccharomyces cerevisiae, GlucoseKetoreductase, Cofactor (NADPH), Cofactor Regeneration System
Scalability Well-establishedHighHigh

Table 2: Estimated Cost-Benefit Analysis

FactorChemocatalytic (CBS Reduction)Biocatalytic (Baker's Yeast)Biocatalytic (Ketoreductase)
Catalyst Cost High (Chiral ligand and borane)Very LowHigh initial investment (enzyme development/screening), but can be cost-effective at scale
Raw Material Cost Moderate (Phenacyl chloride, solvents)Low (Phenacyl chloride, sucrose/glucose)Moderate (Phenacyl chloride, cofactor, co-substrate for regeneration)
Operational Cost High (Cryogenic temperatures, inert atmosphere, organic solvents)Low (Aqueous media, ambient temperature and pressure)Low (Aqueous media, ambient temperature and pressure)
Purification Cost Moderate to High (Chromatography often required)Moderate (Extraction from aqueous media)Moderate (Extraction from aqueous media)
Environmental Impact High (Borane waste, organic solvents)Low (Biodegradable catalyst, aqueous waste)Low (Biodegradable catalyst, aqueous waste)[2]
Safety Concerns High (Flammable and toxic borane reagents)Low (Non-pathogenic, non-toxic catalyst)Low (Benign enzymes)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory or industrial settings.

Chemocatalytic Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine

This method relies on the highly enantioselective reduction of a ketone by a borane reagent, catalyzed by a chiral oxaborolidine.

Materials:

  • 2-Chloro-1-phenylethanone

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF is cooled to -20°C under an inert atmosphere (e.g., argon).

  • Borane dimethyl sulfide complex (0.6-1.0 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.

  • A solution of 2-Chloro-1-phenylethanone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture over 1 hour, maintaining the temperature at -20°C.

  • The reaction is stirred at -20°C for an additional 1-3 hours and monitored by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20°C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) affords the enantiomerically enriched this compound.

Biocatalytic Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This whole-cell biocatalytic method offers a green and cost-effective route to chiral this compound.[1]

Materials:

  • 2-Chloro-1-phenylethanone

  • Dry Baker's Yeast (Saccharomyces cerevisiae)

  • Glucose (or sucrose)

  • Phosphate buffer (pH 6-8)

  • N-hexane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In an Erlenmeyer flask, suspend dry baker's yeast (e.g., 80-120 g/L) and glucose (e.g., 50 g/L) in a phosphate buffer (pH 6.8).

  • Activate the yeast by shaking the mixture at a controlled temperature (e.g., 30-35°C) for 30-60 minutes.

  • Add 2-Chloro-1-phenylethanone to the activated yeast suspension. The substrate can be added directly or dissolved in a minimal amount of a co-solvent like ethanol or DMSO to improve solubility.

  • Incubate the reaction mixture on a shaker (e.g., 140 rpm) at a controlled temperature (e.g., 30-35°C) for 24-48 hours. The progress of the reduction is monitored by GC or HPLC.

  • After the reaction is complete, the mixture is extracted with n-hexane.

  • The organic layers are combined, and the yeast cells are separated by centrifugation or filtration.

  • The resulting supernatant is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification, if necessary, can be performed by column chromatography.

Biocatalytic Asymmetric Reduction using a Ketoreductase (KRED)

This method utilizes an isolated enzyme, which can be wild-type or an engineered variant with optimized properties for the specific substrate.

Materials:

  • 2-Chloro-1-phenylethanone

  • Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as a cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH), or isopropanol and an alcohol dehydrogenase)

  • Buffer solution (e.g., phosphate buffer at a pH optimal for the enzyme, typically pH 6-8)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled vessel, prepare a buffer solution containing the components of the cofactor regeneration system (e.g., glucose and GDH).

  • Add the cofactor (NADPH or NADH) to the buffer solution.

  • Dissolve the ketoreductase enzyme in the buffered solution.

  • Add 2-Chloro-1-phenylethanone to the reaction mixture. As with the yeast reaction, a co-solvent may be used to aid substrate solubility.

  • Maintain the reaction at a constant temperature (typically 25-40°C) and pH with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the product.

  • Purification can be achieved by column chromatography if required.

Visualization of the Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for selecting the most appropriate synthetic route based on key project and business drivers.

CostBenefitAnalysis Cost-Benefit Analysis Workflow for this compound Synthesis start Define Project Requirements scale Scale of Synthesis? start->scale ee_req Required Enantiomeric Excess? scale->ee_req Lab Scale cost_sensitivity Cost Sensitivity? scale->cost_sensitivity Pilot/Industrial Scale ee_req->cost_sensitivity chemcat Chemocatalytic Route (CBS) ee_req->chemcat <98% acceptable yeast Biocatalytic Route (Baker's Yeast) ee_req->yeast >97% sufficient kred Biocatalytic Route (KRED) ee_req->kred >99% required env_impact Environmental Impact a Key Driver? cost_sensitivity->env_impact cost_sensitivity->chemcat Low (Time is critical) cost_sensitivity->yeast High cost_sensitivity->kred Medium to High (Long-term) env_impact->chemcat Low Priority env_impact->yeast High Priority decision Select Optimal Route chemcat->decision yeast->decision kred->decision

Caption: Decision workflow for selecting a synthetic route to this compound.

Conclusion

The selection of a synthetic route for this compound requires a multifaceted analysis that extends beyond mere chemical yield.

  • Chemocatalytic asymmetric reduction offers a rapid and well-documented path to the desired chiral alcohol. However, the high cost of the catalyst and borane reagents, coupled with the safety and environmental concerns associated with their use and disposal, can be significant drawbacks, particularly at a larger scale.

  • Biocatalytic reduction using baker's yeast stands out as a highly cost-effective and environmentally benign alternative. The low cost and ready availability of the catalyst, combined with mild reaction conditions and high enantioselectivity, make it an attractive option for both academic and industrial applications. The longer reaction times may be a consideration, but the overall process simplicity and sustainability are compelling advantages.

  • Biocatalytic reduction with isolated ketoreductases represents the cutting edge of chiral alcohol synthesis. This approach offers the potential for exceptional enantioselectivity and high yields under green conditions. While the initial investment in enzyme screening and development can be substantial, for large-scale, long-term production, a highly optimized KRED-based process can be the most economically and environmentally superior choice. The reusability of immobilized enzymes and the efficiency of cofactor regeneration systems are key to its industrial viability.

Ultimately, the optimal synthetic strategy will be dictated by the specific priorities of the project, including the required scale of production, the stringency of enantiopurity requirements, budgetary constraints, and the emphasis on green chemistry principles. This guide provides the foundational data and methodologies to make an informed and strategic decision.

References

Navigating the Regulatory Maze: A Comparative Guide to Validating Chiral Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and validated analytical methods to guarantee the safety and efficacy of drug products. This guide provides a comprehensive comparison of regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for the validation of analytical methods for chiral compounds.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose[1]. For chiral compounds, this involves providing evidence that the method can accurately and reliably distinguish between and quantify the enantiomers of a drug substance. The most widely recognized guidelines for analytical method validation are issued by the ICH, with FDA and EMA guidelines being largely harmonized with the ICH principles[2]. The foundational ICH guideline for validation of analytical procedures is Q2(R1), which has been recently updated to Q2(R2)[3][4][5].

Core Validation Parameters for Chiral Analytical Methods

The validation of analytical methods for chiral compounds involves the evaluation of several key performance characteristics to ensure the method is reliable, reproducible, and accurate for the intended application.[6] These parameters are applicable to various analytical techniques commonly used for chiral separations, such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)[7][8].

A summary of the essential validation parameters as per regulatory guidelines is presented below:

Validation ParameterPurposeKey Considerations for Chiral Methods
Specificity / Selectivity To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components, including its counter-enantiomer, impurities, degradation products, and matrix components[7][9].The method must demonstrate baseline resolution between the two enantiomers and from any other potential interfering peaks[6]. This is typically demonstrated by injecting the individual enantiomers, the racemic mixture, and a placebo or blank sample[10].
Accuracy To determine the closeness of the test results obtained by the method to the true value[11].Accuracy should be assessed by analyzing a sample with a known concentration of the enantiomers (e.g., a certified reference material) or by spiking a placebo with known amounts of the enantiomers[2]. The recovery of the undesired enantiomer at low levels is particularly important.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[11].Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision)[12]. For chiral methods, a reasonable target for the relative standard deviation (RSD) for the major component is ≤5%, while for the minor component (enantiomeric impurity), it can be in the range of ≤20% as it approaches the quantitation limit[12].
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range[13].A linear relationship should be established between the concentration of the undesired enantiomer and the analytical response. This is typically evaluated by analyzing a series of solutions with varying concentrations of the undesired enantiomer[10]. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable[10].
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity[14].The range should cover the expected concentrations of the enantiomeric impurity, from the limit of quantitation (LOQ) up to a level exceeding the specification limit[10].
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[15].For enantiomeric impurities, the LOD is the smallest concentration of the undesired enantiomer that can be reliably distinguished from the baseline noise. It can be determined based on a signal-to-noise ratio of approximately 3:1[16].
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[17].The LOQ represents the lowest concentration of the undesired enantiomer that can be measured with acceptable accuracy and precision. A typical signal-to-noise ratio for LOQ is 10:1[16][17]. The precision at the LOQ should be demonstrated[18].
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[19].Robustness testing for chiral HPLC methods may involve varying parameters such as the mobile phase composition (e.g., ±2% of the organic modifier), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%)[17][20]. The resolution between the enantiomers should remain acceptable under these varied conditions.
System Suitability To ensure that the complete analytical system (instrument, reagents, and analyst) is suitable for the intended application on the day of analysis[6].For chiral separations, critical system suitability parameters include resolution (Rs > 1.7 for baseline separation), tailing factor (T ≤ 2), and the repeatability of injections (%RSD ≤ 2.0%)[6][17].

Comparison of Regulatory Guidelines: ICH, FDA, and EMA

The guidelines from ICH, FDA, and EMA are largely harmonized, promoting a unified approach to analytical method validation. All three regulatory bodies emphasize a science- and risk-based approach to validation[13][21]. The ICH Q2(R1) and the newer Q2(R2) guidelines serve as the primary reference for analytical procedure validation[2][5]. Both the FDA and EMA have adopted these ICH guidelines, and their specific guidance documents are consistent with the principles outlined by the ICH[22][23].

While there are no major discrepancies between the guidelines specifically for chiral compounds, the emphasis and interpretation of certain aspects can vary. For instance, the EMA's guideline on bioanalytical method validation provides detailed recommendations for the validation of methods used to measure drug concentrations in biological matrices, which is highly relevant for stereoselective pharmacokinetic studies[24]. The FDA also provides detailed guidance for industry on analytical procedures and methods validation[23].

The following diagram illustrates the harmonized relationship between the major regulatory bodies regarding analytical method validation.

Regulatory_Guideline_Comparison cluster_harmonization Harmonization ICH ICH Q2(R1)/Q2(R2) Validation of Analytical Procedures FDA FDA Guidelines (e.g., Guidance for Industry) ICH->FDA Adopts and Aligns with EMA EMA Guidelines (e.g., Guideline on Bioanalytical Method Validation) ICH->EMA Adopts and Aligns with Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Range Range LOD_LOQ LOD/LOQ Robustness Robustness Chiral_Method_Validation_Workflow start Start: Method Development and Optimization protocol Develop and Document Validation Protocol start->protocol specificity 1. Specificity/ Selectivity protocol->specificity linearity 2. Linearity specificity->linearity range 3. Range linearity->range accuracy 4. Accuracy range->accuracy precision 5. Precision (Repeatability & Intermediate) accuracy->precision lod_loq 6. LOD & LOQ precision->lod_loq robustness 7. Robustness lod_loq->robustness system_suitability 8. System Suitability robustness->system_suitability report Prepare Validation Report system_suitability->report end End: Method Implementation for Routine Use report->end

References

Safety Operating Guide

Safe Disposal of 2-Chloro-1-phenylethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-1-phenylethanol, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecification
Eye/Face Protection Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][3]
Hand Protection Chemical-impermeable gloves (e.g., Viton or double nitrile); inspect before use.[3][4]
Protective Clothing A fully buttoned lab coat or fire/flame-resistant and impervious clothing.[1][3]
Respiratory Protection Use only in a well-ventilated area or outdoors.[3][5] If exposure limits are exceeded, a full-face respirator may be necessary.[1][3]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms occur.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[3][5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a POISON CENTER or physician if you feel unwell.[5]

Chemical Profile and Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₈H₉ClO[2]
Molecular Weight 156.61 g/mol [2][6]
Form Liquid[6]
Density 1.185 g/mL at 25 °C[6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Storage Class 10 - Combustible liquids[6]

Operational Disposal Plan

The proper disposal of this compound is critical and must be handled as regulated hazardous waste. The primary disposal route for this compound is incineration by an approved waste disposal facility.[7] Do not dispose of this chemical down the drain or by evaporation.[4]

Step 1: Waste Segregation

As a chlorinated organic compound, this compound must be segregated as halogenated organic waste .[7]

  • Do: Collect in a designated, properly labeled container for halogenated organic waste. These are often color-coded (e.g., green-labeled carboys).[7]

  • Do Not: Mix with non-halogenated organic solvents, aqueous waste, acids, bases, or other incompatible materials.[4][8] Keeping halogenated and non-halogenated waste streams separate can significantly reduce disposal costs.[8]

Step 2: Waste Collection and Storage
  • Select a Proper Container: Use a compatible container, such as a high-density polyethylene (HDPE) carboy or the original container.[4][9] The use of metal safety cans is generally not recommended as halogenated solvents can degrade to form acids that corrode metal.[4]

  • Label the Container: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[8] Maintain a log of the contents, including the approximate volume or mass of the waste added.[7]

  • Ensure Safe Storage:

    • Keep the waste container tightly closed except when adding waste.[5][8][9]

    • Store the container in a cool, dry, and well-ventilated secondary containment area, such as a designated cabinet under a fume hood.[4][5]

    • Store away from heat, direct sunlight, and sources of ignition.[4]

Step 3: Accidental Spill Cleanup

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Ensure the area is well-ventilated and remove all sources of ignition.[1][3]

  • Wearing the appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).[4][5]

  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as halogenated waste.[1][5]

  • Wash the spill area once the material has been removed.

Step 4: Disposal of Empty Containers

Contaminated containers must be handled as hazardous waste.

  • Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[1]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of via your institution's hazardous waste program.[1]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5] Dispose of the contents and container at an approved waste disposal plant.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Contingency start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate spill Accidental Spill Occurs ppe->spill container Select Compatible Container (e.g., HDPE Carboy) label_container Label as 'Hazardous Waste' + Chemical Name container->label_container store Store in Ventilated, Secondary Containment label_container->store segregate->container Correct contact_ehs Contact EHS for Pickup store->contact_ehs end Dispose via Approved Hazardous Waste Facility contact_ehs->end absorb Absorb with Inert Material spill->absorb Small Spill collect_spill Collect & Dispose as Halogenated Waste absorb->collect_spill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-1-phenylethanol in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE) and Engineering Controls

Effective protection against exposure to this compound requires a combination of appropriate personal protective equipment and proper engineering controls.[1][2][3][4] Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Protective EquipmentSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be required for splash hazards.[1][2][3][5]Protects against splashes and vapors which can cause serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., fluorinated rubber), inspected prior to use.[1][3] Fire/flame resistant and impervious lab coat, buttoned to full length.[1][2][3] Full-length pants and closed-toe shoes are mandatory.[3][6]Prevents skin contact, as the chemical is harmful if absorbed through the skin.[1][7]
Respiratory Protection A full-face respirator with multi-purpose combination respirator cartridges should be used if exposure limits are exceeded, or as a precaution.[1][2][3] Use of respirators requires a formal respiratory protection program, including training and fit-testing.[3]Protects against inhalation of harmful vapors.[1][7]

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][5]

  • Wash hands thoroughly after handling.[2][7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep away from incompatible materials and sources of ignition.[1][3]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][5]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][8][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][8][9]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2][7][8]

Spill Response Workflow

A prompt and coordinated response is essential for managing a spill of this compound. The following workflow outlines the key steps to be taken.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_post_cleanup Post-Cleanup A Spill Occurs B Alert personnel in the immediate area A->B C Evacuate non-essential personnel B->C D Eliminate all ignition sources C->D E Assess the size and nature of the spill D->E F Consult the Safety Data Sheet (SDS) E->F G Don appropriate Personal Protective Equipment (PPE) F->G H Contain the spill with inert absorbent material G->H I Carefully collect the absorbed material H->I J Place in a suitable, labeled, and sealed container for disposal I->J K Decontaminate the spill area J->K L Dispose of waste as hazardous material K->L M Report the incident to the appropriate personnel L->M

Caption: Workflow for responding to a this compound spill.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not pour down the drain.[2][7][8]

Step-by-Step Disposal Procedure:

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.[1][2][8] This container should be specifically for halogenated organic waste.[2][8]

  • Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[8][9]

  • Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate percentages.[8][9]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[9]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9] Follow all local, regional, and national regulations for hazardous waste disposal.[7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.